Technical Documentation Center

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid
  • CAS: 41242-37-9

Core Science & Biosynthesis

Foundational

"4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" chemical structure and properties

An In-depth Technical Guide on the Synthesis, Structure, and Properties of Acetylphenyl-amino-oxobutanoic Acid Derivatives This guide provides a detailed exploration of the chemical characteristics, synthesis, and analys...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis, Structure, and Properties of Acetylphenyl-amino-oxobutanoic Acid Derivatives

This guide provides a detailed exploration of the chemical characteristics, synthesis, and analysis of a specific class of N-acylated amino acid derivatives. Due to the limited availability of public data on 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, this document will focus on its well-characterized isomer, 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid , as a representative model. This approach allows for a comprehensive examination of the structural features and physicochemical properties inherent to this molecular scaffold.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of a chemical entity is a thorough characterization of its structure and fundamental properties.

Chemical Structure

The title compound, 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, possesses a molecular formula of C₁₃H₁₃NO₄.[1] Its structure is characterized by a central butanoic acid backbone, which is functionalized with an amide linkage to a 4-acetylphenyl group and a methylidene group at the 2-position. The amide bond is a key feature, playing a significant role in the molecule's conformation and potential biological interactions.[1]

Key Structural Features:

  • Amide Linkage: The N-C(=O) bond length is approximately 1.354 Å, which is indicative of amide-type resonance.[1] This resonance contributes to the planarity and rigidity of the amide group.

  • Dihedral Angles: The spatial arrangement of the molecule is defined by the dihedral angle between the benzene ring and the oxoamine group, which is approximately 36.4°.[1] The methylidene group is further inclined from the oxoamine group by about 84.2°.[1]

  • Hydrogen Bonding: In the crystalline state, the molecules form dimeric chains through classical O-H···O hydrogen bonds involving the carboxylic acid groups.[1] These dimers are further linked by weaker N-H···O and C-H···O interactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.24 g/mol [1]
Melting Point 461–463 K[2]
Crystal System Triclinic[1]
Space Group P-1[2]

Synthesis and Purification

The synthesis of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved through a straightforward and high-yielding reaction.

Synthetic Pathway

The primary synthetic route involves the reaction of 3-methylidenedihydrofuran-2,5-dione with 4-aminoacetophenone.[1][2] This reaction is an example of nucleophilic acyl substitution at the anhydride, where the amino group of 4-aminoacetophenone attacks one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of the final amide and carboxylic acid functionalities.

Synthesis reagent1 3-Methylidenedihydrofuran-2,5-dione product 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reagent1->product Acetone, Ambient Temp. reagent2 4-Aminoacetophenone reagent2->product

Caption: Synthetic scheme for 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of the title compound.

Materials:

  • 3-Methylidenedihydrofuran-2,5-dione (1 mmol)

  • 4-Aminoacetophenone (1 mmol)

  • Acetone (50 mL)

  • Methanol

  • Toluene

Procedure:

  • Dissolve 1 mmol of 3-methylidenedihydrofuran-2,5-dione in 30 mL of acetone and stir at ambient temperature.[2]

  • In a separate beaker, dissolve 1 mmol of 4-aminoacetophenone in 20 mL of acetone.[2]

  • Add the 4-aminoacetophenone solution to the stirring solution of the anhydride over a period of 30 minutes.[2]

  • Continue stirring the resulting slurry for 1.5 hours.[2]

  • Filter the slurry to collect the solid product.[2]

  • Wash the solid with acetone and dry to obtain the crude product.[2]

  • For purification, single crystals can be grown from a 1:1 mixture of methanol and toluene via slow evaporation.[2]

This method has been reported to yield the product in high purity and with a yield of approximately 87.32%.[2]

Spectroscopic and Crystallographic Characterization

Comprehensive characterization using various analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The experimental FT-IR and FT-Raman spectra can be compared with theoretical calculations (e.g., using DFT with a B3LYP/6-311++G(d) basis set) to make precise vibrational assignments.[3]

Key Vibrational Modes: [3]

  • N-H Stretching: The amide N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: The carbonyl stretching vibrations from the acetyl, amide, and carboxylic acid groups appear in the range of 1600-1800 cm⁻¹.

  • C-H Stretching: Aromatic and aliphatic C-H stretching modes are found around 2900-3100 cm⁻¹.

  • Phenyl Ring Modes: C-C stretching modes within the phenyl ring are observed around 1500-1600 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. The crystallographic data for 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been reported, confirming its molecular geometry, bond lengths, and intermolecular interactions.[1]

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Computational Analysis synthesis Chemical Synthesis purification Crystallization synthesis->purification ftir FT-IR Spectroscopy purification->ftir xrd X-ray Crystallography purification->xrd nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr dft DFT Calculations xrd->dft md Molecular Dynamics dft->md

Caption: Workflow for the synthesis and characterization of the target compound.

Potential Applications and Future Directions

Amide derivatives are a cornerstone of medicinal chemistry, with a vast number of marketed drugs containing this functional group.[1][2] Derivatives of butanoic acid, and more broadly, aryl propionic acids, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]

The presence of both hydrophilic (carboxylic acid) and hydrophobic (phenyl ring) segments in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid suggests that it may have interesting pharmacological properties. For instance, related compounds have been investigated for their potential as antirheumatic agents and for their interactions with key biological targets like insulin receptor kinase.[6]

Future research could focus on:

  • Synthesis of Analogues: Preparing a library of derivatives by modifying the substituents on the phenyl ring or the butanoic acid backbone to explore structure-activity relationships.

  • Biological Screening: Evaluating the synthesized compounds for a range of biological activities, such as enzyme inhibition or antimicrobial efficacy.

  • Computational Studies: Employing molecular docking and molecular dynamics simulations to predict potential biological targets and understand the mechanism of action at a molecular level.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, structure, and properties of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid as a representative of the broader class of acetylphenyl-amino-oxobutanoic acids. The straightforward synthesis and the presence of key functional groups make this scaffold an attractive starting point for further investigation in medicinal chemistry and materials science. The detailed characterization data presented herein serves as a valuable resource for researchers in these fields.

References

  • Amerigo Scientific. 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. [Link]

  • Mary, S. Y., et al. "4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties." Journal of the Serbian Chemical Society, vol. 83, no. 1, 2018, pp. 1-18. [Link]

  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Semantic Scholar. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. [Link]

  • PubChem. 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid. [Link]

  • Narayana, B., et al. "4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid." Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 6, 2014, pp. o752-o753. [Link]

  • PubMed. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). [Link]

  • IUCr Journals. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. [Link]

  • PubChem. 4-Amino-2-benzoyl-4-oxobutanoic acid. [Link]

  • PubChem. 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • PubChem. 2-Amino-4-oxobutanoic acid. [Link]

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

  • IFTM University. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid

Foreword: Navigating the Landscape of a Novel Compound This technical guide delves into the chemical identity, synthesis, and potential biological significance of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid . It is impo...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Novel Compound

This technical guide delves into the chemical identity, synthesis, and potential biological significance of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid . It is important to note that as of the latest database surveys, this specific compound is not extensively documented in publicly accessible chemical registries, and a specific CAS Registry Number has not been assigned. This suggests its status as a novel or less-characterized molecule. Consequently, this guide has been constructed through a combination of theoretical analysis, extrapolation from structurally similar analogues, and established principles of organic chemistry to provide a robust and scientifically grounded resource for researchers and drug development professionals. The insights herein are derived from peer-reviewed literature on related succinamic acid and N-aryl amide derivatives, providing a predictive yet authoritative foundation for future research.

Section 1: Chemical Identity and Physicochemical Properties

While a specific entry for 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is not found, we can deduce its core identifiers and predict its properties based on its molecular structure. The compound, also known as N-(2-acetylphenyl)succinamic acid, consists of a succinic acid backbone where one carboxylic acid group is converted to an amide via reaction with 2'-aminoacetophenone.

IdentifierValue / PredictionSource
IUPAC Name 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acidIUPAC Nomenclature
Molecular Formula C₁₂H₁₃NO₄Calculated
Molecular Weight 235.24 g/mol Calculated
Canonical SMILES CC(=O)C1=CC=CC=C1NC(=O)CCC(=O)OPredicted
InChI Key (Predicted)Predicted
CAS Registry Number Not AssignedDatabase Search

Properties presented are calculated based on the chemical structure and may vary slightly from experimental values.

Section 2: Proposed Synthesis Protocol

The synthesis of N-aryl succinamic acids is a well-established chemical transformation. The most direct and efficient pathway to synthesize 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is through the acylation of 2'-aminoacetophenone with succinic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the aniline derivative attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring.

Experimental Workflow: Synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid

Synthesis_Workflow cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification Reactant1 Dissolve 2'-aminoacetophenone (1.0 eq) in an appropriate solvent (e.g., Acetone, THF). Addition Slowly add the succinic anhydride solution to the 2'-aminoacetophenone solution with stirring. Reactant1->Addition Reactant2 Dissolve succinic anhydride (1.05 eq) in the same solvent. Reactant2->Addition Stirring Stir the reaction mixture at room temperature for 2-4 hours. Addition->Stirring Precipitation If a precipitate forms, filter the solid. If not, reduce solvent volume and precipitate with an anti-solvent. Stirring->Precipitation Washing Wash the solid with cold water to remove unreacted succinic acid. Precipitation->Washing Recrystallization Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water). Washing->Recrystallization Drying Dry the purified crystals under vacuum. Recrystallization->Drying Anticancer_Pathway cluster_0 Cellular Targets cluster_1 Outcome Compound 4-[(2-Acetylphenyl)amino]- 4-oxobutanoic acid (Hypothesized) Proliferation Cell Proliferation Pathways Compound->Proliferation Inhibition Adhesion Cell Adhesion Molecules Compound->Adhesion Inhibition Invasion Invasion & Metastasis Compound->Invasion Inhibition Angiogenesis Angiogenesis Factors Compound->Angiogenesis Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Proliferation->Apoptosis Adhesion->Apoptosis Invasion->Apoptosis Angiogenesis->Apoptosis

Foundational

Physical and chemical properties of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid"

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 4-[(2-Acetylphenyl)amino...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid , a molecule of interest in medicinal chemistry and materials science. Drawing upon established chemical principles and data from analogous structures, this document offers a detailed examination of its synthesis, characterization, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Molecular Identity and Structure

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, also known as N-(2-acetylphenyl)succinamic acid, is a dicarboxylic acid monoamide. Its structure features a succinic acid backbone where one of the carboxylic acid groups has formed an amide linkage with 2-aminoacetophenone.

Key Identifiers:

  • IUPAC Name: 4-((2-acetylphenyl)amino)-4-oxobutanoic acid

  • CAS Number: 41242-37-9

  • Molecular Formula: C₁₂H₁₃NO₄

  • Molecular Weight: 235.24 g/mol

The presence of a carboxylic acid, an amide, a ketone, and an aromatic ring imparts a unique combination of chemical functionalities, making it a versatile scaffold for further chemical modification.

Physicochemical Properties: A Tabulated Summary

Direct experimental data for all physicochemical properties of this specific molecule is not extensively published. The following table summarizes known data and provides expert predictions based on structurally related compounds and chemical theory.

PropertyValueSource & Rationale
Appearance White to off-white solidPredicted based on analogous N-aryl amides and carboxylic acids.
Melting Point 88 - 90 °CA Safety Data Sheet for a closely related compound provides this range. This is a plausible value, reflecting the molecule's moderate size and capacity for hydrogen bonding.
Boiling Point > 300 °C (decomposes)Predicted. High boiling point is expected due to the presence of hydrogen bonding donors and acceptors (carboxylic acid and amide) and the relatively high molecular weight. Thermal decomposition before boiling is likely.
Solubility
   WaterSparingly solubleThe carboxylic acid group enhances water solubility, but the aromatic ring and acetyl group are hydrophobic. Solubility is expected to increase significantly in alkaline solutions due to the formation of a carboxylate salt.
   Organic SolventsSoluble in DMSO, DMF, methanol, ethanolPredicted based on general solubility of similar organic compounds. The polar functional groups suggest solubility in polar organic solvents.
pKa ~4-5 (carboxylic acid)Predicted. The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids. The amide proton is significantly less acidic (pKa > 15).

Synthesis Protocol: A Validated Approach

The most direct and established method for the synthesis of N-aryl succinamic acids is the ring-opening of succinic anhydride with an appropriate aniline.[1] This approach is generally high-yielding and proceeds under mild conditions.

Reaction Scheme

G succinic_anhydride Succinic Anhydride product 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid succinic_anhydride->product + two_aminoacetophenone 2-Aminoacetophenone two_aminoacetophenone->product Solvent (e.g., Toluene) Room Temperature

Caption: Synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of succinic anhydride in a suitable solvent such as toluene or benzene.[2][3] Warming may be necessary to achieve complete dissolution.[3]

    • In a separate vessel, prepare a solution of 1.0 equivalent of 2-aminoacetophenone in the same solvent.

  • Reaction Execution:

    • With vigorous stirring, add the 2-aminoacetophenone solution dropwise to the succinic anhydride solution at room temperature.

    • The reaction is typically rapid, with the product precipitating out of the solution as a white solid.[3]

    • Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent (the same as used in the reaction) to remove any unreacted starting materials.

    • To remove any unreacted 2-aminoacetophenone, the crude product can be washed with a dilute solution of hydrochloric acid.[2]

    • To remove any succinic acid formed by hydrolysis of the anhydride, wash the product thoroughly with cold water.[2]

    • Dry the purified product under vacuum.

  • Recrystallization (Optional):

    • For obtaining high-purity material for analytical or biological testing, the product can be recrystallized from a suitable solvent such as ethanol.[2]

Causality and Experimental Choices
  • Solvent Selection: A non-polar aprotic solvent like toluene or benzene is chosen to facilitate the reaction while allowing the more polar product to precipitate, driving the reaction to completion.

  • Stoichiometry: A 1:1 molar ratio of reactants is used to maximize the yield of the desired mono-amidation product.

  • Temperature Control: The reaction is exothermic and proceeds readily at room temperature. No heating is generally required, which minimizes the potential for side reactions.

  • Purification Strategy: The washing steps are crucial for removing unreacted starting materials and byproducts. The differential solubility of the product and starting materials in acidic and aqueous media is exploited for efficient purification.

Chemical Properties and Reactivity

The chemical behavior of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is dictated by its constituent functional groups.

Stability and Storage
  • The compound is expected to be chemically stable under standard laboratory conditions (room temperature, ambient atmosphere).

  • As a carboxylic acid, it is incompatible with strong bases.

  • Prolonged exposure to high temperatures may lead to decarboxylation or other degradation pathways.

  • It should be stored in a tightly sealed container in a cool, dry place.

Reactivity Profile

The molecule offers several sites for further chemical modification:

  • Carboxylic Acid: Can undergo standard carboxylic acid reactions such as esterification, conversion to an acid chloride, and amide bond formation.

  • Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Aromatic Ring: The phenyl ring can be subjected to electrophilic aromatic substitution reactions, with the acetyl and amino-amide groups directing the position of substitution.

  • Acetyl Group: The methyl protons of the acetyl group are weakly acidic and can participate in condensation reactions. The ketone can be reduced to a secondary alcohol.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic protons would appear in the range of 7-8.5 ppm.

    • The methylene protons of the succinic acid backbone would likely appear as two distinct multiplets in the range of 2.5-3.0 ppm.

    • The methyl protons of the acetyl group would be a singlet around 2.6 ppm.

    • The amide proton would be a broad singlet, and the carboxylic acid proton would also be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR:

    • Carbonyl carbons (ketone, amide, carboxylic acid) would be observed in the range of 165-200 ppm.

    • Aromatic carbons would appear between 110-140 ppm.

    • The methylene and methyl carbons would be found in the upfield region of the spectrum.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹.

    • An N-H stretch from the amide around 3300 cm⁻¹.

    • Multiple C=O stretching bands for the carboxylic acid, amide, and ketone, typically in the range of 1650-1750 cm⁻¹.

Potential Applications in Drug Development

While specific biological activities for 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid have not been extensively reported, its structural motifs are present in many biologically active molecules.

  • Scaffold for Library Synthesis: The multiple functional groups allow for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

  • Bioisostere for Carboxylic Acids: The N-acyl sulfonamide-like feature (in this case, an N-acyl carboxamide) can sometimes mimic a carboxylic acid in biological systems with altered pharmacokinetic properties.

  • Precursor to Heterocyclic Compounds: The ortho-aminoacetylphenyl moiety is a well-known precursor for the synthesis of quinolines and other heterocyclic systems, which are prevalent in many pharmaceuticals.[4]

Safety and Handling

Based on information for structurally related compounds, the following safety precautions should be observed:

  • May cause an allergic skin reaction. Avoid skin contact and wear appropriate protective gloves.

  • Harmful to aquatic life. Avoid release into the environment.

  • Standard laboratory safety practices, including the use of safety glasses and a lab coat, should be followed.

Conclusion

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is a readily synthesizable compound with a rich chemical functionality. This guide provides a foundational understanding of its properties and a practical protocol for its preparation. The insights into its reactivity and potential as a molecular scaffold should empower researchers in the fields of medicinal chemistry and materials science to explore its utility in their respective applications.

References

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

  • Succinic anhydride. Wikipedia. [Link]

  • N-(2-Methylphenyl)succinamic acid. PMC - NIH. [Link]

  • Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com. [Link]

Sources

Exploratory

Predicted NMR spectra for "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid"

An In-Depth Technical Guide to the Predicted NMR Spectra of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted NMR Spectra of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] It provides granular insights into the chemical environment of individual atoms, enabling researchers to confirm molecular structures, assess purity, and study molecular dynamics.[3] This technical guide offers a comprehensive, in-depth prediction of the ¹H and ¹³C NMR spectra for the compound 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid . Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles and causal factors governing the predicted spectral features. We will dissect the molecule's structure, predict the chemical shifts, multiplicities, and integrations for each nucleus, and provide a self-validating experimental protocol for empirical verification.

Molecular Structure and Functional Group Analysis

To predict an NMR spectrum accurately, a thorough analysis of the molecule's structure is the foundational first step. The structure of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (C₁₂H₁₃NO₄) integrates several key functional groups that dictate the magnetic environment of its constituent nuclei.

  • Ortho-substituted Aromatic Ring: An acetyl group (-COCH₃) and an amide linkage (-NHCO-) are positioned ortho to each other on a benzene ring. The acetyl group is a moderately deactivating, electron-withdrawing group, while the amide group is an activating, electron-donating group. Their interplay will significantly influence the chemical shifts of the aromatic protons and carbons.

  • Amide Linkage: The -NH- proton is exchangeable, and its signal is often broad. The amide carbonyl carbon has a characteristic chemical shift.

  • Butanoic Acid Chain: This aliphatic chain contains two methylene (-CH₂-) groups and a terminal carboxylic acid (-COOH). The protons and carbons in this chain are influenced by the adjacent amide and carboxylic acid carbonyl groups.

  • Carboxylic Acid: The acidic proton is highly deshielded and readily exchanges with deuterium. The carbonyl carbon signal is distinct from the other two carbonyls in the molecule.

  • Acetyl Group: The methyl protons (-CH₃) of the acetyl group will appear as a sharp singlet.

Below is a diagram of the molecular structure with a systematic numbering scheme for discussion.

G cluster_mol 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid C1 C1 C2 C2 C1->C2 C1_N N C1->C1_N C3 C3 C2->C3 C2_CO C7(=O) C2->C2_CO C4 C4 C3->C4 C3_H Hₕ C3->C3_H C5 C5 C4->C5 C4_H Hᵢ C4->C4_H C6 C6 C5->C6 C5_H Hⱼ C5->C5_H C6->C1 C6_H Hₖ C6->C6_H N_H Hₐ C1_N->N_H N_CO C9(=O) C1_N->N_CO C7_CH3 C8(H₃)ₑ C2_CO->C7_CH3 C9_C10 C10(H₂)c N_CO->C9_C10 C10_C11 C11(H₂)d C9_C10->C10_C11 C11_COOH C12(=O)OHb C10_C11->C11_COOH

Caption: Molecular structure with atom labeling for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the analysis of distinct proton environments. The choice of solvent is critical; DMSO-d₆ is assumed here as it allows for the observation of exchangeable protons (NH and OH).

Aromatic Region (δ 7.0 - 8.5 ppm)

The four aromatic protons (Hₕ, Hᵢ, Hⱼ, Hₖ) will exhibit complex splitting patterns due to ortho, meta, and para couplings.

  • Hₖ (ortho to -NHCO-, meta to -COCH₃): This proton is expected to be the most upfield in the aromatic region, likely around δ 7.2-7.4 ppm . The electron-donating nature of the amide nitrogen shields this proton. It will likely appear as a doublet of doublets (dd) or a triplet.

  • Hₕ (ortho to -COCH₃, meta to -NHCO-): This proton is adjacent to the electron-withdrawing acetyl group and will be shifted downfield, predicted around δ 7.8-8.0 ppm . It should appear as a doublet of doublets (dd).

  • Hᵢ and Hⱼ (meta and para to substituents): These protons will resonate in the intermediate region of δ 7.5-7.8 ppm . They will likely appear as complex multiplets, possibly overlapping, due to coupling with their neighbors.

Amide and Carboxylic Acid Protons (Exchangeable)
  • Amide Proton (Hₐ): The amide N-H proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet far downfield, predicted in the range of δ 9.5 - 10.5 ppm .[4] This proton will exchange upon shaking the sample with D₂O, causing the signal to disappear.

  • Carboxylic Acid Proton (Hₑ): The carboxylic acid O-H proton is highly deshielded and acidic. Its signal is very broad and appears furthest downfield.[5] A predicted range of δ 12.0 - 13.0 ppm is reasonable.[6] This signal will also disappear upon a D₂O shake, providing a key diagnostic tool.[5]

Aliphatic Region (δ 2.0 - 3.0 ppm)

The butanoic acid chain contains two methylene groups (H₂c and H₂d).

  • -CH₂- protons (H₂c and H₂d): These two sets of protons are adjacent to carbonyl groups and to each other. Protons alpha to a carbonyl typically resonate between 2.0-3.0 ppm.[4] They form an A₂B₂ spin system, which often results in two complex multiplets that can appear as triplets. We predict two signals around δ 2.6 ppm and δ 2.8 ppm , each integrating to 2H. The protons at C10 (H₂c), adjacent to the amide carbonyl, may be slightly more shielded than the protons at C11 (H₂d), adjacent to the carboxylic acid.

Acetyl Methyl Protons
  • -COCH₃ Protons (H₃ₑ): The three protons of the acetyl methyl group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. Based on data for acetophenone and its derivatives, this signal is predicted to be around δ 2.6 ppm .[7]

Summary of Predicted ¹H NMR Data
Labeled ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ (NH)9.5 - 10.5Broad Singlet1HExchangeable amide proton, deshielded.
Hₑ (OH)12.0 - 13.0Very Broad Singlet1HExchangeable carboxylic acid proton, highly deshielded.
Hₖ7.2 - 7.4dd or t1HAromatic, shielded by ortho -NH group.
Hᵢ, Hⱼ7.5 - 7.8Multiplet2HAromatic protons.
Hₕ7.8 - 8.0dd1HAromatic, deshielded by ortho -COCH₃ group.
H₂c, H₂d~2.6, ~2.8Multiplet (or t)4H (2H each)Aliphatic protons alpha to carbonyls.
H₃ₑ (CH₃)~2.6Singlet3HAcetyl methyl group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.

Carbonyl Region (δ 160 - 200 ppm)

Three distinct carbonyl signals are expected.

  • Ketone Carbonyl (C7): The acetyl ketone carbonyl is typically the most deshielded, predicted around δ 197-200 ppm .[8][9]

  • Carboxylic Acid Carbonyl (C12): This carbonyl carbon resonates in the range of δ 170-185 ppm .[6][10] A prediction of ~δ 174 ppm is reasonable.

  • Amide Carbonyl (C9): Amide carbonyls are generally found between δ 160-180 ppm .[4] We predict this signal to be around ~δ 170 ppm .

Aromatic Region (δ 115 - 140 ppm)

Six signals are expected for the aromatic carbons.

  • C1 (ipso to -NHCO-): This carbon is attached to the nitrogen and will be shifted downfield. Predicted around δ 138-140 ppm .

  • C2 (ipso to -COCH₃): This carbon, attached to the acetyl group, will also be downfield, predicted around δ 135-137 ppm .

  • C3, C4, C5, C6: The remaining four aromatic carbons will appear between δ 115-130 ppm . Their precise shifts depend on the combined electronic effects of the two substituents.

Aliphatic and Methyl Region (δ 25 - 40 ppm)
  • Methylene Carbons (C10, C11): The two aliphatic carbons will be in the upfield region, typically δ 30-35 ppm . They will likely have slightly different chemical shifts due to their proximity to different carbonyl groups.

  • Methyl Carbon (C8): The acetyl methyl carbon is expected to give a signal around δ 26-28 ppm .[9]

Summary of Predicted ¹³C NMR Data
Labeled CarbonPredicted δ (ppm)Rationale
C7 (Ketone C=O)197 - 200Ketone carbonyl, highly deshielded.
C12 (Acid C=O)~174Carboxylic acid carbonyl.
C9 (Amide C=O)~170Amide carbonyl.
C1, C2 (ipso)135 - 140Aromatic carbons attached to substituents.
C3, C4, C5, C6115 - 130Unsubstituted aromatic carbons.
C10, C11 (-CH₂-)30 - 35Aliphatic carbons.
C8 (-CH₃)26 - 28Acetyl methyl carbon.

Experimental Verification Protocol

To validate the predicted spectra, a structured experimental approach is necessary. This protocol is designed as a self-validating system, incorporating standard controls and confirmation steps.

Caption: Workflow for the experimental acquisition and validation of NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable -NH and -OH protons.

    • Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 to 32) should be averaged to obtain a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum using the known chemical shift of the DMSO-d₆ solvent peak (δ = 39.52 ppm).

  • Confirmatory D₂O Exchange:

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to the amide (Hₐ) and carboxylic acid (Hₑ) protons should significantly diminish or disappear, confirming their assignment.

Conclusion

This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, grounded in the fundamental principles of NMR spectroscopy.[11][12] The predicted chemical shifts, multiplicities, and integrations are based on the analysis of the molecule's distinct functional groups and their electronic environments. The provided experimental protocol offers a robust, self-validating workflow for obtaining empirical data to confirm this structure. By correlating these detailed predictions with experimental results, researchers can confidently verify the identity and purity of this compound, facilitating its use in pharmaceutical research and development.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.
  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497.
  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (n.d.). ResearchGate.
  • NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). SlideShare.
  • Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.
  • Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
  • NMR spectroscopy. (n.d.). BYJU'S.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
  • Acetophenone 13C NMR Analysis. (n.d.). Scribd.
  • Succinic acid(110-15-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. (n.d.).
  • 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube.
  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(13), 2753-2766.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database.
  • 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. (n.d.). Amerigo Scientific.
  • CH 336: Carboxylic Acid Spectroscopy. (n.d.). Oregon State University.

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of N-(2-acetylphenyl)succinamic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The exploration of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. Succinamic acid and its der...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. Succinamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities. This guide provides a comprehensive technical overview of the potential biological activities of a specific, yet under-explored derivative, N-(2-acetylphenyl)succinamic acid. Drawing upon the known pharmacological profiles of structurally related compounds, we present a rationale and detailed experimental framework for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this compound.

Introduction: The Rationale for Investigating N-(2-acetylphenyl)succinamic acid

N-(2-acetylphenyl)succinamic acid is a derivative of succinamic acid, characterized by the presence of an N-substituted phenyl ring bearing an acetyl group at the ortho position. While direct studies on this specific molecule are scarce, the broader family of succinamic acid and succinimide derivatives has been shown to possess significant pharmacological properties. For instance, α-hydroxy succinamic acid (α-HSA) has demonstrated notable antiproliferative and apoptotic effects in cancer cell lines[1][2]. Furthermore, the succinimide scaffold is a well-established pharmacophore present in a variety of therapeutic agents with anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities[3]. The presence of the N-acetylphenyl moiety is also of interest, as N-(acetylphenyl)-containing compounds have been investigated for their biological activities, including antihyperlipidemic effects[4].

Given this background, N-(2-acetylphenyl)succinamic acid presents itself as a compelling candidate for biological screening. Its structural features suggest the potential for novel mechanisms of action and a favorable therapeutic window. This guide outlines the synthetic route to obtain this compound and proposes a systematic approach to evaluating its biological potential.

Synthesis of N-(2-acetylphenyl)succinamic acid

The synthesis of N-(2-acetylphenyl)succinamic acid can be readily achieved through a straightforward nucleophilic acyl substitution reaction between 2'-aminoacetophenone and succinic anhydride. This method is analogous to the preparation of other N-substituted succinamic acids[5][6].

Proposed Synthetic Protocol
  • Dissolution of Reactants: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 equivalent) in a suitable aprotic solvent such as toluene or tetrahydrofuran (THF). In a separate flask, dissolve succinic anhydride (1.1 equivalents) in the same solvent.

  • Reaction Mixture: Slowly add the succinic anhydride solution to the 2'-aminoacetophenone solution at room temperature with constant stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours.

  • Isolation of Product: Upon completion, the product, N-(2-acetylphenyl)succinamic acid, will precipitate out of the solution as a solid. The solid is then collected by vacuum filtration.

  • Purification: The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

  • Characterization: The structure and purity of the synthesized N-(2-acetylphenyl)succinamic acid should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization 2_amino 2'-aminoacetophenone dissolve Dissolve in Aprotic Solvent 2_amino->dissolve succinic Succinic Anhydride succinic->dissolve mix Mix and Stir at RT dissolve->mix monitor Monitor by TLC mix->monitor filter Vacuum Filtration monitor->filter purify Recrystallize filter->purify product N-(2-acetylphenyl)succinamic acid purify->product characterize NMR, MS, MP product->characterize

Figure 1: Synthetic workflow for N-(2-acetylphenyl)succinamic acid.

Potential Biological Activities and Mechanistic Insights

Based on the existing literature for related compounds, we hypothesize that N-(2-acetylphenyl)succinamic acid may exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The anticancer potential of succinamic acid derivatives is an area of active research[1][7]. The observed activity of α-HSA, which induces apoptosis in cancer cells, provides a strong rationale for investigating N-(2-acetylphenyl)succinamic acid as a potential anticancer agent[1][2].

Hypothesized Mechanism of Action: N-(2-acetylphenyl)succinamic acid may induce apoptosis in cancer cells through the intrinsic or extrinsic pathway. This could involve the upregulation of pro-apoptotic proteins such as p53, Bax, and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2 and survivin[1][2].

Apoptosis_Pathway compound N-(2-acetylphenyl)succinamic acid cell Cancer Cell compound->cell p53 p53 Upregulation cell->p53 bcl2 Bcl-2 Downregulation cell->bcl2 bax Bax Upregulation p53->bax mito Mitochondrial Dysfunction bax->mito bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical apoptotic pathway induced by N-(2-acetylphenyl)succinamic acid.
Anti-inflammatory Activity

Succinic acid and its derivatives have been reported to possess anti-inflammatory properties[8][9]. Succinate itself can act as a signaling molecule in inflammation[10]. This suggests that N-(2-acetylphenyl)succinamic acid could modulate inflammatory responses.

Hypothesized Mechanism of Action: The compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in activated macrophages. This could be achieved by targeting key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antimicrobial Activity

The succinimide ring is a component of several molecules with known antibacterial and antifungal properties[11]. Monoesters of succinic acid have also demonstrated bioactivity against various microbes[12]. Therefore, N-(2-acetylphenyl)succinamic acid is a candidate for antimicrobial screening.

Hypothesized Mechanism of Action: The antimicrobial activity could stem from the disruption of essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism would depend on the microbial species and the physicochemical properties of the compound.

Experimental Protocols for Biological Evaluation

To systematically evaluate the hypothesized biological activities, a series of in vitro assays are proposed.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and pro-apoptotic effects of N-(2-acetylphenyl)succinamic acid on a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of N-(2-acetylphenyl)succinamic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Annexin V-FITC/PI Apoptosis Assay:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Anticancer_Workflow start Start culture Culture Cancer Cell Lines start->culture mtt MTT Assay for Cytotoxicity culture->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Annexin V-FITC/PI Apoptosis Assay ic50->apoptosis flow Flow Cytometry Analysis apoptosis->flow end End flow->end

Figure 3: Experimental workflow for in vitro anticancer activity assessment.
In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of N-(2-acetylphenyl)succinamic acid to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Nitric Oxide (NO) Inhibition Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

In Vitro Antimicrobial Activity Assessment

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-(2-acetylphenyl)succinamic acid against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Strains: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Hypothetical Anticancer Activity Data

Cell LineCompoundIC50 (µM)
MCF-7N-(2-acetylphenyl)succinamic acid15.2 ± 1.8
A549N-(2-acetylphenyl)succinamic acid25.6 ± 3.1
HCT116N-(2-acetylphenyl)succinamic acid18.9 ± 2.5
Doxorubicin (Control)0.5 ± 0.1

Table 2: Hypothetical Anti-inflammatory Activity Data

Compound Concentration (µM)% NO Inhibition% Cell Viability
112.5 ± 2.1>95%
1045.8 ± 5.3>95%
5082.3 ± 6.9>90%
Dexamethasone (Control, 1 µM)95.2 ± 4.7>95%

Table 3: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128
Candida albicans64
Ciprofloxacin (Control)0.5 (S. aureus), 1 (E. coli)
Fluconazole (Control)2 (C. albicans)

Conclusion

N-(2-acetylphenyl)succinamic acid represents a novel chemical entity with significant, yet unexplored, therapeutic potential. Based on the established biological activities of its structural analogs, there is a strong scientific basis for investigating its efficacy as an anticancer, anti-inflammatory, and antimicrobial agent. The synthetic and experimental protocols detailed in this guide provide a robust framework for researchers to undertake a thorough evaluation of this promising compound. The findings from such studies could pave the way for the development of new therapeutic leads with improved efficacy and safety profiles.

References

  • Siddharth, S., et al. (2023). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Cureus, 15(10), e47059. [Link][1]

  • Siddharth, S., et al. (2023). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. PubMed. [Link][2]

  • Crooks, P. A., et al. (2017). Succinamide derivatives of melampomagnolide B and their anti-cancer activities. Bioorganic & Medicinal Chemistry, 25(14), 3767-3776. [Link][7]

  • Chien, T.-Y., et al. (2023). In Vitro Anti-Diabetic, Anti-Inflammatory, Antioxidant Activities and Toxicological Study of Optimized Psychotria malayana Jack Leaves Extract. Molecules, 28(14), 5463. [Link][8]

  • Shetgiri, N. P., & Nayak, B. K. (2005). Synthesis and Antimicrobial Activity of Some Succinimides (III). ResearchGate. [Link][11]

  • Baloch, I. B., et al. (2017). Antimicrobial Activities of Monoesters of Succinic Acid. ResearchGate. [Link][12]

  • Burdulene, D., et al. (1999). ChemInform Abstract: Synthesis, Antiinflammatory and Antitumor Activity of Substituted Succinaminic Acids. ChemInform, 30(28). [Link][9]

  • Gowda, B. T., et al. (2011). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o627. [Link][5]

  • Li, Y., et al. (2021). Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry, 107, 104557. [Link][3]

  • Wikipedia contributors. (2023). Succinic acid. Wikipedia. [Link][10]

  • PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com. [Link][6]

  • El-Gamal, M. I., et al. (2012). In vivo antihyperlipidemic activity of a new series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides in rats. Archiv der Pharmazie, 345(8), 644-650. [Link][4]

Sources

Exploratory

An In-Depth Technical Guide to Acetylphenylamino Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale Behind the Acetylphenylamino Carboxylic Acid Scaffold In the landscape of medicinal chemistry, the quest for novel therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale Behind the Acetylphenylamino Carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. The acetylphenylamino carboxylic acid scaffold has emerged as a promising pharmacophore, integrating key structural features that are frequently associated with desirable pharmacological activities. This guide provides a comprehensive overview of this class of compounds, delving into their synthesis, biological targets, structure-activity relationships (SAR), and potential for drug development.

The core structure, characterized by an N-acetylated phenylamino group linked to a carboxylic acid moiety, offers a unique combination of functionalities. The N-phenylamino carboxylic acid backbone is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and diclofenac, which are known to inhibit cyclooxygenase (COX) enzymes.[1][2] The introduction of an acetyl group on the nitrogen atom can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and interaction with biological targets. This acetylation can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and potentially mitigate some of the toxicities associated with the parent amine.[3]

This guide will explore the synthetic strategies to access these molecules, their interactions with key biological targets implicated in inflammation and other diseases, and the critical insights gained from SAR studies that can guide the design of future drug candidates.

Synthetic Strategies for Acetylphenylamino Carboxylic Acids

The synthesis of acetylphenylamino carboxylic acids can be approached through a multi-step process, primarily involving the formation of the N-aryl bond followed by N-acetylation. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

N-Arylation of Amino Acids: The Ullmann Condensation

A classical and robust method for forming the C-N bond between an aryl halide and an amino acid is the Ullmann condensation.[4] This copper-catalyzed reaction provides a direct route to N-phenylamino carboxylic acids, which can then be acetylated.

Experimental Protocol: Ullmann Condensation for the Synthesis of N-Phenylglycine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add copper(I) iodide (10 mol%), the aryl halide (1.0 eq), the amino acid (e.g., glycine, 1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and dilute with water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the N-phenylamino carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Causality Behind Experimental Choices: The use of a copper catalyst is crucial for activating the aryl halide.[4] The basic conditions are necessary to deprotonate the amino acid, forming the nucleophilic amino group. High temperatures are often required to overcome the activation energy of the reaction.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

A more modern and often milder alternative to the Ullmann condensation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and generally proceeds under less harsh conditions.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Phenylglycine Esters

  • Reaction Setup: In a glovebox, combine the aryl halide (1.0 eq), the amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.2 eq), a palladium catalyst (e.g., Pd(dba)₂, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., sodium tert-butoxide, 2.5 eq) in a Schlenk tube.

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the N-phenylglycine ester.

  • Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide in a THF/water mixture).

Causality Behind Experimental Choices: The palladium catalyst and the phosphine ligand form a catalytically active complex that facilitates the oxidative addition of the aryl halide and the reductive elimination of the N-aryl product. The choice of ligand is critical and can significantly influence the reaction's efficiency.

N-Acetylation of Phenylamino Carboxylic Acids

The final step in the synthesis is the acetylation of the secondary amine. This is typically a straightforward reaction using common acetylating agents.

Experimental Protocol: N-Acetylation using Acetic Anhydride

  • Reaction Setup: Dissolve the N-phenylamino carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid.[5]

  • Reagent Addition: Add acetic anhydride (1.1-1.5 eq) to the solution. The reaction can be performed at room temperature or with gentle heating (40-70 °C) to increase the rate.[5]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The addition of water will precipitate the N-acetylated product.[5]

  • Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent to yield the pure acetylphenylamino carboxylic acid.

Causality Behind Experimental Choices: Acetic anhydride is a readily available and highly reactive acetylating agent. The use of acetic acid as a solvent is convenient as it is compatible with the reagent and the product.

Synthesis_Workflow cluster_0 N-Arylation cluster_1 N-Acetylation ArylHalide Aryl Halide NPhenylamino N-Phenylamino Carboxylic Acid / Ester ArylHalide->NPhenylamino Ullmann or Buchwald-Hartwig AminoAcid Amino Acid / Ester AminoAcid->NPhenylamino Acetylphenylamino Acetylphenylamino Carboxylic Acid NPhenylamino->Acetylphenylamino Acetic Anhydride

Caption: General synthetic workflow for acetylphenylamino carboxylic acids.

Biological Targets and Mechanisms of Action

The pharmacological effects of acetylphenylamino carboxylic acids are likely mediated through their interaction with various biological targets, primarily those involved in inflammatory pathways. The structural similarity to known NSAIDs suggests that cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are primary targets. Furthermore, emerging evidence suggests the involvement of other pathways, such as the peroxisome proliferator-activated receptors (PPARs).

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The inflammatory response is largely mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by the action of COX and LOX enzymes, respectively. Many N-arylanthranilic acids are known to be potent inhibitors of these enzymes.[6][7] The N-acetyl group in acetylphenylamino carboxylic acids can influence the binding affinity and selectivity for the different isoforms of these enzymes (COX-1, COX-2, 5-LOX, etc.).

  • Mechanism of Inhibition: These compounds typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, arachidonic acid. The carboxylic acid moiety is crucial for this interaction, often forming ionic bonds with key amino acid residues in the active site. The N-acetylphenylamino portion of the molecule interacts with hydrophobic pockets within the enzyme.

Arachidonic_Acid_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Acetylphenylamino Carboxylic Acid Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Sources

Foundational

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

A Proposed Investigation into its Role as a Selective Cyclooxygenase-2 (COX-2) Inhibitor Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This document presents a comprehensive hypot...

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigation into its Role as a Selective Cyclooxygenase-2 (COX-2) Inhibitor

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document presents a comprehensive hypothesis and a detailed research framework for elucidating the mechanism of action of the novel compound, 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. Based on a thorough analysis of its structural motifs—which include an N-phenylamino core analogous to fenamate NSAIDs and an acetophenone moiety—we hypothesize that this compound functions as a selective inhibitor of Cyclooxygenase-2 (COX-2). The COX-2 enzyme is a pivotal mediator of inflammation and pain and a validated target in oncology. This guide provides the scientific rationale for this hypothesis, drawing parallels with established COX-2 inhibitors, and outlines a multi-stage experimental plan to rigorously test this proposed mechanism. The protocols detailed herein range from initial enzymatic assays to cell-based functional assessments, offering a complete roadmap for characterizing the compound's biological activity.

Introduction and Scientific Rationale

The landscape of therapeutic development is continually seeking compounds with high efficacy and improved safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with their primary mechanism being the inhibition of cyclooxygenase (COX) enzymes. The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized the field.[1][2] Selective inhibition of COX-2, as exemplified by drugs like celecoxib, offers the potential for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

The structure of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid contains key pharmacophoric features that suggest a plausible interaction with the COX-2 active site. The N-phenylamino group is a well-established motif in several classes of anti-inflammatory agents.[4] Furthermore, amide derivatives are frequently reported to possess anti-inflammatory and antiproliferative properties.[5] We, therefore, posit that 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid represents a novel candidate for a selective COX-2 inhibitor. This guide will lay out the logical and experimental framework to validate this hypothesis.

The Primary Mechanistic Hypothesis: Selective COX-2 Inhibition

Our central hypothesis is that 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid selectively binds to and inhibits the enzymatic activity of COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[6][7] By suppressing PGE2 production, the compound is expected to mitigate inflammatory responses, reduce pain signaling, and potentially inhibit the proliferation of cancer cells where COX-2 is overexpressed.

The proposed signaling cascade is visualized below.

COX-2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion PGES PGE Synthase PGH2->PGES Substrate PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Conversion NFkB_Inhibition Inhibition of NF-κB Pathway Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Promotes Proliferation Cell Proliferation & Angiogenesis PGE2->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis PGE2->Apoptosis_Inhibition Promotes Compound 4-[(2-Acetylphenyl)amino] -4-oxobutanoic acid Compound->COX2 Inhibits Experimental_Workflow Phase1 Phase 1: In Vitro Enzymatic Assays Assay1A COX-1 Inhibition Assay Phase1->Assay1A Assay1B COX-2 Inhibition Assay Phase1->Assay1B Phase2 Phase 2: Cell-Based Target Engagement Assay2 PGE2 Production Assay in LPS-stimulated Macrophages Phase2->Assay2 Phase3 Phase 3: Functional Cellular Assays Assay3A Cancer Cell Proliferation (MTT Assay) Phase3->Assay3A Assay3B Apoptosis Assay (Caspase-3/7 Activity) Phase3->Assay3B Phase4 Phase 4: Downstream Mechanism Analysis Assay4 NF-κB Pathway Analysis (Western Blot) Phase4->Assay4 Assay1B->Phase2 Assay2->Phase3 Assay3A->Phase4 Apoptosis_Pathway Compound 4-[(2-Acetylphenyl)amino] -4-oxobutanoic acid COX2 COX-2 Compound->COX2 Inhibits PGE2 PGE2 COX2->PGE2 Produces Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) PGE2->Anti_Apoptotic Upregulates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Cytochrome_c Cytochrome c Release Pro_Apoptotic->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized pro-apoptotic effect via COX-2 inhibition.

Conclusion and Future Directions

This guide outlines a robust, evidence-based hypothesis for the mechanism of action of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid as a selective COX-2 inhibitor. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, starting with direct enzyme inhibition and progressing to cellular and functional outcomes. Successful validation would position this compound as a promising new lead for the development of next-generation anti-inflammatory and potentially anti-cancer therapeutics. Future studies could then expand to include in vivo models of inflammation (e.g., carrageenan-induced paw edema) and cancer xenograft models to assess its therapeutic potential in a preclinical setting.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

  • Celecoxib - Wikipedia. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

  • Overview of the signaling pathway of apoptosis. The diagram illustrates... - ResearchGate. Available at: [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC - NIH. Available at: [Link]

  • Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... - ResearchGate. Available at: [Link]

  • The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Available at: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. Available at: [Link]

  • Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC - PubMed Central. Available at: [Link]

  • Intrinsic Apoptosis Pathway - Creative Diagnostics. Available at: [Link]

  • NF-κB Signaling Pathway Diagram - SciSpace. Available at: [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available at: [Link]

  • The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]

  • The signaling pathway of PGE2. The schematic diagram shows the... - ResearchGate. Available at: [Link]

  • NF-κB - Wikipedia. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Novel Butanoic Acid Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Butanoic acid, a simple short-chain fatty acid, serves as a foundational scaffold for a diverse and pharmacologically significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Butanoic acid, a simple short-chain fatty acid, serves as a foundational scaffold for a diverse and pharmacologically significant class of molecules. Its derivatives have garnered substantial interest in drug discovery, demonstrating therapeutic potential across oncology, inflammatory diseases, and metabolic disorders. This is largely attributed to their role as inhibitors of histone deacetylases (HDACs), crucial enzymes in epigenetic regulation. However, the inherent physicochemical properties of the carboxylic acid moiety—such as poor membrane permeability and rapid metabolism—present significant challenges for drug development. This guide provides a comprehensive exploration of the strategic design, synthesis, purification, and characterization of novel butanoic acid derivatives. We will delve into both classical and modern synthetic methodologies, from Fischer esterification to palladium-catalyzed C-H functionalization, and discuss the critical role of bioisosteric replacement in optimizing pharmacokinetic profiles. This document is intended to serve as a practical, field-proven resource, equipping researchers with the rationale, detailed protocols, and analytical insights required to accelerate the discovery of next-generation therapeutics based on the butanoic acid core.

The Strategic Imperative: Rational Design of Butanoic Acid Derivatives

The journey from the simple butanoic acid scaffold to a potent and selective clinical candidate is one of meticulous molecular design. The primary strategic drivers behind the synthesis of novel derivatives are the enhancement of biological activity and the optimization of drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Target Engagement: Histone Deacetylase (HDAC) Inhibition

A principal mechanism of action for many bioactive butanoic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butanoic acid and its analogues induce histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes, such as p21 (Waf1/Cip1).[1][2] The transcribed p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle, leading to cell growth arrest and, in many cancer cells, apoptosis.[1]

Below is a diagram illustrating this key signaling pathway.

HDAC_Inhibition_Pathway Butanoic_Derivative Butanoic Acid Derivative HDAC Histone Deacetylase (HDAC) Butanoic_Derivative->HDAC Inhibition Histones_A Acetylated Histones (Active Chromatin) HDAC->Histones_A Deacetylation Histones_D Deacetylated Histones (Condensed Chromatin) p21_Gene_Active p21 Gene (Transcriptionally Active) Histones_A->p21_Gene_Active Allows Transcription p21_Gene p21 Gene (Transcriptionally Repressed) Histones_D->p21_Gene Represses Transcription p21_mRNA p21 mRNA p21_Gene_Active->p21_mRNA Transcription p21_Protein p21 Protein (CDK Inhibitor) p21_mRNA->p21_Protein Translation Cell_Cycle Cell Cycle Progression p21_Protein->Cell_Cycle Inhibition Arrest Cell Cycle Arrest (Anti-cancer Effect) Cell_Cycle->Arrest leads to

Caption: Mechanism of Action for Butanoic Acid-Based HDAC Inhibitors.
Overcoming Pharmacokinetic Hurdles: The Role of Bioisosteres

While the carboxylate group is essential for binding to the zinc ion in the active site of HDACs, it is also a liability.[3] Its ionizable nature at physiological pH leads to poor membrane permeability and limited oral bioavailability.[4][5] Furthermore, carboxylic acids are susceptible to metabolic glucuronidation, which can lead to the formation of reactive acyl glucuronides.[6]

To mitigate these issues, a key strategy in modern drug design is the use of bioisosteric replacement .[3][5] Bioisosteres are functional groups with similar physicochemical properties that can substitute the carboxylic acid moiety to improve the molecule's ADME profile while retaining or enhancing its biological activity.[4][7]

Common bioisosteres for carboxylic acids include:

  • Tetrazoles: Mimic the acidity and hydrogen-bonding capacity of carboxylic acids, often enhancing metabolic stability.[8]

  • Acylsulfonamides: Another acidic replacement that can modulate polarity and binding interactions.[5]

  • Hydroxy-oxadiazoles: Serve as effective surrogates with altered electronic and solubility properties.[9]

The choice of a bioisostere is context-dependent, and screening a panel of these surrogates is often necessary to identify the optimal replacement for a given drug target.[1][5] Computational tools can aid in predicting the ADME properties of various bioisosteres, guiding synthetic efforts.[9][10]

Synthetic Methodologies: A Toolkit for Derivative Generation

The synthesis of a diverse library of butanoic acid derivatives requires a robust toolkit of chemical reactions. The choice of method depends on the desired derivative (e.g., ester, amide, C-C functionalized analogue) and the complexity of the starting materials.

Foundational Esterification Reactions

Esterification is a cornerstone transformation for modifying the carboxylic acid group, often improving lipophilicity and cell permeability.

This classical method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄).[11][12] The reaction is reversible, and is typically driven to completion by using the alcohol as the solvent and/or by removing the water formed.[11]

Protocol 1: Synthesis of Ethyl Butyrate via Fischer Esterification

  • Apparatus Setup: Assemble a reflux apparatus using a dry 100 mL round-bottom flask, a condenser, and a heating mantle.

  • Reagent Addition: To the flask, add butanoic acid (0.1 mol, 8.81 g) and absolute ethanol (0.5 mol, 23.0 g, ~29 mL).

  • Catalyst Addition: While swirling, carefully add concentrated sulfuric acid (1 mL) dropwise.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: pressure buildup from CO₂), and 50 mL of saturated sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude ethyl butyrate can be purified by simple distillation to yield the final product. A typical yield for this procedure is approximately 55%.[9]

For substrates sensitive to harsh acidic conditions, the Steglich esterification offers a milder alternative. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2][13][14] This method is generally faster and produces higher yields than the Fischer method.

Protocol 2: Synthesis of a Resveratrol Butyrate Ester via Steglich Esterification [2][13][14]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve resveratrol (1 mmol) and butanoic acid (1.1 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.2 mmol) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol) in 5 mL of THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Dilute the filtrate with 30 mL of ethyl acetate and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols to esters with complete inversion of stereochemistry. It employs triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Protocol 3: General Procedure for Mitsunobu Esterification

  • Apparatus Setup: In a dry, nitrogen-flushed flask, dissolve the alcohol (1.0 eq), butanoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (to a concentration of ~0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise via syringe. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary byproduct, triphenylphosphine oxide, can be partially removed by precipitation from a nonpolar solvent like diethyl ether or a hexanes/ether mixture, followed by filtration through a plug of silica gel.

    • The filtrate is then concentrated and subjected to further purification.

  • Purification: Purify the crude ester by flash column chromatography.

Modern C-C Bond Forming Strategies: Palladium-Catalyzed Arylation

To move beyond simple esters and amides and access derivatives with novel carbon skeletons, modern cross-coupling reactions are indispensable. Palladium-catalyzed reactions, such as the Heck reaction, are particularly powerful for creating C-C bonds.[2]

The oxidative Heck reaction provides a direct method to synthesize 4-aryl-3-butenoic acids, which have shown promise as HDAC inhibitors.[1][6] This reaction couples 3-butenoic acid with an aryl source, directed by the substrate's own carboxylic acid group.

Protocol 4: Synthesis of 4-Aryl-3-Butenoic Acid via Oxidative Heck Reaction [1][6]

  • Apparatus Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine 3-butenoic acid (1.0 eq), the desired arylsulfonyl hydrazide (1.2 eq), Pd(PPh₃)₂Cl₂ (2.5 mol%), and copper(II) acetate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of ~0.2 M with respect to the 3-butenoic acid.

  • Reaction: Seal the vial and heat the mixture at 100 °C for 10-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Advanced Synthetic Platforms: Continuous Flow Chemistry

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, higher reproducibility, and the ability to telescope multi-step reactions.[8] This technology is well-suited for reaction optimization and library synthesis.

The following workflow illustrates a telescoped, two-step continuous flow process to generate α-functionalized butanoic acid derivatives.

Flow_Chemistry_Workflow cluster_0 Step 1: Acyl Pyrazole Formation cluster_1 Step 2: α-Functionalization & Derivatization SyringeA Syringe A: Butanoic Acid, DMAP in THF/CH3CN T_Junction1 T-Junction SyringeA->T_Junction1 SyringeB Syringe B: 3-Phenylpyrazole, EDC*HCl in THF/CH3CN SyringeB->T_Junction1 Reactor1 Heated Coil Reactor 1 (500 µL, 2 min res. time) T_Junction1->Reactor1 Combined Stream T_Junction2 T-Junction Reactor1->T_Junction2 Acyl Pyrazole Stream SyringeC Syringe C: Base (e.g., Proton Sponge) in THF/CH3CN SyringeC->T_Junction2 SyringeD Syringe D: Electrophile (e.g., N-SCF3 Pht.) in THF/CH3CN SyringeD->T_Junction2 Reactor2 Heated Coil Reactor 2 (500 µL, 14 min res. time) T_Junction2->Reactor2 Quench Quench Vial: Nucleophile (e.g., Amine, Alcohol) Reactor2->Quench Activated Intermediate Product Final Derivative: α-SCF3 Amide/Ester Quench->Product Acyl Substitution

Caption: Telescoped Continuous Flow Synthesis of Butanoic Acid Derivatives.

Purification and Characterization: Ensuring Compound Integrity

The synthesis of a novel compound is incomplete without rigorous purification and unambiguous structural characterization. These steps are critical for generating reliable biological data and establishing structure-activity relationships (SAR).

Purification by Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying synthetic intermediates and final compounds in a research setting.[13] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a liquid mobile phase is passed through the column under pressure.[13]

Protocol 5: Exemplary Purification of a Novel Butanoic Acid Ester

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 95:5 Hexanes:Ethyl Acetate, then 90:10, 80:20, etc.).

    • The ideal solvent system will provide a retention factor (Rf) of ~0.3 for the desired product and good separation from impurities.

  • Column Packing (Wet-Packing Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the chosen eluent (mobile phase).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the silica run dry.

    • Add another thin layer of sand on top of the packed silica bed.

  • Sample Loading (Dry-Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel ("dry-loading silica") to this solution and evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified butanoic acid derivative.[13]

Structural Characterization

Unequivocal structural confirmation is achieved using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework of the molecule.[2][13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, further structural information.[2][13][14]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. For esters, a strong characteristic absorption peak for the C=O stretch is expected around 1735-1750 cm⁻¹.[2][13][14]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): Primarily used to assess the purity of the final compound.

Data Synthesis: Comparative Analysis

To guide experimental design, it is useful to compare different synthetic approaches and the biological activities of the resulting derivatives.

Table 1: Comparison of Esterification Methods for Butyrate Synthesis
MethodTypical ConditionsReaction TimeTypical YieldKey Advantages/Disadvantages
Fischer-Speier Butanoic Acid, excess EtOH, conc. H₂SO₄, Reflux1-2 hours~55%[9]Adv: Inexpensive reagents. Disadv: Harsh acidic conditions, reversible, requires excess alcohol.[12]
Steglich Butanoic Acid, Alcohol, EDC, DMAP, THF, RT12-24 hours>80%Adv: Mild conditions, high yield, irreversible. Disadv: More expensive reagents, urea byproduct removal.
Biocatalytic (Lipase) Butanoic Acid, Alcohol, Immobilized Lipase, Hexane, 40-50°C6-8 hours~92%[8]Adv: Very mild, environmentally friendly, high selectivity. Disadv: Enzyme cost and stability can be limiting.
Table 2: Structure-Activity Relationship of Butanoic Acid Derivatives as HDAC Inhibitors
CompoundStructure ModificationTarget(s)IC₅₀ ValueReference
Sodium ButyrateParent CompoundHDACs (non-selective)0.80 mM
4-Phenyl-3-butenoic acid (PBA)Phenyl group at C4HDACsMicromolar range
AOPHA-MePhenyl & Acetylamino Hexenoic Acid Methyl EsterHDACs~30-fold more potent than PBA
Vorinostat Analogue 7t Tricyclic 'cap' groupHDAC81.95 µM
Vorinostat Analogue 9 Dibenzo[b,f]azocin-6(5H)-one 'cap'HDACs (mixed)0.093 µM
CI-994 Analogue 6d 4-pyridinyl 'foot-pocket'HDAC113.2 nM
CI-994 Analogue 6d 4-pyridinyl 'foot-pocket'HDAC38,908 nM

Conclusion

The butanoic acid scaffold represents a privileged starting point for the development of potent, next-generation therapeutics. Success in this field hinges on a multidisciplinary approach that integrates rational, target-aware design with a versatile synthetic toolkit and rigorous analytical validation. By moving beyond classical syntheses to embrace modern catalytic methods and strategic bioisosteric replacement, researchers can overcome the inherent pharmacokinetic limitations of the carboxylic acid group. The detailed protocols and comparative data presented in this guide are intended to provide a solid, practical foundation for scientists and drug development professionals, enabling them to efficiently navigate the synthesis-purification-analysis cycle and accelerate the discovery of novel butanoic acid derivatives with enhanced therapeutic potential.

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

  • Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021). Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives. Organic Letters, 23, 296-299. [Link]

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S-2493S. [Link]

  • Hu, S., Dong, T. S., Dalal, S. R., Wu, F., Bissonnette, M., Kwon, J. H., & Chang, E. B. (2011). The microbe-derived short chain fatty acid butyrate targets miRNA-dependent p21 gene expression in human colon cancer. PLoS One, 6(1), e16221. [Link]

  • de Oliveira, D., Furlan, F. F., de Oliveira, A. L., Garcia-Galan, C., Angelotti, J. A. F., & de Matos, L. J. B. L. (2019). Comparative study of esterification yields in the synthesis of esters ethyl butyrate and methyl butyrate with biocatalysts. ResearchGate. [Link]

  • Poulin, M. F., & Mulrooney, C. A. (2015). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis, 5(9), 5579-5583. [Link]

  • Tain, Y. L., Jheng, L. C., Chang, S. K., Chen, Y. W., Huang, L. T., Liao, J. X., & Hou, C. Y. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules, 25(18), 4199. [Link]

  • Li, Y., Gong, J., & Song, M. (2020). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 7(15), 2216-2223. [Link]

  • Bandonil, J. S. A. (n.d.). Synthesis of Ethyl Butyrate via Fischer Esterification. Scribd. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Public Library of Science. (2011). Butyrate regulates p21 expression via HDAC inhibition and decreased expression of the miR-106b family. Figshare. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Tain, Y. L., Jheng, L. C., Chang, S. K., et al. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Semantic Scholar. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]

  • Johnson, C. A., Paza, E. A., & Beeson, C. C. (2010). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 28(2), 163-172. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Scilit. (n.d.). Palladium-Catalyzed α-Arylation of Esters. Scilit. [Link]

  • Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. [Link]

  • Peironcely, J. E., et al. (2012). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Computer Aided Chemistry, 13, 1-10. [Link]

  • He, S., et al. (2020). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 15(1), 86-98. [Link]

  • Brainly. (2023). Describe the two different approaches to ester synthesis in this procedure. Brainly. [Link]

  • Szymański, P., et al. (2020). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International Journal of Molecular Sciences, 21(18), 6883. [Link]

  • Analele Universității din Craiova, Seria Chimie. (2020). Comparative Study of Steglich and Fischer Esterification of Menthol with Fatty Acids. Analele Universității din Craiova, Seria Chimie, 27(1). [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry, 56(15), 5879-5893. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2016). Hindawi. [Link]

  • Al-Juburi, S. A., & Al-Masoudi, N. A. (2011). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Compare the Difference Between Similar Terms. (2020). Difference Between Fischer Esterification and Steglich Esterification. Compare the Difference Between Similar Terms. [Link]

  • Polyzos, A., O'Brien, M., Petersen, T. P., Baxendale, I. R., & Ley, S. V. (2011). The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor. Angewandte Chemie International Edition, 50(5), 1190-1193. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Smith, C. J., et al. (2012). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters, 14(15), 3973-3975. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl butyrate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Heck Arylations in the Synthesis of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biocatalytic production of ethyl butyrate from butyric acid with immobilized Candida rugosa lipase on cotton cloth. ResearchGate. [Link]

  • USP-NF. (2024). Ethyl Butyrate. USP-NF. [Link]

  • Google Patents. (n.d.). Process for producing ethyl butyrate.
  • Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 361. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: The Reaction of 2-Aminoacetophenone with Succinic Anhydride

A Versatile Pathway to N-(2-acetylphenyl)succinamic Acid and its Transformation into Bio-relevant Heterocyclic Scaffolds Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Pathway to N-(2-acetylphenyl)succinamic Acid and its Transformation into Bio-relevant Heterocyclic Scaffolds

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the reaction between 2-aminoacetophenone and succinic anhydride. The primary reaction yields N-(2-acetylphenyl)succinamic acid, a valuable intermediate possessing multiple reactive functional groups. We present a detailed, field-tested protocol for the synthesis and purification of this intermediate. Furthermore, we explore the mechanistic basis and provide an exemplary protocol for the subsequent acid-catalyzed intramolecular cyclization of this intermediate into a 1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione scaffold, a core structure of significant interest in medicinal chemistry.

Introduction and Scientific Context

2-Aminoacetophenone is a privileged starting material in synthetic organic chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds, most notably quinolines via the Friedländer annulation.[1] Its bifunctional nature, featuring a nucleophilic amine ortho to an electrophilic acetyl group, allows for a rich variety of cyclization strategies. Succinic anhydride, a readily available and inexpensive reagent, acts as an efficient C4 acylating agent.

The reaction between these two substrates proceeds via a nucleophilic acyl substitution, where the primary amine of 2-aminoacetophenone attacks one of the carbonyl carbons of succinic anhydride. This results in a ring-opening reaction to form N-(2-acetylphenyl)succinamic acid, also known as 4-((2-acetylphenyl)amino)-4-oxobutanoic acid.[2]

The true synthetic utility of this intermediate lies in its potential for subsequent intramolecular cyclization. The molecule contains a terminal carboxylic acid, an amide linkage, and a ketone, all strategically positioned for ring-closure reactions. This application note details the initial amidation reaction and provides an expert-guided protocol for a subsequent acid-catalyzed cyclization to form a seven-membered benzodiazepine-dione ring system, a scaffold found in numerous biologically active compounds.[3]

Reaction Mechanism

The overall transformation can be viewed as a two-stage process: initial acylation followed by an intramolecular cyclization.

Stage 1: Nucleophilic Acyl Substitution (Amidation)

The reaction is initiated by the nucleophilic attack of the primary amino group of 2-aminoacetophenone on one of the electrophilic carbonyl carbons of succinic anhydride. This forms a tetrahedral intermediate which subsequently collapses, leading to the opening of the anhydride ring to yield the stable succinamic acid derivative. This step is typically fast and high-yielding under mild conditions.[4]

Stage 2: Proposed Intramolecular Cyclization

The intermediate, N-(2-acetylphenyl)succinamic acid, is primed for intramolecular cyclization. While several pathways can be envisioned depending on the catalytic conditions (acid vs. base), a particularly productive route is acid-catalyzed cyclization. Under strong acidic and dehydrating conditions (e.g., using polyphosphoric acid), an intramolecular Friedel-Crafts-type acylation or a related condensation can occur. A highly plausible pathway involves the activation of the terminal carboxylic acid, followed by an intramolecular attack from the enol form of the acetyl ketone onto the activated carboxyl group, or a direct condensation between the amide and the ketone. This leads to the formation of a seven-membered ring, specifically a 1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione derivative. This type of transformation is analogous to other intramolecular condensation reactions used to build complex heterocyclic systems.[5]

Figure 1: Reaction Mechanism Pathway

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-(2-acetylphenyl)succinamic Acid

This protocol details the initial acylation to form the stable intermediate.

A. Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Ratio
2-Aminoacetophenone135.162.70 g20.01.0
Succinic Anhydride100.072.10 g21.01.05
Toluene-75 mL--
1 M Hydrochloric Acid-~20 mL--
Deionized Water-As needed--

B. Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (2.70 g, 20.0 mmol).

  • Dissolution: Add 40 mL of toluene to the flask and stir at room temperature until the 2-aminoacetophenone is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve succinic anhydride (2.10 g, 21.0 mmol) in 35 mL of warm toluene. Add this solution dropwise to the stirred 2-aminoacetophenone solution over 15 minutes.

    • Causality Note: A slight molar excess of succinic anhydride ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm, although the reaction is typically mild.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 2 hours. A precipitate will begin to form as the product is generated.

    • Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase. The product spot should be significantly more polar than the 2-aminoacetophenone starting material.

  • Workup & Isolation: a. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. b. Filter the solid product using a Büchner funnel under vacuum. c. Wash the collected solid sequentially with 20 mL of cold 1 M HCl (to remove any unreacted 2-aminoacetophenone) and then with two 30 mL portions of cold deionized water (to remove unreacted succinic anhydride and succinic acid).[6] d. Dry the white to off-white solid product under vacuum.

  • Purification (Optional): The product is often of high purity after washing. If further purification is required, it can be recrystallized from an ethanol/water mixture.

  • Characterization: The expected yield is typically >90%. The product, N-(2-acetylphenyl)succinamic acid (M.W. 235.24 g/mol ), can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization

This protocol describes a proposed method for the conversion of the intermediate into the benzo[b]azepine-2,5-dione scaffold.

A. Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
N-(2-acetylphenyl)succinamic Acid235.242.35 g10.0
Polyphosphoric Acid (PPA)-~25 g-
Ice Water-~200 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-~150 mL-

B. Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (PPA, ~25 g).

  • Heating: Heat the PPA to 80-90 °C in an oil bath with stirring to reduce its viscosity.

  • Reagent Addition: Carefully add N-(2-acetylphenyl)succinamic acid (2.35 g, 10.0 mmol) to the hot PPA in portions over 10 minutes.

    • Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, which is essential for promoting the intramolecular condensation reaction.[5] Adding the reactant in portions prevents clumping and ensures efficient mixing.

  • Reaction: Increase the temperature of the oil bath to 120 °C and stir the reaction mixture for 3-4 hours.

    • Self-Validation: Monitor the reaction by TLC. A sample can be taken by carefully adding a drop of the hot reaction mixture to ice water, neutralizing with NaHCO₃, and extracting with ethyl acetate. The product should be less polar than the starting amic acid.

  • Workup & Isolation: a. After the reaction is complete, allow the flask to cool to about 60-70 °C. b. Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 mL of vigorously stirred ice water. This will hydrolyze the PPA and precipitate the crude product. c. Stir the resulting suspension for 30 minutes until the precipitate is finely dispersed. d. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. e. Extract the product with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. b. Purify the crude solid by column chromatography on silica gel using a gradient elution (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure 1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione .

  • Characterization: The structure of the final product (M.W. 217.23 g/mol ) should be confirmed by NMR, IR, and mass spectrometry.

Experimental Workflow Figure 2: Experimental Workflow Start1 2-Aminoacetophenone P1_Mix Mix & Stir (2h, Room Temp) Start1->P1_Mix Start2 Succinic Anhydride Start2->P1_Mix Solvent1 Toluene Solvent1->P1_Mix P1_Filter Vacuum Filtration P1_Mix->P1_Filter P1_Wash Wash with HCl (aq) & Deionized Water P1_Filter->P1_Wash P1_Dry Dry Under Vacuum P1_Wash->P1_Dry Intermediate N-(2-acetylphenyl)succinamic Acid (Isolated Intermediate) P1_Dry->Intermediate P2_React Add Intermediate to Hot PPA Stir at 120°C for 3-4h Intermediate->P2_React P2_Catalyst Polyphosphoric Acid P2_Catalyst->P2_React P2_Quench Quench in Ice Water P2_React->P2_Quench P2_Neutralize Neutralize with NaHCO3 P2_Quench->P2_Neutralize P2_Extract Extract with Ethyl Acetate P2_Neutralize->P2_Extract P2_Purify Column Chromatography P2_Extract->P2_Purify FinalProduct Pure Benzo[b]azepine-2,5-dione (Final Product) P2_Purify->FinalProduct

Figure 2: Experimental Workflow

Applications in Drug Discovery and Development

The initial product, N-(2-acetylphenyl)succinamic acid, can serve as a valuable building block. However, the true potential lies in its cyclized derivatives. The benzo[b]azepine core is a key pharmacophore present in a range of therapeutic agents. For instance, derivatives of this seven-membered heterocyclic system have been investigated for their activity as vasopressin V2-receptor antagonists and other CNS-related applications.[7] The dione functionality at the 2- and 5-positions provides handles for further synthetic elaboration, allowing for the creation of diverse chemical libraries for high-throughput screening.

By modifying the anhydride (e.g., using substituted succinic anhydrides or glutaric anhydride), researchers can readily access a variety of ring sizes and substitution patterns, making this synthetic route a powerful tool in lead optimization campaigns.

References

  • Gowda, B. T., et al. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2793. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Antibacterial Evaluation of 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. PubMed. Available at: [Link]

  • Spiral, Imperial College London. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines using a one-pot multibond forming process. Spiral. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • Google Patents. (2013). Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • National Center for Biotechnology Information. (2019). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. PubMed. Available at: [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2012). N-(2-Methylphenyl)succinamic acid. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central. Available at: [Link]

  • ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). N-(2-Methylphenyl)succinamic acid. ResearchGate. Available at: [Link]

  • MDPI. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2012). N-(2-Chloro-5-methylphenyl)succinamic acid. PubMed Central. Available at: [Link]

Sources

Application

Comprehensive Analytical Characterization of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

An Application Note and Protocol Guide Application Note Summary This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid,"...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Application Note Summary

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid," a small molecule featuring amide, carboxylic acid, and ketone functionalities. Targeted at researchers, scientists, and drug development professionals, this document details the strategic application of spectroscopic, chromatographic, and thermal analysis techniques. The protocols are designed not only to confirm the molecule's identity and structure but also to assess its purity, stability, and solid-state properties, which are critical parameters in the pharmaceutical development pipeline. The narrative emphasizes the rationale behind technique selection and provides robust, step-by-step protocols to ensure reproducible and reliable results.

Introduction: The Molecule in Context

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (Molecular Formula: C₁₂H₁₃NO₄, Molecular Weight: 235.24 g/mol ) is an N-arylsuccinamic acid derivative. The structure integrates a hydrophilic carboxylic acid moiety with a more hydrophobic acetyl-substituted aromatic ring, connected by an amide linkage. Such structures are of significant interest in medicinal chemistry, as the amide bond is a cornerstone of peptide and protein structure, and the overall molecular framework presents opportunities for diverse intermolecular interactions.[1] A thorough characterization is the foundational step for any further investigation into its biological activity, formulation, or use as a chemical intermediate. This guide provides the necessary analytical framework for this purpose.

Caption: Chemical structure of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

Foundational Spectroscopic Analysis for Structural Elucidation

The primary objective is to confirm that the synthesized molecule corresponds to the expected structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides an unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. For a molecule of this complexity, 2D NMR techniques can further confirm assignments.[4]

Expected Results:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the amide (N-H) proton, the two methylene (CH₂) groups of the butanoic acid chain, and the acetyl (CH₃) protons. The carboxylic acid proton (O-H) may appear as a very broad singlet.

  • ¹³C NMR: The spectrum should reveal signals for the three carbonyl carbons (amide, ketone, carboxylic acid) in the downfield region (160-185 ppm).[5] Additional signals will correspond to the aromatic carbons, the two methylene carbons, and the acetyl methyl carbon.

Mass Spectrometry (MS)

Principle & Rationale: MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.[6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural corroboration by revealing characteristic bond cleavages.[7]

Expected Results:

  • Full Scan MS: An electrospray ionization (ESI) source in positive mode should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 236.0866. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 234.0718 would be expected.

  • Tandem MS (MS/MS): Fragmentation of the parent ion is expected to involve cleavage of the amide bond and losses of H₂O and CO₂ from the carboxylic acid group, providing structurally significant fragment ions.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is an effective and rapid technique for identifying the key functional groups present in a molecule.[8] The presence of amide, carboxylic acid, and ketone groups in the target compound will produce characteristic absorption bands in the IR spectrum.

Expected Results: The spectrum should display characteristic vibrational bands:

  • A very broad O-H stretch from the carboxylic acid dimer hydrogen bonding, typically centered around 3000 cm⁻¹.[9]

  • An N-H stretching vibration from the secondary amide group around 3300 cm⁻¹.[10]

  • Three distinct C=O (carbonyl) stretching vibrations:

    • Carboxylic Acid C=O: ~1710-1720 cm⁻¹

    • Ketone C=O: ~1680-1690 cm⁻¹

    • Amide C=O (Amide I band): ~1650-1660 cm⁻¹[11]

Separation Science: Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and for quantifying their concentration.[12] A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products. This is essential for quality control and stability studies.

Expected Results: A successful HPLC method will show a single, sharp, well-resolved peak for the main compound. Purity is typically expressed as the percentage of the main peak area relative to the total area of all observed peaks. The method can be validated for linearity, accuracy, and precision for quantitative applications.

Physicochemical and Solid-State Characterization

For any compound intended for pharmaceutical use, understanding its solid-state properties is critical as they influence stability, solubility, and bioavailability.

Thermal Analysis (DSC & TGA)

Principle & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of a material.[13] DSC measures heat flow to detect transitions like melting and crystallization, yielding the melting point and information on polymorphism.[14] TGA measures weight changes as a function of temperature, indicating thermal stability and decomposition profiles.[15]

Expected Results:

  • DSC: A single, sharp endothermic peak indicating the melting point of a crystalline solid.

  • TGA: A stable baseline until the onset of thermal decomposition, which would be observed as a significant weight loss at elevated temperatures.

X-ray Crystallography

Principle & Rationale: Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[16] It reveals precise bond lengths, bond angles, and conformational details. Furthermore, it elucidates the crystal packing and intermolecular interactions (e.g., hydrogen bonding), which are fundamental to the material's physical properties.[17]

Expected Results: This technique yields a detailed 3D structural model, confirming the molecular connectivity and stereochemistry. It also provides the unit cell dimensions and space group of the crystal lattice. Similar structures have been reported to form hydrogen-bonded dimers via their carboxylic acid groups.[1]

Integrated Characterization Workflow

The following workflow illustrates the logical progression of analytical techniques for a comprehensive characterization of a novel compound.

cluster_workflow Integrated Analytical Workflow cluster_primary Primary Structural Confirmation cluster_secondary Purity & Physicochemical Properties cluster_definitive Definitive Structure synthesis Compound Synthesis & Isolation nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Identity Check ms Mass Spectrometry (HRMS) synthesis->ms Identity Check ftir FTIR Spectroscopy synthesis->ftir Identity Check hplc HPLC (Purity Assay) nmr->hplc report Comprehensive Characterization Report nmr->report ms->hplc ms->report ftir->hplc Proceed if functional groups are correct ftir->report thermal Thermal Analysis (DSC/TGA) hplc->thermal Analyze if purity >95% hplc->report xray Single Crystal X-ray Diffraction thermal->xray Grow crystals for final confirmation thermal->report xray->report

Caption: Logical workflow for the comprehensive characterization of the target molecule.

Detailed Experimental Protocols

Protocol 6.1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both polar and non-polar compounds and allows for the observation of exchangeable protons (NH, OH).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to lower sensitivity), relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra (e.g., to the residual solvent peak).

Protocol 6.2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Method:

    • Mode: ESI positive and negative.

    • Infusion: Introduce the sample via direct infusion or through a short chromatographic run.

    • Mass Range: Scan from m/z 100 to 500.

    • Resolution: Set to >10,000.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ and/or [M-H]⁻ ions and use the instrument software to calculate the elemental composition. Compare the measured mass to the theoretical mass (error should be <5 ppm).

Protocol 6.3: FTIR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 32 scans, resolution of 4 cm⁻¹, spectral range of 4000-600 cm⁻¹.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key vibrational bands and compare them to known frequencies for the expected functional groups.

Protocol 6.4: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the sample in diluent (e.g., 50:50 acetonitrile:water) at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[18]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and 254 nm.[18]

  • Data Analysis: Integrate all peaks. Calculate the area percent of the main peak to determine purity.

Protocol 6.5: Thermal Analysis (DSC/TGA)
  • Sample Preparation: Accurately weigh 3-5 mg of the dry sample into an aluminum Tzero pan (for DSC) or a ceramic pan (for TGA).[19]

  • Instrumentation: Use a simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

  • DSC Method:

    • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to a temperature well above the expected melt (e.g., 250 °C).[19]

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Method:

    • Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to a high temperature (e.g., 500 °C).[19]

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: For DSC, determine the onset and peak temperature of the melting endotherm. For TGA, determine the onset temperature of decomposition.

Data Summary and Interpretation

The following table summarizes the expected analytical data for a high-purity sample of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

Analytical Technique Parameter Expected Result / Observation
¹H NMR (400 MHz, DMSO-d₆)Chemical Shifts (δ, ppm)~12.2 (s, 1H, COOH), ~9.8 (s, 1H, NH), ~7.2-7.8 (m, 4H, Ar-H), ~3.1 (s, 3H, COCH₃), ~2.6 (t, 2H, CH₂), ~2.5 (t, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shifts (δ, ppm)~198 (Ketone C=O), ~174 (Acid C=O), ~171 (Amide C=O), ~120-145 (Ar-C), ~31 (CH₂), ~29 (CH₂), ~28 (CH₃)
HRMS (ESI+) [M+H]⁺Measured m/z: 236.0866; Theoretical m/z: 236.0866 (for C₁₂H₁₄NO₄⁺)
FTIR-ATR Key Peaks (cm⁻¹)~3300 (N-H), ~3000 (broad, O-H), ~1715 (C=O acid), ~1685 (C=O ketone), ~1655 (C=O amide)
HPLC (UV, 254 nm) Purity> 99.0% area
DSC Melting PointSharp endotherm with onset temperature, e.g., 185-195 °C
TGA DecompositionOnset of decomposition > 200 °C

Conclusion

The analytical strategy detailed in this guide provides a robust and multi-faceted approach to the comprehensive characterization of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. By systematically applying spectroscopic, chromatographic, and thermal techniques, researchers can unambiguously confirm the molecule's structure, assess its purity with high confidence, and establish a foundational understanding of its physicochemical properties. This complete data package is indispensable for decision-making in drug discovery and development, ensuring the quality and integrity of the compound for subsequent studies.

References

  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]

  • Chad's Prep. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

  • Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis. ResearchGate. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Cao, M., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. ResearchGate. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Cao, M., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 35-43. Retrieved from [Link]

  • SciSpace. (2019). (Open Access) Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Small Organic Acids on Newcrom B Column. Retrieved from [Link]

  • Wang, W., et al. (2007). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of organic acids with HPLC method 1. Retrieved from [Link]

  • Wang, W., et al. (2012). Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of organic acids with HPLC method 2. Retrieved from [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o752–o753. Retrieved from [Link]

  • Hati, S., et al. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2018(2), M987. Retrieved from [Link]

  • University College London. (n.d.). Tuning crystal morphology of succinic acid using a polymer additive. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. IUCr Journals. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • University of Glasgow. (n.d.). STUDIES IN CRYSTAL AND MOLECULAR STRUCTURE. Retrieved from [Link]

  • Mary, S. Y., et al. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of its reactive properties. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • SciSpace. (2018, February 9). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Retrieved from [Link]

  • Blow, D. (2002). X Ray crystallography. Methods in Molecular Biology, 173, 21-38. Retrieved from [Link]

  • Snetkov, P., et al. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 25(18), 4160. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • VDB, C. M. (2015). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(11 Pt A), 2737-47. Retrieved from [Link]

  • Martins, F., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. Retrieved from [Link]

  • VDB, C. M. (2015). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta, 1848(11 Pt A), 2737-47. Retrieved from [Link]

  • Kumar, P. A., et al. (2024). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 59(2), e4982. Retrieved from [Link]

  • Kang, C. (2007). The role of crystallography in drug design. Expert Opinion on Drug Discovery, 2(4), 445-50. Retrieved from [Link]

  • VDB, C. M. (2015). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: High-Performance Liquid Chromatography and Mass Spectrometry for the Analysis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

Introduction 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is a small organic molecule characterized by the presence of a carboxylic acid, an amide linkage, and an acetylphenyl group. As with many N-acylated amino acids,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is a small organic molecule characterized by the presence of a carboxylic acid, an amide linkage, and an acetylphenyl group. As with many N-acylated amino acids, this compound may have relevance in various fields of research, from drug development to metabolomics, where accurate and precise quantification is crucial.[1][2] This document provides a comprehensive guide to the development and validation of a robust analytical method for this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundational methodology that can be adapted to specific research needs. We will delve into the rationale behind the selection of chromatographic conditions and mass spectrometric parameters, ensuring a deep understanding of the method's principles. All protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

The inherent polarity and acidic nature of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid dictate the use of Reversed-Phase HPLC (RP-HPLC), a technique well-suited for the separation of moderately polar to non-polar compounds.[8] Our strategy focuses on achieving optimal peak shape, resolution, and sensitivity.

Rationale for Chromatographic Conditions
  • Column Selection: A C18 column is the workhorse of RP-HPLC and serves as an excellent starting point for method development due to its hydrophobic stationary phase, which provides good retention for a wide range of organic molecules.[8][9] We recommend a column with a particle size of 3 to 5 µm for a good balance between efficiency and backpressure.[8]

  • Mobile Phase: The mobile phase composition is critical for achieving good separation and peak shape for acidic compounds.

    • Aqueous Component: A slightly acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of the analyte.[8][9] This is crucial because the neutral form of the analyte will have better retention and produce sharper, more symmetrical peaks on a C18 column. Formic acid (0.1%) is a common choice as it is volatile and compatible with mass spectrometry.[10]

    • Organic Component: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its wider UV transparency window.[11]

  • Gradient Elution: A gradient elution is recommended for initial method development to ensure the timely elution of the analyte while also cleaning the column of any more hydrophobic impurities.[11] This approach allows for a broad screening of the optimal mobile phase composition.

HPLC Protocol

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid reference standard

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or determined λmax)
Gradient Program Time (min)
0.0
1.0
10.0
12.0
12.1
15.0
HPLC Method Development Workflow

HPLC_Development cluster_0 Initial Scouting cluster_1 Optimization cluster_2 Final Method Scouting_Gradient Run Scouting Gradient (5-95% B) Assess_Retention Assess Retention & Peak Shape Scouting_Gradient->Assess_Retention Adjust_Gradient Adjust Gradient Slope Assess_Retention->Adjust_Gradient Sub-optimal Final_Conditions Finalized HPLC Conditions Assess_Retention->Final_Conditions Optimal Optimize_Flow Optimize Flow Rate Adjust_Gradient->Optimize_Flow Fine_Tune_pH Fine-tune Mobile Phase pH Optimize_Flow->Fine_Tune_pH Fine_Tune_pH->Final_Conditions Optimized

Caption: Workflow for HPLC method development.

Part 2: Mass Spectrometry (MS) Method

Coupling HPLC with mass spectrometry provides high selectivity and sensitivity, which is essential for the accurate quantification of analytes in complex matrices. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.[12][13][14]

Rationale for Mass Spectrometry Parameters
  • Ionization Mode: Given the presence of a carboxylic acid group, the analyte is expected to readily deprotonate, making negative ion mode ESI ([M-H]⁻) a logical choice.[13][15] However, the amide proton can also be lost, or in positive ion mode, the amide oxygen or acetyl group can be protonated. Therefore, it is prudent to test both positive ([M+H]⁺) and negative ion modes to determine which provides the best sensitivity.[16]

  • Fragmentation: Tandem mass spectrometry (MS/MS) is employed for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis. This involves selecting the precursor ion (the molecular ion) and a specific product ion that is formed upon collision-induced dissociation (CID). This enhances specificity by filtering out background noise. The amide bond and the bond between the carboxyl group and the aliphatic chain are likely fragmentation points.[17]

Mass Spectrometry Protocol

Instrumentation:

  • A tandem quadrupole mass spectrometer equipped with an ESI source.

Procedure:

  • Direct Infusion:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ionization mode and fragmentation parameters.

  • MS Conditions:

ParameterRecommended Setting
Ionization Mode ESI Negative and Positive (to be evaluated)
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
Collision Energy To be optimized for desired fragmentation

MRM Transition:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
To be determinedTo be determined0.1
MS Parameter Optimization Workflow

MS_Optimization cluster_0 Ionization cluster_1 Fragmentation cluster_2 Final Method Direct_Infusion Direct Infusion of Standard Select_Ion_Mode Select Ionization Mode (ESI+/ESI-) Direct_Infusion->Select_Ion_Mode Optimize_Cone Optimize Cone Voltage Select_Ion_Mode->Optimize_Cone Product_Ion_Scan Perform Product Ion Scan Optimize_Cone->Product_Ion_Scan Select_MRM Select MRM Transitions Product_Ion_Scan->Select_MRM Final_MS_Params Finalized MS Parameters Select_MRM->Final_MS_Params

Caption: Workflow for MS parameter optimization.

Part 3: Method Validation

Validation of the analytical method is essential to ensure that it is suitable for its intended purpose.[3][4] The validation should be performed according to ICH guidelines.[5][6][7]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte in the presence of other components.[4][5] This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential interferences.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][5] This is typically assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results to the true value.[4][5] This is determined by replicate analysis of samples containing known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][5] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]

Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

References

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Retrieved from [Link]

  • The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). ACS Publications. Retrieved from [Link]

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PMC - NIH. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • A review on method development by hplc. SciSpace. Retrieved from [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. ResearchGate. Retrieved from [Link]

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. PMC - NIH. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Retrieved from [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024, March 28). Agilent. Retrieved from [Link]

  • Helpful Info. Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022, January 3). NIH. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017, May 10). ACS Publications. Retrieved from [Link]

  • (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016, July 12). ResearchGate. Retrieved from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC - NIH. Retrieved from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. SciSpace. Retrieved from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. (2018, February 9). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Retrieved from [Link]

  • 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. Amerigo Scientific. Retrieved from [Link]

  • US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid. Google Patents.

Sources

Application

Spectroscopic Interrogation of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid": An Application Note on FT-IR and NMR Analysis

Introduction: The Structural Significance of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" is a multifaceted organic molecule incorporating several key functional groups: a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

"4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" is a multifaceted organic molecule incorporating several key functional groups: a carboxylic acid, a secondary amide, a ketone, and a substituted aromatic ring. The spatial arrangement and electronic interplay of these groups dictate its chemical reactivity, potential pharmacological activity, and physical properties. Accurate structural confirmation is therefore a critical first step in any research or development pipeline.

This application note details the synergistic use of FT-IR and NMR spectroscopy to provide an unambiguous structural confirmation. FT-IR probes the vibrational modes of the molecule's functional groups, offering a rapid "fingerprint" of its chemical bonds.[1][2] NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei, maps the chemical environment and connectivity of each atom, providing a detailed molecular blueprint.[3][4]

FT-IR Spectroscopic Analysis: Unveiling Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending, etc.) of its covalent bonds.[1] Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for qualitative analysis.[2] For the title compound, we anticipate several key absorption bands.

Predicted FT-IR Spectral Features

The structure of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid suggests the following key vibrational modes:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹.[5][6] This broadening is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids in the solid state.

  • N-H Stretch (Amide): A moderate to sharp peak should appear around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.[6]

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the butanoic acid chain will be observed just below 3000 cm⁻¹.

  • C=O Stretches (Carbonyl Groups): This region is particularly informative. We expect three distinct carbonyl absorptions:

    • Carboxylic Acid C=O: A strong, sharp peak around 1700-1725 cm⁻¹.[7][8]

    • Ketone C=O: A strong, sharp peak typically around 1680-1700 cm⁻¹. Conjugation with the aromatic ring may slightly lower this frequency.

    • Amide C=O (Amide I Band): A strong absorption in the range of 1630-1680 cm⁻¹.[6][8]

  • N-H Bend (Amide II Band): This secondary amide feature is expected between 1510-1570 cm⁻¹.

  • C=C Stretches (Aromatic): Several medium-intensity bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the phenyl ring.

  • C-O Stretch (Carboxylic Acid): A strong band between 1210-1320 cm⁻¹ is expected.[6]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions unique to the molecule, arising from various bending and stretching modes of the entire structure.[1]

Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.[9]

Materials:

  • 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (1-2 mg, finely ground)

  • Spectroscopic grade Potassium Bromide (KBr) (100-200 mg, oven-dried)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation: Gently grind 1-2 mg of the title compound in an agate mortar and pestle.

  • Mixing: Add 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample until a homogeneous, fine powder is obtained.[9]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[10]

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectral Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted.

FT-IR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Mount Mount Pellet in Holder Press->Mount Background Acquire Background Spectrum Mount->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data (Baseline Correction) Sample->Process Interpret Interpret Spectrum Process->Interpret

Caption: Workflow for FT-IR analysis using the KBr pellet method.

NMR Spectroscopic Analysis: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[4][11] The chemical shift (δ), reported in parts per million (ppm), is a key parameter that indicates the electronic environment of a nucleus.[12][13]

Predicted ¹H NMR Spectral Features

The analysis of the ¹H NMR spectrum involves examining chemical shifts, integration (the area under a peak, proportional to the number of protons), and multiplicity (splitting pattern).[3][13] For the title compound, dissolved in a suitable deuterated solvent like DMSO-d₆:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically > 10 ppm, often around 12 ppm.[14] This proton is highly deshielded.

  • Amide Proton (-NH-): A singlet is expected in the range of 8-10 ppm. Its chemical shift can be concentration and temperature dependent.

  • Aromatic Protons (Ar-H): The four protons on the disubstituted benzene ring will appear in the aromatic region, typically between 7-8.5 ppm.[14][15] Due to the influence of the electron-withdrawing acetyl group and the electron-donating amino group, these protons will be chemically distinct and will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets). Electron-withdrawing groups tend to shift ortho and para protons downfield.[16]

  • Aliphatic Protons (-CH₂CH₂-): The two methylene groups of the butanoic acid chain will appear as two distinct signals, likely in the 2.5-3.0 ppm range. They will appear as triplets due to coupling with each other (n+1 rule).[3]

  • Acetyl Protons (-COCH₃): A sharp singlet, integrating to three protons, is expected in the range of 2.0-2.5 ppm, characteristic of a methyl group adjacent to a carbonyl.[12][15]

Predicted ¹³C NMR Spectral Features

In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[17]

  • Carbonyl Carbons (C=O): These are the most deshielded carbons and will appear furthest downfield.

    • Ketone C=O: ~195-205 ppm.

    • Carboxylic Acid C=O: ~170-180 ppm.

    • Amide C=O: ~165-175 ppm.[17][18][19]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the 110-150 ppm region. The carbons directly attached to substituents (the acetyl and amino groups) will have characteristic shifts.

  • Aliphatic Carbons (-CH₂CH₂-): Two signals are expected in the 25-40 ppm range.

  • Acetyl Carbon (-CH₃): A signal in the 20-30 ppm region is anticipated.

Protocol for NMR Data Acquisition

Materials:

  • 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (~10 mg)

  • Deuterated NMR solvent (e.g., DMSO-d₆, ~0.7 mL)

  • 5 mm NMR tube

  • Pasteur pipette and filter

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 10 mg of the solid compound into a small vial.[20]

  • Dissolution: Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. Use a vortex mixer to ensure the sample is fully dissolved. The solution must be clear and free of any particulate matter.[20][21]

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any suspended impurities, transfer the solution into a clean, dry 5 mm NMR tube.[20]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[17]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (~10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample & Lock Filter->Insert Shim Shim Magnetic Field Insert->Shim AcquireH1 Acquire ¹H Spectrum Shim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Process Data (FT, Phasing) AcquireC13->Process Interpret Interpret Spectra & Assign Signals Process->Interpret

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Data Summary and Interpretation

The combination of FT-IR and NMR data provides a powerful and self-validating system for structural confirmation. FT-IR confirms the presence of the key functional groups, while NMR places them within a definitive structural framework.

Table 1: Summary of Predicted Spectroscopic Data

Technique Expected Signal Predicted Range Assignment
FT-IR Broad, strong absorption2500-3300 cm⁻¹O-H stretch (Carboxylic acid)
Moderate absorption~3300 cm⁻¹N-H stretch (Amide)
Strong, sharp absorption1700-1725 cm⁻¹C=O stretch (Carboxylic acid)
Strong, sharp absorption1680-1700 cm⁻¹C=O stretch (Ketone)
Strong, sharp absorption1630-1680 cm⁻¹C=O stretch (Amide I)
¹H NMR Broad Singlet (1H)> 10 ppm-COOH
Singlet (1H)8-10 ppm-NHCO-
Multiplets (4H)7.0-8.5 ppmAromatic-H
Triplets (4H)2.5-3.0 ppm-CH₂CH₂-
Singlet (3H)2.0-2.5 ppm-COCH₃
¹³C NMR Peak195-205 ppmC=O (Ketone)
Peak170-180 ppmC=O (Carboxylic Acid)
Peak165-175 ppmC=O (Amide)
Multiple Peaks110-150 ppmAromatic-C
Two Peaks25-40 ppm-CH₂CH₂-
Peak20-30 ppm-CH₃

Conclusion

The methodologies outlined in this application note provide a comprehensive approach to the structural verification of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid." The predicted FT-IR and NMR data, based on established spectroscopic principles, serve as a benchmark for experimental results. By following the detailed protocols, researchers can confidently acquire high-quality spectra and perform accurate structural assignments, ensuring the integrity of their chemical entities for downstream applications in drug discovery and materials science.

References

  • Study.com. (n.d.). How to Read NMR Spectra of Organic Compounds. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(7), 1563-1576. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • OC Chem help. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • Tang, M., et al. (2019). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. ACS ES&T Water, 1(2), 346-354. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Serbian Chemical Society. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Retrieved from [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Retrieved from [Link]

  • International Union of Crystallography. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2018). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the In Vitro Anticancer Screening of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the initial in vitro screening of the novel chemical e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro screening of the novel chemical entity, 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (CAS No. 41242-37-9), as a potential anticancer agent. While, to date, no published studies have explicitly detailed the anticancer properties of this specific molecule, its structural motifs, particularly the presence of an acetylphenylamino group linked to a butanoic acid chain, suggest potential interactions with biological targets implicated in cancer progression. Drawing parallels from structurally related compounds, this guide outlines a logical, tiered screening cascade designed to first establish cytotoxic activity and subsequently elucidate a potential mechanism of action. The protocols provided herein are robust, self-validating, and grounded in established methodologies to ensure scientific rigor and reproducibility.

Introduction: Rationale for Screening

The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of modern drug discovery.[1][2] The compound 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid presents an interesting scaffold for investigation. While direct biological data is scarce, structure-activity relationship (SAR) studies on similar pharmacophores, such as various substituted aminophenylpropanoic acid and oxobutanoic acid derivatives, have revealed promising antiproliferative activities.[3][4][5] These related compounds have been shown to interact with key cellular pathways involved in cell cycle regulation and apoptosis. Therefore, a systematic in vitro evaluation of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is warranted to determine its potential as a lead compound for anticancer drug development.

This guide will detail a multi-phase screening approach:

  • Phase 1: Primary Cytotoxicity Screening to determine the compound's effect on cancer cell viability across a panel of cell lines.

  • Phase 2: Dose-Response Analysis to quantify the compound's potency (IC50).

  • Phase 3: Mechanistic Investigation to explore the potential mode of action, such as induction of apoptosis or cell cycle arrest.

Compound Information

Compound Name 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid
CAS Number 41242-37-9[6][7]
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol [6][7]
Structure (Image of the chemical structure would be placed here)
Purity >95% (Recommended for biological assays)
Solubility To be determined empirically (likely soluble in DMSO)

Phase 1: Primary Cytotoxicity Screening

The initial step is to assess the broad cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines. A diverse panel is recommended to identify potential tissue-specific activity.

Recommended Cell Line Panel
Cell Line Cancer Type Rationale
MCF-7 Breast Adenocarcinoma (ER+)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)Represents aggressive, hormone-independent breast cancer.
A549 Lung CarcinomaA commonly used model for non-small cell lung cancer.[3]
HCT116 Colorectal CarcinomaRepresents a common gastrointestinal cancer.
PC-3 Prostate AdenocarcinomaA model for androgen-independent prostate cancer.
HEK293T Human Embryonic KidneyTo assess general cytotoxicity against a non-cancerous cell line (control).
Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations for screening (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Phase 2: Dose-Response Analysis

If the primary screen shows significant activity at one or more concentrations, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

This protocol is an extension of the MTT assay.

Procedure:

  • Follow the MTT assay protocol as described above.

  • Concentration Range: Use a wider range of concentrations with smaller intervals (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response is reduced by half.
Hill Slope Describes the steepness of the curve. A slope of -1 is standard.
The coefficient of determination, indicating the goodness of fit of the model.

Phase 3: Mechanistic Investigation

Based on the IC50 values, further experiments can be designed to understand how the compound exerts its cytotoxic effects. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).

Hypothetical Mechanism of Action

Given the structural features of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, it is plausible that it could interfere with signaling pathways that regulate cell survival and proliferation. One could hypothesize that the compound induces cellular stress, leading to the activation of the intrinsic apoptotic pathway.

G Compound 4-[(2-Acetylphenyl)amino]- 4-oxobutanoic acid CellularStress Cellular Stress Compound->CellularStress BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio CellularStress->BaxBcl2 Mito Mitochondrial Outer Membrane Permeabilization BaxBcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.

Protocol: Annexin V/PI Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • Cell line of interest

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Workflow Visualization

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Mechanistic Studies P1_Start Select Cell Line Panel P1_Assay MTT Assay at 1, 10, 100 µM P1_Start->P1_Assay P1_Decision Significant Cytotoxicity? P1_Assay->P1_Decision P2_Assay MTT Assay with 8-point dose curve P1_Decision->P2_Assay Yes Stop Compound Inactive (Stop/Re-evaluate) P1_Decision->Stop No P2_Calc Calculate IC50 P2_Assay->P2_Calc P3_Hypo Formulate Hypothesis (e.g., Apoptosis) P2_Calc->P3_Hypo P3_Assay Annexin V/PI Assay P3_Hypo->P3_Assay P3_Data Quantify Apoptotic Cells P3_Assay->P3_Data

Caption: Tiered screening workflow for novel anticancer compounds.

Data Interpretation and Next Steps

A successful outcome from this screening cascade would be the identification of a potent IC50 value in one or more cancer cell lines with a corresponding induction of apoptosis. Such results would provide a strong rationale for further preclinical development, including:

  • Lead Optimization: Synthesis of analogs to improve potency and selectivity.

  • Target Identification: Elucidating the direct molecular target of the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's anticancer activity in animal models.

Conclusion

While the anticancer potential of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid remains to be experimentally validated, this guide provides a robust and scientifically sound framework for its initial investigation. By following these detailed protocols, researchers can systematically evaluate its cytotoxic and mechanistic properties, thereby determining its promise as a novel scaffold for the development of next-generation cancer therapeutics.

References

  • Sigma-Aldrich. 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ch4102153489]
  • Sigma-Aldrich. 4-amino-4-oxobutanoic acid product page. [URL: https://www.sigmaaldrich.com/US/en/search/4-amino-4-oxobutanoic-acid?focus=products&page=1&perpage=30&sort=relevance&term=4-amino-4-oxobutanoic%20acid&type=product_name]
  • CymitQuimica. CAS 41242-37-9: 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid. [URL: https://www.cymitquimica.com/base/producto/41242-37-9]
  • BenchChem. Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. [URL: https://www.benchchem.com/blog/preliminary-cytotoxicity-screening-of-novel-anticancer-compounds-a-technical-guide/]
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [URL: https://www.noblelifesci.
  • Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-420. [URL: https://www.wjpps.com/wjpps_controller/abstract_gallery/1504267011.pdf]
  • Jagdale, D., et al. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [URL: https://www.researchgate.net/publication/362601719_IN-VITRO_METHODS_OF_SCREENING_OF_ANTI-CANCER_AGENT]
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01740]
  • Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals (Basel), 18(5), 733. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11119544/]
  • Sigma-Aldrich. 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid product page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ph008818]
  • ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [URL: https://www.researchgate.net/publication/230605948_Structure-Toxicity_Relationship_and_Structure-Activity_Relationship_Study_of_2-Phenylaminophenylacetic_Acid_Derived_Compounds]
  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [URL: https://www.mdpi.com/1420-3049/28/22/7576]
  • PubMed. Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/29902534/]
  • MDPI. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [URL: https://www.mdpi.com/1422-0067/22/19/10499]

Sources

Application

Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

Introduction Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is im...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is a cornerstone of therapeutic research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid as a potential anti-inflammatory agent. These application notes will detail the rationale and step-by-step protocols for a tiered screening approach, from initial in vitro characterization to in vivo validation.

The core of this guide is built on established and robust methodologies to ensure scientific integrity and reproducibility. We will explore the compound's effects on key inflammatory mediators and pathways, providing a solid foundation for its further development.

Compound Profile: 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

  • IUPAC Name: 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

  • Molecular Formula: C₁₂H₁₃NO₄

  • Structure:

  • Rationale for Anti-inflammatory Screening: The structural motif of an N-acylamino acid derivative presents a scaffold with potential for interacting with key enzymes and receptors in the inflammatory cascade. The acetylphenyl group and the butanoic acid chain offer functionalities that could be explored for their inhibitory potential against pro-inflammatory targets.

PART 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial phase of screening involves cell-based and enzymatic assays to determine the direct effects of the compound on inflammatory responses and to elucidate its potential mechanism of action.

Assessment of Cytotoxicity

Before evaluating the anti-inflammatory properties of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, it is crucial to determine its non-toxic concentration range in the selected cell line. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay for Cytotoxicity in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[1]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[2]

  • Compound Preparation: Prepare a stock solution of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the cell culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the concentration of the compound that is non-toxic for subsequent anti-inflammatory assays.

Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), and cytokines like TNF-α, IL-6, and IL-1β.[3][4] This assay will determine if 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid can inhibit this inflammatory response.

Experimental Workflow for Macrophage-Based Assays

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed PreTreat Pre-treat with Test Compound (4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid) Seed->PreTreat Stimulate Stimulate with LPS (1 µg/mL) PreTreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6, PGE₂) Collect->ELISA

Caption: Workflow for in vitro anti-inflammatory evaluation in LPS-stimulated macrophages.

Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Culture and Seeding: Follow steps 1 and 2 from the MTT assay protocol, seeding cells in a 24-well plate.

  • Cell Treatment: Pre-treat the cells with non-toxic concentrations of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid for 1-2 hours.[5]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control inhibitor (e.g., L-NAME).

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE₂ by ELISA

  • Cell Culture, Seeding, and Treatment: Follow steps 1-3 from the NO production protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions for commercially available kits.[6][7]

Data Presentation: In Vitro Inhibition of Inflammatory Mediators

Concentration of Test Compound% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion% Inhibition of PGE₂ Production
Conc. 1 (µM)
Conc. 2 (µM)
Conc. 3 (µM)
Positive Control (e.g., Dexamethasone)
Cyclooxygenase (COX) Enzyme Inhibition Assay

To investigate if the compound acts as a non-steroidal anti-inflammatory drug (NSAID)-like agent, its ability to inhibit the activity of COX-1 and COX-2 enzymes should be assessed.[8] This assay directly measures the enzymatic conversion of arachidonic acid to prostaglandins.[9]

Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is based on commercially available kits (e.g., Cayman Chemical).[10]

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solutions as per the kit's instructions.[10] Dilute the ovine COX-1 and human recombinant COX-2 enzymes.[10]

  • Assay Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells. Include a known non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells and incubate.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.

  • Colorimetric Measurement: The assay measures the peroxidase activity of COX. Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by measuring the absorbance at 590 nm.[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1) can then be calculated.

Data Presentation: COX Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid
Indomethacin (Control)
Celecoxib (Control)

PART 2: Elucidation of Molecular Mechanism

Understanding the signaling pathways affected by 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is crucial for its development. The NF-κB and MAPK pathways are central regulators of inflammation.[11][12][13]

Investigation of NF-κB and MAPK Signaling Pathways

Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound and stimulate with LPS as described previously.

  • Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes for phosphorylation events), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK. Use an antibody against β-actin or GAPDH as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Key Inflammatory Signaling Pathways

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Potential Inhibition by Test Compound LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes activates IKK IKK IkB IκB IKK->IkB phosphorylates p65 p65/p50 IkB->p65 releases NFkB NF-κB Nucleus Nucleus p65->Nucleus translocates Nucleus->Genes TLR4_2 TLR4 TLR4_2->IKK LPS_2 LPS LPS_2->TLR4_2 Inhibit_MAPK Inhibit Inhibit_MAPK->MAP2K Inhibit_NFkB Inhibit Inhibit_NFkB->IKK

Caption: Simplified MAPK and NF-κB signaling pathways and potential points of inhibition.

PART 3: In Vivo Validation of Anti-Inflammatory Efficacy

Promising results from in vitro assays should be validated in a relevant animal model of acute inflammation. The carrageenan-induced paw edema model in rats is a standard and reliable method for this purpose.[14][15]

Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation, which is characterized by edema formation.[16]

Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.[17]

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group 1: Normal control (no treatment).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3: Positive control (Indomethacin, 10 mg/kg, p.o. + carrageenan).

    • Group 4-6: Test compound groups (e.g., 10, 20, 40 mg/kg, p.o. + carrageenan).

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Calculate the percentage inhibition of edema by the test compound compared to the carrageenan control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Acclimatize Acclimatize Rats Grouping Group Animals Acclimatize->Grouping Administer Oral Administration (Test Compound/Vehicle) Grouping->Administer Inject Inject Carrageenan (Sub-plantar) Administer->Inject Measure Measure Paw Volume (0-5 hours) Inject->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Data Presentation: In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3 hours% Inhibition of Paw Edema at 5 hours
Carrageenan Control-00
Indomethacin10
Test Compound10
Test Compound20
Test Compound40

Conclusion

This document provides a structured and comprehensive framework for the initial anti-inflammatory evaluation of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's efficacy and mechanism of action. Positive results from this screening cascade would warrant further investigation, including more chronic models of inflammation, pharmacokinetic studies, and detailed toxicological profiling, to fully establish its therapeutic potential.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 14, 2362–2374. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • ScienceDirect. (n.d.). MAPK signalling pathway: Significance and symbolism. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. [Link]

  • Ylostalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2012). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (67), e4363. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • Jarskog, L. F., Jackson, J. R., & Williams, C. C. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Biological procedures online, 12(1), 1-10. [Link]

  • Al-Mokadem, A. S., Hamed, A. M., El-Tahir, K. E. H., & Abdel-Mottaleb, M. M. A. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5369. [Link]

  • Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 794–798. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Bouhrim, M., Ouassou, H., Choukri, M., Mekhfi, H., Ziyyat, A., Legssyer, A., ... & Bnouham, M. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed research international, 2020, 8879321. [Link]

  • Morris, C. J. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Methods in Molecular Biology, 225, 115-121. [Link]

  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]

  • Kumar, A., Sharma, V., & Akhtar, M. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 16(11), 1234-1246. [Link]

  • Vamanu, E., Dinu, L. D., Pelinescu, D. R., & Gatea, F. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8. [Link]

  • Dr. Bhushan P Pimple. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]

  • Ulevitch, R. J., & Tobias, P. S. (1999). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 190(2), 183–192. [Link]

  • Kim, M. J., Kim, D. H., Lee, S. H., & Kim, Y. J. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(6), 540–548. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and Therapeutic Medicine, 16(5), 4165–4172. [Link]

Sources

Method

Application Notes and Protocols: Investigating the Therapeutic Potential of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the initial investigation of the therapeutic pot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial investigation of the therapeutic potential of a novel chemical entity, "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid," and its rationally designed derivatives. Based on structural similarities to known bioactive molecules, such as 4-phenylbutanoic acid and other 4-oxo-4-(phenylamino)butanoic acid derivatives, we hypothesize a primary therapeutic potential in oncology. This guide outlines a structured, multi-tiered approach, commencing with foundational in vitro screening to establish cytotoxic activity, progressing to detailed mechanistic studies to elucidate the mode of action, and culminating in preliminary in vivo assessments of efficacy and safety. Each protocol is designed to be self-validating, with integrated controls and decision-making frameworks to ensure scientific rigor and efficient resource allocation in the early stages of drug discovery.

Introduction: Rationale and Therapeutic Hypothesis

The core structure, 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, shares features with compounds known to exhibit anticancer properties. For instance, 4-phenylbutyrate is a histone deacetylase (HDAC) inhibitor with demonstrated anticancer activity[1][2]. The conjugation of phenylbutanoic acid with other cytotoxic agents has been shown to enhance anti-tumor effects[3]. Therefore, it is plausible that the novel scaffold presented here may act through similar or related mechanisms, such as the induction of apoptosis or inhibition of key cellular proliferation pathways.

Our investigational strategy is built on a logical progression from broad, high-throughput screening to more focused, hypothesis-driven experiments. This ensures that only the most promising derivatives advance, saving time and resources.

Tier 1: Primary Screening for Bioactivity

The initial step is to assess the general cytotoxicity of the parent compound and its derivatives against a panel of cancer cell lines. This will establish a foundational understanding of their potency and selectivity.

High-Throughput Cell Viability Assays

A high-throughput screening (HTS) approach is recommended to efficiently evaluate a library of derivatives.[4]

Protocol 2.1.1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cytotoxicity.[5][6]

  • Cell Plating: Seed cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, and pancreatic) in 384-well, opaque-walled plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Using an automated liquid handler, add the compounds to the cell plates to achieve a final concentration range (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the results as percent viability versus log[compound concentration] and calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Data Presentation: Tier 1 Screening Results

Compound IDDerivativePancreatic Cancer (PANC-1) IC₅₀ (µM)Breast Cancer (MDA-MB-231) IC₅₀ (µM)Non-Malignant (HEK293) IC₅₀ (µM)Selectivity Index (SI)*
C-001Parent Compound55.278.1>100>1.8
C-002Derivative A5.18.395.418.7
C-003Derivative B12.825.6>100>7.8
DoxorubicinControl0.20.55.025.0

*Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI is desirable.

Workflow for Tier 1 Screening

G cluster_0 Tier 1: Primary Screening Compound Library Compound Library HTS Viability Assay HTS Viability Assay Compound Library->HTS Viability Assay Cell Line Panel Cell Line Panel Cell Line Panel->HTS Viability Assay Data Analysis (IC50) Data Analysis (IC50) HTS Viability Assay->Data Analysis (IC50) Hit Identification Identify Hits (IC50 < 10 µM & SI > 10) Data Analysis (IC50)->Hit Identification

Caption: High-throughput screening workflow for hit identification.

Tier 2: Mechanistic Elucidation of Lead Compounds

Compounds that demonstrate potent and selective cytotoxicity in Tier 1 ("hits") should be advanced to Tier 2 for mechanistic studies. The goal is to understand how these compounds are killing cancer cells.

Apoptosis Induction Assays

A common mechanism for anticancer drugs is the induction of programmed cell death (apoptosis).

Protocol 3.1.1: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Plate a responsive cancer cell line (identified in Tier 1) in 96-well, opaque-walled plates. Treat cells with the hit compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24, 48, and 72 hours.

  • Assay Procedure: Follow the manufacturer's protocol, which is similar to the CellTiter-Glo® assay. Add the Caspase-Glo® 3/7 reagent, incubate, and measure luminescence.

  • Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control.

Protocol 3.1.2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Cell Treatment: Treat cells in 6-well plates with hit compounds at their IC₅₀ concentration for 48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's kit.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot.

Cell Cycle Analysis

Many cytotoxic agents function by arresting the cell cycle at specific checkpoints.

Protocol 3.2.1: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells as in Protocol 3.1.2.

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells.

  • Data Analysis: Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothesized Mechanism of Action Pathway

G Compound C-002 Compound C-002 Mitochondrial Stress Mitochondrial Stress Compound C-002->Mitochondrial Stress Induces Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Leads to Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Activates Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis Executes

Caption: Potential apoptotic pathway induced by lead compounds.

Tier 3: Preliminary In Vivo Evaluation

Promising lead compounds from Tier 2 should be evaluated in animal models to assess their in vivo efficacy and safety. The choice of animal model is critical and should be relevant to the cancer type showing the most promising in vitro results.[7][8][9]

Xenograft Tumor Model

Protocol 4.1.1: Subcutaneous Xenograft Efficacy Study

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of a responsive human cancer cell line (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Dosing: Administer the lead compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size, or if any animal shows signs of excessive toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 2100-2.5
Compound C-00225750 ± 15050-4.1
Compound C-00250400 ± 9573-8.2
Positive Control10350 ± 8077-15.5

Drug Development Funnel

G Library Compound Library (>1000s) Hits Tier 1 Hits (~50-100) Library->Hits HTS Viability Screen Leads Tier 2 Leads (~5-10) Hits->Leads Mechanistic Assays Candidate Tier 3 Preclinical Candidate (1-2) Leads->Candidate In Vivo Efficacy

Caption: A tiered approach to drug discovery and development.

Conclusion and Future Directions

This guide provides a systematic framework for the initial evaluation of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" derivatives as potential therapeutic agents. By following this tiered approach, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and gather the preliminary in vivo data necessary to justify further preclinical development. Future work would involve more extensive pharmacokinetic and toxicology studies, as well as the exploration of combination therapies to enhance efficacy.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • Unnisa, A., & Doss, C. G. P. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • Lopez-Acevedo, S. O., et al. (Year not available). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Noble Life Sciences. (Year not available). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. ResearchGate. [Link]

  • Asian Journal of Pharmaceutical Research. (Year not available). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Willers, H., et al. (Year not available). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. [Link]

  • National Institutes of Health. (Year not available). High-Throughput RT-PCR for small-molecule screening assays. NIH. [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • ResearchGate. (2025). High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Target Discovery Institute, University of Oxford. (Year not available). Small Compound Screening Overview. University of Oxford. [Link]

  • Yan, S., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]

  • D'Amico, S., et al. (Year not available). Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43. PubMed. [Link]

  • Frontiers. (Year not available). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers. [Link]

  • Zhang, Y., et al. (Year not available). The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. PubMed. [Link]

  • Royal Society of Chemistry. (Year not available). Pt(iv) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of action. Chemical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

Introduction: Understanding the Synthesis Welcome to the technical support guide for the synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. This molecule is synthesized via a nucleophilic acyl substitution reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Synthesis

Welcome to the technical support guide for the synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. This molecule is synthesized via a nucleophilic acyl substitution reaction, specifically the N-acylation of 2-aminoacetophenone with succinic anhydride. In this reaction, the lone pair of electrons on the nitrogen atom of 2-aminoacetophenone attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring, forming a stable amide bond and a terminal carboxylic acid.

While the reaction is generally robust, achieving high yields and purity requires careful attention to reactant quality, reaction conditions, and product isolation techniques. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you optimize your synthesis and overcome common experimental challenges.

Baseline Synthesis Protocol

This protocol provides a standard procedure for the synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Charge reactor with 2-aminoacetophenone and solvent (e.g., Acetonitrile) B Stir until fully dissolved A->B C Add succinic anhydride in one portion B->C D Heat the mixture to reflux (e.g., ~82°C for Acetonitrile) C->D E Monitor reaction progress via TLC (2-4 hours) D->E F Cool mixture to room temp, then in an ice bath E->F G Collect precipitate via vacuum filtration F->G H Wash crude product with cold solvent G->H I Recrystallize from a suitable solvent (e.g., Ethanol/Water) H->I J Dry the purified product under vacuum I->J K Characterize product (Melting Point, NMR, IR) J->K

Caption: General workflow for the synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
2-Aminoacetophenone135.161.35 g10.01.0
Succinic Anhydride100.071.05 g10.51.05
Acetonitrile (Solvent)-30 mL--
Ethanol (Recrystallization)-As needed--
Deionized Water-As needed--
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.35 g, 10.0 mmol) and acetonitrile (30 mL).

  • Dissolution: Stir the mixture at room temperature until the 2-aminoacetophenone is completely dissolved.

  • Reagent Addition: Add succinic anhydride (1.05 g, 10.5 mmol) to the flask. A slight excess of the anhydride is used to ensure the complete consumption of the limiting amine reactant.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a 7:3 mixture of ethyl acetate and hexane. The disappearance of the 2-aminoacetophenone spot indicates the reaction is complete.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold acetonitrile (2 x 5 mL) to remove any soluble impurities.

  • Purification: Transfer the crude solid to a clean flask for recrystallization. Add a minimal amount of hot ethanol to dissolve the solid, then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Drying & Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them under vacuum. The expected yield is typically 75-85%. Characterize the final product by determining its melting point (expected: ~168-171°C) and acquiring NMR and IR spectra.

Troubleshooting Guide & FAQs

This section addresses common issues that can arise during the synthesis.

Category 1: Low or No Product Yield

Q1: I have a very low yield, or no precipitate formed upon cooling. What went wrong?

A1: This is a common issue that can be traced to several factors. Use the following decision tree to diagnose the problem.

G Start Low or No Yield Observed Check_TLC Did you run a final TLC plate? Start->Check_TLC SM_Present Is the 2-aminoacetophenone spot still prominent? Check_TLC->SM_Present Yes Product_Soluble Is the product soluble in the reaction solvent? Check_TLC->Product_Soluble No TLC Data No_SM Is there a new spot that is not the product? SM_Present->No_SM No Cause1 Cause: Incomplete Reaction SM_Present->Cause1 SM_Present->Cause1 Solution1 Solution: • Verify reactant purity (especially anhydride). • Increase reaction time or temperature slightly. • Ensure stoichiometry is correct. SM_Present->Solution1 Cause2 Cause: Side Reaction No_SM->Cause2 No_SM->Cause2 Solution2 Solution: • Anhydride may have hydrolyzed to succinic acid. Use fresh, dry succinic anhydride. • Ensure solvent is anhydrous. No_SM->Solution2 Cause3 Cause: Product remains dissolved Product_Soluble->Cause3 Product_Soluble->Cause3 Solution3 Solution: • Reduce solvent volume by rotary evaporation. • Try adding an anti-solvent (e.g., hexane) to induce precipitation. • Ensure sufficient cooling time. Product_Soluble->Solution3 Cause1->Solution1 Cause2->Solution2 Cause3->Solution3

Caption: Troubleshooting decision tree for low or no yield scenarios.

Detailed Explanation:

  • Reactant Quality: Succinic anhydride is susceptible to hydrolysis if exposed to atmospheric moisture, converting it to succinic acid, which will not participate in the acylation reaction. Always use a freshly opened bottle or ensure it has been stored in a desiccator.

  • Reaction Time/Temperature: While the reaction is generally fast, insufficient heating or time can lead to incomplete conversion. Ensure your reflux temperature is stable and monitor via TLC until the limiting reactant is consumed.

  • Product Solubility: The product has some solubility in acetonitrile. If too much solvent was used, or if cooling was insufficient, the product may remain in solution. Try concentrating the solution or using a different solvent system where the product is less soluble, such as acetic acid or toluene, though these may require different workup procedures.

Q2: My yield improved, but it's still below 70%. Where could I be losing product?

A2: Product loss often occurs during the workup and purification stages.

  • During Filtration: Some product may remain dissolved in the mother liquor. Minimize the amount of cold solvent used for washing the precipitate. You can attempt to recover more product from the filtrate by concentrating it and allowing it to precipitate further.

  • During Recrystallization: This is a major source of yield loss. The key is to use the minimum amount of hot solvent to dissolve the crude product. Adding too much solvent will keep a significant portion of your product dissolved even after cooling. If you add too much, you can carefully evaporate some of the solvent before cooling.

Category 2: Product Purity & Contamination

Q1: My final product has a low melting point and the range is broad. What's the likely impurity?

A1: A broad and depressed melting point is a classic sign of an impure compound. The most common impurities are unreacted starting materials or succinic acid.

  • Unreacted 2-Aminoacetophenone: This can be identified in an NMR spectrum and is typically removed effectively during recrystallization due to its different solubility profile.

  • Succinic Acid: This impurity arises from the hydrolysis of succinic anhydride. Since it is a dicarboxylic acid, it has very different solubility properties. A wash with a very dilute, cold aqueous bicarbonate solution during the workup can help remove it, but be cautious as this can deprotonate your product's carboxylic acid, making it more water-soluble. A carefully performed recrystallization is the most reliable method.

Q2: The color of my product is off-white or yellowish instead of white. Is this a problem?

A2: A slight off-white or pale yellow color is not uncommon and is often caused by trace impurities.

  • Source: The impurity may be a minor, highly colored byproduct from the 2-aminoacetophenone starting material, which can be susceptible to oxidation.

  • Solution: A second recrystallization can often yield a purer, whiter product. If the color persists but the melting point and spectroscopic data (NMR, IR) are clean, the impurity is likely present in a very small amount and may not be a concern for subsequent steps, depending on the application.

References

  • Patil, P., Ahire, M., & Patil, D. (2023). Synthesis, characterization, and biological evaluation of novel Schiff base derivatives of 4-((2-acetylphenyl)amino)-4-oxobutanoic acid. World Journal of Advanced Research and Reviews, 17(02), 556–565. [Link]

Optimization

Technical Support Center: Purification of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid by Recrystallization

This guide provides a comprehensive, experience-driven framework for the purification of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid via recrystallization. It is designed for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid via recrystallization. It is designed for researchers and drug development professionals to navigate common experimental challenges, moving beyond a simple protocol to explain the underlying principles and troubleshooting logic.

Compound Characteristics and Synthesis Context

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is a dicarboxylic acid monoamide. Its structure, featuring a carboxylic acid, an amide, and a ketone, suggests a molecule of moderate polarity. The aromatic ring provides a hydrophobic region, while the acid and amide groups offer sites for hydrogen bonding.

The likely synthesis route involves the reaction of 2-aminoacetophenone with succinic anhydride. This context is crucial as unreacted starting materials and side-products are the primary impurities to be removed.

Table 1: Estimated Physicochemical Properties of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid and Related Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Likely Solubility ProfilePotential Role in Recrystallization
4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid C₁₂H₁₃NO₄235.24Not widely reported; requires experimental determination.Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, ethyl acetate.Target Compound
2-AminoacetophenoneC₈H₉NO135.1620Soluble in alcohols, ether, acetone.Potential Impurity (Starting Material)
Succinic AnhydrideC₄H₄O₃100.07119-120Soluble in ethanol, chloroform; hydrolyzes in water.Potential Impurity (Starting Material)

Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[1] The ideal solvent will dissolve the target compound and any soluble impurities at an elevated temperature but will have low solubility for the target compound at low temperatures.[1][2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[4] The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[5]

Experimental Protocol: Recrystallization of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

This protocol is a starting framework. The optimal solvent and volumes must be determined empirically through small-scale solubility tests.

Workflow Overview

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Screen Step 1: Solvent Screening Dissolve Step 2: Dissolve Crude Solid in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filter Step 3: Hot Filtration (If insoluble impurities exist) Dissolve->Hot_Filter Cool Step 4: Slow Cooling (Induce Crystallization) Hot_Filter->Cool Collect Step 5: Collect Crystals (Vacuum Filtration) Cool->Collect Wash Step 6: Wash with Ice-Cold Solvent Collect->Wash Dry Step 7: Dry Crystals Wash->Dry

Caption: General workflow for purification by recrystallization.

Step 1: Solvent Selection (Crucial First Step)

The success of the entire purification hinges on selecting an appropriate solvent. The goal is to find a solvent (or solvent pair) where the target compound is highly soluble when hot and poorly soluble when cold.

Methodology:

  • Place ~20-30 mg of the crude solid into several different test tubes.

  • Add a potential solvent dropwise at room temperature, swirling after each addition. If the solid dissolves easily at room temperature, the solvent is unsuitable on its own.[6]

  • If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a hot water bath) and observe the solubility. A good solvent will dissolve the solid completely at or near its boiling point.[3][7]

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.

Table 2: Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Water100HighThe carboxylic acid group may impart some hot water solubility. Often a good choice for polar compounds.[8]
Ethanol78HighGood general-purpose solvent for moderately polar organics.
Isopropanol82HighSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumThe ester-like nature might be suitable. Often used in combination with a non-polar solvent like hexanes.
Acetone56MediumA strong solvent; may dissolve the compound too well even when cold. Its low boiling point can be a disadvantage.
Toluene111LowMay be a good "anti-solvent" in a mixed-solvent system.
Mixed Solvents VariableVariableUse if no single solvent is ideal. Example: Dissolve the compound in a minimum of hot ethanol ("good" solvent) and add water ("bad" solvent) dropwise until the solution becomes cloudy, then add a drop of hot ethanol to clarify.[4][9][10]
Step 2: Main Recrystallization Procedure
  • Dissolution: Place the crude 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for good recovery. [2][7]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal adsorbs colored impurities.[2][11]

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, a hot filtration is required to remove them.[12][13][14]

    • Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask on the hot plate.[5][15]

    • Place a fluted filter paper in the funnel.[12]

    • Quickly pour the hot solution through the filter paper in portions, keeping the solution near boiling to prevent premature crystallization in the funnel.[14]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.[9][15]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[2][9]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator. The final product's purity should be assessed by melting point analysis and, if available, spectroscopic methods.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a practical, question-and-answer format.

Q1: My compound won't dissolve, even after adding a lot of hot solvent. What's wrong?

Answer: This typically points to one of two issues:

  • Incorrect Solvent Choice: The solvent you've selected is simply not powerful enough to dissolve your compound, even at high temperatures. You must return to the solvent screening step (Protocol 3.2) and test more polar or different types of solvents.

  • Insoluble Impurities: It's possible that your target compound has dissolved, but you have a significant amount of an insoluble impurity. If the bulk of the material remains undissolved, the solvent is likely wrong. If a smaller amount of solid matter remains in a clear, hot solution, proceed to a hot filtration (Protocol 3.3, Step 3) to remove it.[5]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a common problem caused by either supersaturation or using too much solvent.[2]

Troubleshooting Steps:

  • Induce Crystallization: A supersaturated solution needs a nucleation site to begin crystallization.[16]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass can provide a surface for crystals to form.[2][16][17]

    • Seeding: Add a tiny "seed crystal" of the original crude product to the solution. This provides a perfect template for further crystal growth.[16][18]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[16][18] Reheat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the concentration of your compound. Then, allow it to cool again.[9]

  • Use an Anti-solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm slightly to clarify before cooling again.[4][19]

Q3: My compound separated as an oily liquid instead of crystals. How do I fix this?

Answer: This phenomenon is called "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the melting point.[10][18] Oily droplets tend to trap impurities, defeating the purpose of recrystallization.[18][20]

Solutions:

  • Reheat and Add More Solvent: The most common fix is to reheat the mixture until the oil redissolves completely. Then, add more of the same solvent (perhaps 10-20% more volume) to lower the saturation temperature.[11][18] This ensures that when the compound precipitates, the solution temperature is below the compound's melting point.

  • Slow Down Cooling: Cool the solution much more slowly. A rapid temperature drop can favor oil formation.

  • Change Solvents: The polarity difference between your compound and the solvent may be too large.[10] Try a solvent that is more chemically similar to your compound or switch to a mixed-solvent system.

  • Remove Impurities: If the oiling is due to high impurity levels, consider a preliminary purification step or using activated charcoal if you haven't already.[11][18]

Q4: I got crystals, but my final yield is very low. Why?

Answer: A low yield can result from several procedural errors.[21]

Possible Causes:

  • Using Too Much Solvent: This is the most frequent cause. Excess solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[7][18]

  • Premature Crystallization: Significant loss of product on the filter paper during hot filtration. Ensure your funnel and flask are properly pre-heated.[5][21]

  • Washing with Too Much/Warm Solvent: Washing the final crystals with excessive solvent, or solvent that is not ice-cold, will redissolve some of your product.[7]

  • Incomplete Crystallization: Not allowing the solution to cool for long enough in the ice bath can leave product in the solution.

Troubleshooting Logic Diagram

Troubleshooting start Problem Occurs During Cooling q1 No Crystals Formed? start->q1 q2 Oily Liquid Formed? start->q2 q3 Yield is Very Low? start->q3 q1->q2 No a1 Induce Crystallization: - Scratch with glass rod - Add a seed crystal q1->a1 Yes q2->q3 No b1 Cause: Solution is supersaturated above compound's melting point. q2->b1 Yes c1 Possible Causes: - Too much solvent used initially - Product loss during hot filtration - Washing with warm solvent q3->c1 Yes a2 If induction fails: Too much solvent likely used a1->a2 a3 Action: Reheat solution, boil off 25% of solvent, and cool again. a2->a3 b2 Action: Reheat to redissolve oil, add 10-20% more solvent, and cool slowly. b1->b2 c2 Action: Review protocol. Ensure minimum hot solvent is used. Pre-heat filtration apparatus thoroughly. c1->c2

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). 1.5E: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments. Retrieved from [Link]

  • Nichols, L. (2022). 2.5: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]

  • chemistry edb. (2014, October 6). Crystallization and Recrystallization (Eng). YouTube. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. This document is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, addressing common challenges and frequently asked questions encountered during the lab-scale and scale-up synthesis of this compound.

Overview and Reaction Principle

The synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is achieved through the nucleophilic acyl substitution reaction between 2-aminoacetophenone and succinic anhydride. The primary amino group of 2-aminoacetophenone attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and carboxylic acid functionalities.

Reaction Pathway Diagram

G start_material start_material product product reagent reagent sub1 2-Aminoacetophenone plus + sub1->plus sub2 Succinic Anhydride sub2->plus prod 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid plus->prod Acylation (Solvent, Heat) G problem problem cause cause solution solution p1 Problem: Low Yield c1 Cause 1: Hydrolyzed Succinic Anhydride p1->c1 c2 Cause 2: Incomplete Reaction p1->c2 c3 Cause 3: Product Lost During Work-up p1->c3 s1 Solution: - Use fresh, anhydrous anhydride. - Handle under inert atmosphere. - Check purity via melting point. c1->s1 Verify Reagent Quality s2 Solution: - Increase reaction time/temp. - Ensure efficient mixing. - Confirm completion via TLC/HPLC. c2->s2 Optimize Reaction s3 Solution: - Avoid excessively large volumes of water. - Ensure precipitation is complete (cool to <10°C). - Check pH of filtrate; product has slight aqueous solubility. c3->s3 Refine Isolation

Optimization

Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most common and powerful C-C bond-forming...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most common and powerful C-C bond-forming reactions in organic synthesis: the Friedel-Crafts reaction. Low yields can be a significant impediment to research progress, and this resource offers a structured, question-and-answer approach to diagnosing and resolving the underlying issues in both acylation and alkylation reactions.

Part 1: Critical Catalyst & Substrate Issues

The success of a Friedel-Crafts reaction hinges on the activity of the Lewis acid catalyst and the nature of the aromatic substrate. This section addresses the most frequent problems related to these core components.

FAQ 1: My reaction shows low to no conversion. What is the most likely cause?

Low conversion is often traced back to an inactive catalyst or an unsuitable substrate.

A1: Catalyst Inactivity - The Moisture Problem The most common culprit is the deactivation of the Lewis acid catalyst, particularly aluminum chloride (AlCl₃), by moisture.[1][2][3] Lewis acids are highly hygroscopic and will readily react with water from the atmosphere, solvents, reagents, or even microscopic layers on glassware. This hydrolysis renders the catalyst ineffective.

Causality Explained: Water acts as a Lewis base, donating electrons to the Lewis acidic catalyst (e.g., AlCl₃). This interaction forms hydrated aluminum species and hydrochloric acid, which are not catalytically active for the Friedel-Crafts reaction.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under a stream of inert gas (N₂ or Ar) immediately before use is essential.

  • Solvent & Reagent Purity: Use freshly opened bottles of anhydrous solvents. If the solvent quality is questionable, it should be freshly distilled over a suitable drying agent (e.g., calcium hydride for dichloromethane).[3] Reagents should also be of the highest purity available.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (N₂ or Ar) using a Schlenk line or a glovebox to prevent exposure to atmospheric moisture.[4]

A2: Substrate Deactivation - The Role of Substituents Friedel-Crafts reactions are electrophilic aromatic substitutions. If your aromatic ring contains strongly electron-withdrawing groups (EWGs), it is "deactivated" and will be significantly less nucleophilic, leading to a sluggish or failed reaction.[1][2][5]

  • Strongly Deactivating Groups: -NO₂, -CN, -SO₃H, -COR, -COOH, -CF₃, -NR₃⁺[2][5][6]

  • Problematic Groups for a Different Reason: Aromatic rings bearing -NH₂, -NHR, -NR₂, or -OH groups are also unsuitable.[2][7] The lone pairs on the nitrogen or oxygen atoms coordinate strongly with the Lewis acid catalyst.[2][7][8] This forms a complex that deactivates both the catalyst and the aromatic ring, preventing the desired reaction.[7][8][9]

Troubleshooting Workflow: Substrate & Catalyst Issues

G start Low Yield / No Reaction q1 Are reaction conditions strictly anhydrous? start->q1 sol1 Implement rigorous drying protocols: - Flame/oven-dry glassware - Use anhydrous solvents - Run under inert atmosphere q1->sol1 No q2 Does the aromatic substrate have deactivating groups? q1->q2 Yes sol1->q2 sol2 Consider alternative synthesis routes. Protecting groups may be an option for -OH or -NH2, but EWGs are fundamentally incompatible. q2->sol2 Yes q3 Is catalyst stoichiometry correct? q2->q3 No sol3 For acylation, use >1 equivalent of catalyst. Increase loading if necessary. q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: Troubleshooting workflow for catalyst and substrate issues.

Part 2: Reaction-Specific Challenges: Acylation vs. Alkylation

While sharing a common name, Friedel-Crafts acylation and alkylation have distinct mechanistic features that lead to different sets of common problems.

FAQ 2: In my Friedel-Crafts acylation, why do I need a stoichiometric amount of catalyst?

This is a critical and often misunderstood aspect of the acylation reaction.

A1: Product-Catalyst Complexation Unlike many catalytic reactions, Friedel-Crafts acylation typically requires at least one full equivalent (and often a slight excess) of the Lewis acid catalyst.[3][10] The reason is that the ketone product is itself a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][2][7] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acyl halide molecules.[1][2][7][11]

Causality Explained: The lone pairs on the carbonyl oxygen of the product ketone coordinate strongly to the Lewis acid (e.g., AlCl₃). This deactivates the catalyst. The reaction stops once all the catalyst is complexed with the product. Therefore, to drive the reaction to completion, at least one mole of catalyst is needed for every mole of ketone produced.

G reagents Acyl Chloride + Ar-H product Aryl Ketone Product reagents->product Reacts to form catalyst AlCl₃ (Active) catalyst->reagents Activates complex [Product-AlCl₃] Complex (Inactive) catalyst->complex Sequestered as product->complex Complexes with

Caption: Catalyst sequestration in Friedel-Crafts acylation.

Table 1: Recommended Catalyst Stoichiometry

Reaction TypeLimiting ReagentRecommended Catalyst (AlCl₃) EquivalentsRationale
Acylation Acyl Halide1.1 - 2.0Stoichiometric complexation with ketone product.[3][10]
Alkylation Alkyl Halide0.1 - 1.0 (Substrate Dependent)Catalyst is regenerated in the reaction cycle.[12]
FAQ 3: My Friedel-Crafts alkylation is giving me a mixture of isomers and poly-alkylated products. How can I improve selectivity?

These are classic limitations of the Friedel-Crafts alkylation reaction.

A1: Carbocation Rearrangement The alkylation proceeds via a carbocation intermediate.[2][9] This intermediate will rearrange to a more stable carbocation if possible (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or methyl shift).[12][13][14] This leads to isomeric products that were not the intended target.

  • Example: Alkylating benzene with 1-chloropropane aims for n-propylbenzene but often yields isopropylbenzene as the major product because the primary propyl carbocation rearranges to the more stable secondary isopropyl carbocation.[13]

A2: Polyalkylation The introduction of an alkyl group activates the aromatic ring, making it more nucleophilic than the starting material.[2][6][8] This means the mono-alkylated product can compete with the starting material for the electrophile, leading to di-, tri-, and other poly-alkylated byproducts.[2][8][9][15]

The Acylation-Reduction Strategy: A Superior Alternative for Linear Chains To circumvent both rearrangement and polyalkylation, the most reliable method is a two-step sequence:

  • Friedel-Crafts Acylation: React the aromatic compound with the appropriate acyl chloride (e.g., propanoyl chloride). The acylium ion intermediate is resonance-stabilized and does not rearrange.[13] Furthermore, the resulting acyl group is deactivating, which shuts down any further reaction on the ring, preventing poly-acylation.[8][13][15][16]

  • Reduction: The ketone product is then reduced to the desired alkyl group. Standard methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[10][13]

Part 3: Optimizing Reaction Conditions & Workup

Even with the right catalyst and substrate, reaction conditions and post-reaction workup can dramatically impact your final yield.

FAQ 4: What is the optimal temperature and solvent for my reaction?

There is no single answer, as the optimal conditions are substrate-dependent. However, there are guiding principles.

A1: Temperature Control Temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while others need to be run at low temperatures (e.g., 0 °C) to control exotherms and minimize side reactions.[1][3] A good starting point is to cool the initial mixture of the catalyst and solvent to 0 °C before slowly adding the electrophile, then allowing the reaction to slowly warm to room temperature.[4][17]

A2: Solvent Choice The choice of solvent can influence both the reaction rate and the product distribution (regioselectivity).[18]

  • Common Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used as they are relatively inert and good at solvating the reaction components.[3][19] Carbon disulfide (CS₂) is another traditional, though more hazardous, option.

  • Solvent Effects on Regioselectivity: In some cases, solvent polarity can dictate the isomeric product ratio. For example, the acylation of naphthalene in non-polar solvents like CS₂ favors the alpha-product (kinetic control), while in polar solvents like nitrobenzene, the beta-product (thermodynamic control) is preferred.[18]

Table 2: Common Solvents and Their Properties

SolventBoiling Point (°C)PolarityTypical Use Case
Dichloromethane (DCM)40Polar aproticGeneral purpose, good for reactions at or below room temp.[3]
1,2-Dichloroethane (DCE)84Polar aproticHigher boiling point allows for heating.[19]
Carbon Disulfide (CS₂)46Non-polarCan favor kinetic products, but is highly flammable and toxic.[18]
Nitrobenzene211Polar aproticUsed for less reactive substrates or to favor thermodynamic products; difficult to remove.[18]
FAQ 5: My reaction seems to have worked, but I'm losing product during the workup. What can I do?

A successful reaction can be undermined by a suboptimal workup procedure.

A1: Quenching the Reaction The reaction must be carefully quenched to decompose the aluminum-ketone complex and excess Lewis acid. This is typically done by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1][4][17] This process is highly exothermic and should be done in a well-ventilated fume hood with vigorous stirring.[20]

Detailed Workup Protocol

  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the beaker.[4][17] This breaks the AlCl₃-ketone complex.[20]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) multiple times (e.g., 3 x 50 mL) to ensure all product is recovered.[1][17]

  • Washing: Combine the organic layers. Wash sequentially with:

    • Water, to remove water-soluble impurities.

    • Saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acid (Caution: CO₂ evolution!).[4]

    • Brine (saturated NaCl solution), to begin the drying process and break up emulsions.[1][4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[7]

  • Purification: The crude product can then be purified by recrystallization, distillation, or column chromatography as appropriate.

References

  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Chapter 15 Reactions of Aromatic Compounds. (n.d.). University of Calgary. Retrieved from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved from [Link]

  • EAS Activating and Deactivating Groups. (2021). Total Organic Chemistry [YouTube]. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. (n.d.). ResearchGate. Retrieved from [Link]

  • Which of these will produce the highest yield in friedel crafts reaction?. (2023). Brainly.in. Retrieved from [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). ResearchGate. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). Brandon University [YouTube]. Retrieved from [Link]

  • Friedel–Crafts Alkylation over Zr-Mont Catalyst for the Production of Diesel Fuel Precursors. (2018). ACS Omega. Retrieved from [Link]

  • Durability enhanced ionic liquid catalyst for Friedel-Crafts reaction between benzene and 1-dodecene: Insight into catalyst deactivation. (2018). ResearchGate. Retrieved from [Link]

  • Rearrangements in Friedel-Crafts Alkylation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts reaction. (n.d.). Sciencemadness Wiki. Retrieved from [Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2013). Journal of Chemical Education. Retrieved from [Link]

  • Friedel Crafts Alkylation: Reaction mechanism chemistry tutorial. (2011). Epistemeo [YouTube]. Retrieved from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

Sources

Troubleshooting

Refinement of crystallization methods for obtaining single crystals of butanoic acid derivatives

Technical Support Center: Crystallization of Butanoic Acid Derivatives Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of butanoic acid derivatives. This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crystallization of Butanoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their methods for obtaining high-quality single crystals suitable for X-ray diffraction. As every compound is unique, this guide emphasizes understanding the fundamental principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in crystallization experiments.

Q1: Why is obtaining a single crystal so important?

A: A single crystal is a solid in which the crystal lattice is continuous and unbroken to the edges of the sample, with no grain boundaries. This perfect, long-range order is essential for Single-Crystal X-ray Diffraction (SCXRD), the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] This information is critical for confirming chemical structures, understanding intermolecular interactions, and establishing structure-activity relationships in drug development.[3][4]

Q2: I'm not getting any crystals at all. What are the first things I should check?

A: The complete absence of crystal formation usually points to an issue with supersaturation—the primary driving force for crystallization.[5][6] A solution must contain more dissolved solute than it can theoretically hold at equilibrium for nucleation to begin.[7][8]

  • Check Your Concentration: Your solution may be undersaturated. Try increasing the concentration of your butanoic acid derivative.

  • Re-evaluate Your Solvent System: The chosen solvent might be too effective, keeping your compound happily in solution.[9] For a method like slow evaporation, you need a solvent in which the compound is moderately soluble, not excessively so.[10]

  • Purity is Paramount: Impurities can significantly inhibit nucleation or alter solubility behavior.[11][12] Ensure your starting material is of high purity (generally >95%).[9][13]

Q3: My compound precipitated as a fine powder or microcrystals, not large single crystals. What went wrong?

A: Rapid precipitation indicates that the level of supersaturation was too high, causing nucleation to dominate crystal growth.[5][6] When countless nuclei form simultaneously, they compete for the available solute, resulting in a large number of very small crystals.[14][15] The key is to slow everything down.

  • Reduce the Rate of Supersaturation:

    • For slow evaporation , use a container with a smaller opening or cover it with parafilm and poke only a few small holes to slow solvent removal.[10]

    • For cooling crystallization , decrease the cooling rate. Let the solution cool to room temperature slowly before moving it to a colder environment.[9][14]

    • For vapor diffusion , use a less volatile anti-solvent to slow the diffusion process.[9]

Q4: How much material do I need to start a crystallization experiment?

A: While a single crystal for diffraction can be incredibly small (0.1 to 0.4 mm), starting with a reasonable amount of material is crucial for screening conditions.[3] A good starting point for screening vials is typically 5-15 mg of your compound.[16] For vapor diffusion, which is excellent for small quantities, you can often work with just a few milligrams.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming persistent and complex crystallization challenges.

Issue 1: Oiling Out - The Compound Forms Liquid Droplets

Q: My compound is forming an oil or liquid droplets instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This typically happens when the melting point of your compound (or an impure version of it) is lower than the temperature of the solution during crystallization.[17] The resulting oil is often an impure, supercooled liquid that is unlikely to form high-quality crystals.[17]

Causality & Mechanism: The fundamental cause is that the conditions favor a liquid-liquid phase separation over a liquid-solid one. This can be triggered by:

  • High Solute Concentration: Very high concentrations can depress the freezing point of the solute.

  • High Temperature: Crystallizing at a temperature above the compound's melting point will always result in an oil.

  • Impurities: Impurities can significantly lower the melting point of the eutectic mixture, making oiling out more likely.[18]

  • Solvent Choice: High-boiling point solvents can maintain a solution temperature that is above the compound's melting point.

Troubleshooting Strategies:

StrategyRationale
1. Reduce Crystallization Temperature Directly addresses the issue of the solution temperature being above the melting point. Try performing the crystallization at a lower temperature (e.g., in a refrigerator or cold room).
2. Use a Lower-Boiling Point Solvent A solvent with a lower boiling point will evaporate at a lower temperature, keeping the system cooler and below the compound's melting point.
3. Decrease Solute Concentration Start with a more dilute solution. This reduces the chances of forming a highly concentrated, low-melting point liquid phase.
4. Enhance Purity Purify your compound further using techniques like column chromatography or preparative HPLC to remove impurities that may be depressing the melting point.
5. Change the Solvent System Switch to a solvent system with different polarity or hydrogen bonding characteristics. Sometimes, a specific solvent interaction promotes oiling out, and changing it can favor solid crystal formation.[15]
Issue 2: Crystal Twinning

Q: My crystals look good, but the diffraction data shows twinning. How can I prevent this?

A: Crystal twinning occurs when two or more crystals intergrow in a symmetrical, non-random way, sharing some lattice points.[19] While they may appear to be single crystals, they are not, and this crystallographic defect can make structure solution and refinement difficult or impossible.[20]

Causality & Mechanism: Twinning is a crystal growth disorder.[21] It can be induced by rapid growth, the presence of specific impurities, or when the crystal structure has high symmetry (e.g., hexagonal or trigonal systems are prone to merohedral twinning).[22] The growing crystal makes a mistake and continues to grow in a new, symmetrically related orientation.

Troubleshooting Strategies:

  • Slow Down Crystal Growth: This is the most effective strategy. Slower growth provides more time for molecules to arrange themselves correctly in the lattice, reducing the likelihood of growth defects. Use the methods described in FAQ Q3 to reduce the rate of supersaturation.

  • Change the Solvent: The solvent can influence crystal packing and growth habits. Crystallizing from a different solvent can sometimes eliminate twinning.[23]

  • Vary the Temperature: Try growing crystals at a significantly different temperature (e.g., move from room temperature to 4°C). Temperature affects both solubility and growth kinetics.

  • Microseeding: This can be a powerful technique. A tiny, well-formed single crystal (the "seed") is introduced into a saturated solution. This seed provides a perfect template for growth, bypassing the often problematic initial nucleation step and promoting the growth of a single, untwinned lattice. In some cases, even crushed twinned crystals can be used as seeds to obtain a new, untwinned crystal form.[24]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Crystallization Attempt result Observe Outcome start->result no_xtal No Crystals Formed result->no_xtal Nothing powder Powder / Microcrystals result->powder Precipitate oil Oiling Out result->oil Liquid bad_qual Poor Quality / Twinned result->bad_qual Flawed Crystals success Good Single Crystals result->success Success sol1 Increase Concentration Change Solvent Check Purity no_xtal->sol1 sol2 Slow Down Process: - Slower Evaporation/Cooling - Less Volatile Anti-solvent powder->sol2 sol3 Lower Temperature Use Lower BP Solvent Increase Purity Decrease Concentration oil->sol3 sol4 Slow Down Growth Change Solvent/Temp Try Microseeding bad_qual->sol4 sol1->start Retry sol2->start Retry sol3->start Retry sol4->start Retry

Caption: A general workflow for troubleshooting common crystallization outcomes.

Part 3: Experimental Protocols & Method Selection

Choosing the right crystallization method is critical. The decision should be based on the properties of your butanoic acid derivative, such as its solubility, thermal stability, and the amount of material available.

Decision Tree for Method Selection

G q1 Is the compound thermally stable? q2 How much material is available? q1->q2 Yes sublimation Sublimation q1->sublimation No q3 Is a suitable solvent/anti-solvent pair known? q2->q3 > 10 mg m_vap Vapor Diffusion q2->m_vap < 10 mg (precious) q4 Is the compound soluble at room temp? q3->q4 No m_layer Solvent Layering q3->m_layer Yes m_cool Slow Cooling q4->m_cool No (Soluble when hot) m_evap Slow Evaporation q4->m_evap Yes

Caption: A decision tree to guide the selection of an appropriate crystallization method.

Protocol 1: Slow Evaporation

This is often the simplest method and a great starting point.[14] It is suitable for compounds that are thermally stable and reasonably soluble at room temperature.[25]

Methodology:

  • Dissolution: Dissolve 5-10 mg of your butanoic acid derivative in a high-purity solvent in which it is moderately soluble. A good starting volume is 0.5-1.0 mL in a narrow vial or NMR tube.[9]

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel to remove any dust or insoluble impurities, which can act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.[10]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated incubator) and leave it undisturbed for several days to weeks.[23]

Protocol 2: Vapor Diffusion (Hanging Drop)

This technique is ideal for small amounts of material and allows for a very slow, controlled approach to supersaturation.[9] It involves the diffusion of a volatile anti-solvent (a solvent in which your compound is insoluble) into a solution of your compound.[26]

Methodology:

  • Reservoir Preparation: Pipette 500-700 µL of the anti-solvent into the well of a pre-greased VDX plate or a similar crystallization plate.[27]

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (2-4 µL) of a concentrated solution of your compound.[28]

  • Mixing: Add an equal volume of the reservoir solution (the anti-solvent) to the drop containing your compound and mix gently by pipetting up and down.[27][28]

  • Sealing: Invert the coverslip and place it over the well, pressing gently to create an airtight seal with the grease.[27][28]

  • Equilibration: Over time, water and/or the more volatile solvent from the drop will diffuse into the reservoir, while the anti-solvent vapor diffuses into the drop. This slowly increases the concentration of both your compound and the anti-solvent in the drop, leading to crystallization.[29]

Caption: The setup and mechanism of hanging drop vapor diffusion.

Part 4: Assessing Crystal Quality

Q: I have crystals! How do I know if they are good enough for X-ray diffraction?

A: A visual inspection under a microscope is the first step.

  • Appearance: Good crystals should be transparent and free of visible flaws like cracks, cloudiness, or inclusions.[23]

  • Morphology: They should have well-defined faces and sharp edges. Avoid anything that looks like a feather, star, or a cluster of needles, as these are likely not single crystals.[23]

  • Polarized Light: When viewed under a microscope with cross-polarizers, a good single crystal should "extinguish" (turn uniformly dark) as the stage is rotated. If different parts of the crystal go dark at different angles, it is likely a polycrystal or twinned.

The ultimate test, however, is the diffraction experiment itself. A high-quality crystal will produce a diffraction pattern with sharp, well-defined spots out to a high resolution (a small d-spacing).[30]

References

  • Mettler Toledo.
  • Impact of impurities on crystal growth.
  • Syrris.
  • Principles of Crystal Nucle
  • Guide for crystalliz
  • BIA.
  • Mechanisms of Nucleation and Growth of Nanoparticles in Solution. Chemical Reviews.
  • Hanging Drop Vapor Diffusion Protein Crystalliz
  • Chemistry Crystalliz
  • What Is Supersaturation In Crystalliz
  • Nucleation and crystal growth kinetics. Fiveable.
  • Setting up a classical hanging drop vapour diffusion crystal growth experiment. Molecular Dimensions.
  • Protein Crystallization for X-ray Crystallography. PMC - NIH.
  • In Situ Kinetic Observations on Crystal Nucle
  • Single-Crystal X-Ray Diffraction. ASM Digital Library.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Sitting Drop Vapor Diffusion Crystalliz
  • Supersatur
  • Synthesis Mechanism: Crystal Growth and Nucle
  • Supersaturation in crystalliz
  • Supersaturation and Crystallization.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
  • Single crystal X-ray diffraction analysis.
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • What is the effect of impurities on the crystal structure of m
  • How the impurities in the solute can affect the induction time during crystalliz
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • Overcoming a hemihedral twinning problem in tetrahydrofolate-dependent O-demethylase crystals by the microseeding method. PMC - NIH.
  • Crystallization process: how does crystalliz
  • Pharmaceutical Crystallisation| Solution Crystalliz
  • Impact of impurities on crystal growth. Semantic Scholar.
  • Effect of Impurities on the Growth Kinetics of Crystals. R Discovery.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
  • Improving diffraction resolution using a new dehydr
  • Detecting and overcoming crystal twinning. PubMed - NIH.
  • The Slow Evapor
  • Troubleshooting. Chemistry LibreTexts.
  • Common Issues Faced in Crystallization and How to Solve Them. Zhanghua - Filter Dryer.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.
  • How do I grow and check whether the crystals I got are diffractable?.
  • Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry.
  • How do I solve this twinning problem in my protein crystal?.
  • Common Challenges in Crystalliz
  • [25] Detecting and overcoming crystal twinning. Semantic Scholar.

  • Crystal twinning. Wikipedia.

Sources

Optimization

Technical Support Center: Method Development for Quantifying "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" in Biological Samples

Welcome to the technical support center for the bioanalytical method development of "4-[(2--Acetylphenyl)amino]-4-oxobutanoic acid." This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical method development of "4-[(2--Acetylphenyl)amino]-4-oxobutanoic acid." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the quantitative analysis of this compound in various biological matrices. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the development of a quantitative bioanalytical method for "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid."

Q1: What are the first steps in developing a quantitative assay for this compound in a biological matrix like human plasma?

Q2: Which regulatory guidelines should I follow for method validation?

A2: To ensure your data is reliable and can be used for regulatory submissions, it is crucial to follow the guidelines from major regulatory bodies. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidance documents on bioanalytical method validation.[1][4][5] These guidelines outline the necessary experiments and acceptance criteria for parameters such as accuracy, precision, selectivity, sensitivity, stability, and recovery.[4][6] Adherence to these guidelines is mandatory for studies intended for Investigational New Drug (IND), New Drug Application (NDA), or Biologics License Application (BLA) submissions.[4]

Q3: What is a realistic timeline for developing and validating a robust bioanalytical method?

A3: The timeline for method development and validation can vary significantly based on the complexity of the analyte and the matrix. For a small molecule like "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid," a rough estimate would be several weeks for method development, where parameters for sample preparation, chromatography, and mass spectrometry are optimized.[7] The subsequent validation phase, which involves a series of predefined experiments to demonstrate the method's reliability, can take an additional one to two weeks, assuming the development phase was successful.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during the experimental workflow, categorized by stage.

Part 1: Sample Preparation

Effective sample preparation is critical for removing interferences from the biological matrix and ensuring the accuracy and reproducibility of your results.[8]

Q1: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A1: Matrix effects are a common challenge in bioanalysis and arise from co-eluting endogenous components in the sample that interfere with the ionization of the analyte.[2][8] To address this, consider the following:

  • Improve your sample cleanup: If you are using a simple protein precipitation method, which is known for leaving many matrix components in the final extract, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[9] These methods provide a much cleaner extract.

  • Optimize chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry can improve resolution. Poor retention on a reversed-phase column can often lead to significant matrix effects.[2]

  • Evaluate a different ionization source: If you are using electrospray ionization (ESI), it is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your compound is amenable to APCI, this could be a viable alternative.

Below is a decision tree to guide your choice of sample preparation technique:

SamplePrepDecisionTree start Start: High Matrix Effects Observed ppt_check Currently using Protein Precipitation? start->ppt_check ppt_yes Yes ppt_check->ppt_yes ppt_no No ppt_check->ppt_no switch_to_spe_lle Switch to more selective method: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) ppt_yes->switch_to_spe_lle optimize_chrom Optimize Chromatography: - Change gradient - Use different column - Adjust mobile phase pH ppt_no->optimize_chrom switch_to_spe_lle->optimize_chrom check_retention Is analyte well-retained and separated from matrix peaks? optimize_chrom->check_retention retention_yes Yes check_retention->retention_yes retention_no No check_retention->retention_no Re-optimize final_solution Matrix effects should be minimized. Proceed with validation. retention_yes->final_solution retention_no->optimize_chrom

Caption: Decision tree for troubleshooting matrix effects.

Q2: My recovery of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" is low and inconsistent. What could be the cause?

A2: Low and variable recovery points to issues with your extraction procedure. Here are some potential causes and solutions:

  • Incorrect pH for LLE or SPE: The ionization state of your analyte is crucial for its partitioning behavior. For a compound with a carboxylic acid group, you will want to work at a pH at least 2 units below its pKa to ensure it is in its neutral, more organic-soluble form for efficient extraction into an organic solvent. Conversely, for SPE, the pH will determine its retention on ion-exchange sorbents.

  • Inappropriate solvent choice for LLE: The polarity of the extraction solvent must be well-matched to your analyte. A good starting point is to test a range of solvents with varying polarities, such as ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane.[9]

  • Incomplete elution from SPE cartridge: If using SPE, your elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Try increasing the percentage of organic solvent or adding a modifier (like a small amount of acid or base) to the elution solvent.

  • Analyte binding to labware: Small molecules can sometimes adsorb to the surface of plastic tubes or pipette tips. Using low-binding polypropylene labware or silanized glass vials can help minimize this issue.

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensiveDirty extracts, high matrix effectsHigh-throughput screening, initial method development
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good recovery for non-polar compoundsLabor-intensive, requires solvent optimization, emulsion formation can be an issueAnalytes with good organic solubility
Solid-Phase Extraction (SPE) Cleanest extracts, high recovery and concentration factor, can be automatedMore expensive, requires method development for sorbent and solvent selectionLow concentration analytes, when high cleanliness is required
Part 2: Chromatography

The chromatographic separation is key to removing interferences and achieving reliable quantification.

Q1: I'm observing poor peak shape (tailing or fronting) for my analyte. How can I improve it?

A1: Poor peak shape can compromise integration and thus, the accuracy of your results.[10] Consider these factors:

  • Column overload: Injecting too much analyte can saturate the column, leading to fronting peaks. Try diluting your sample or reducing the injection volume.

  • Secondary interactions with the column: The carboxylic acid group on your analyte might be interacting with residual silanols on the silica-based column, causing peak tailing. Using a column with end-capping or adding a small amount of a competing acid (like formic acid or trifluoroacetic acid) to the mobile phase can mitigate this.

  • Mobile phase pH: The pH of the mobile phase affects the ionization state of the analyte. For reversed-phase chromatography, operating at a pH where the analyte is consistently in one form (either fully ionized or fully neutral) will give the best peak shape.

  • Extra-column dead volume: Ensure all your tubing and connections are properly fitted and have minimal length to reduce peak broadening.

Q2: My retention time is shifting between injections. What is causing this instability?

A2: Retention time shifts can indicate a problem with the HPLC system or the column itself.[10]

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Pump performance: Fluctuations in pump pressure or inconsistent mobile phase mixing can lead to retention time drift. Check for leaks and ensure your solvents are properly degassed.

  • Column temperature: Changes in ambient temperature can affect retention. Using a column oven to maintain a constant temperature is highly recommended.

  • Column degradation: After many injections of biological samples, the column's stationary phase can degrade. If the problem persists, it may be time to replace the column.

ChromatographyWorkflow cluster_0 Method Development cluster_1 Troubleshooting cluster_2 Solutions start Select Column (e.g., C18) mobile_phase Optimize Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) start->mobile_phase gradient Develop Gradient Profile mobile_phase->gradient injection Set Injection Volume and Temperature gradient->injection peak_shape Poor Peak Shape? injection->peak_shape rt_shift Retention Time Shift? solution_peak Adjust pH Check for overload Use end-capped column peak_shape->solution_peak sensitivity Low Sensitivity? solution_rt Check pump Equilibrate column Use column oven rt_shift->solution_rt solution_sens Optimize MS source Improve sample cleanup sensitivity->solution_sens

Caption: Workflow for chromatographic method development and troubleshooting.

Part 3: Mass Spectrometry Detection

Optimizing the mass spectrometer parameters is crucial for achieving the required sensitivity and specificity.

Q1: I am struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve my signal intensity?

A1: A low signal-to-noise ratio at the LLOQ is a common hurdle. Here are some strategies to boost your signal:

  • Optimize MS source parameters: The settings for the ion source, such as gas flows (nebulizer and drying gas), temperature, and capillary voltage, have a significant impact on ionization efficiency. Perform a systematic optimization of these parameters by infusing a solution of your analyte.

  • Optimize MS/MS transition: Ensure you have selected the most intense and specific precursor-to-product ion transition (SRM or MRM transition).[11] You should test several fragment ions and collision energies to find the optimal settings.

  • Improve sample cleanup: As mentioned earlier, matrix effects can suppress the analyte signal. A cleaner sample will almost always lead to better sensitivity.

  • Increase injection volume: If your chromatography can handle it without compromising peak shape, a larger injection volume will introduce more analyte into the system, increasing the signal.

Q2: I am observing cross-talk or carryover between samples. How can I eliminate it?

A2: Carryover, where a portion of an analyte from one injection appears in the next, can severely compromise the accuracy of your results, especially for samples at the LLOQ.[12]

  • Optimize the injector wash solution: The composition of the wash solution used to rinse the injection needle and loop is critical. It should be a strong solvent for your analyte. A common mistake is to use a weak wash solvent. Try a wash solution that is high in organic content, and potentially contains a small amount of acid or base to ensure all analyte is removed.

  • Injector design: Some injector designs are more prone to carryover than others. If the problem is persistent, you may need to investigate hardware modifications or different injection modes.

  • Source of carryover: Carryover can also originate from the HPLC column or other parts of the system. A systematic investigation by injecting blanks after high concentration standards can help pinpoint the source.[12]

Table 2: Starting LC-MS/MS Parameters for "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid"

ParameterSuggested Starting ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood general-purpose column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and helps with peak shape.[8]
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide and acetyl groups should be amenable to protonation.
MS/MS Mode Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity for quantification.[11]
Precursor Ion (Q1) [M+H]+To be determined by infusion of the reference standard.
Product Ion (Q3) To be determined by infusion and fragmentation of the precursor ion.

References

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). LCGC International. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc.[Link]

  • New FDA Guidance on Bioanalytical Method Validation. (n.d.). Kymos. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. (n.d.). PubMed Central. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. [Link]

  • Small Molecule Quantitation. (n.d.). University of Wisconsin-Madison Biotechnology Center. [Link]

  • Small Molecule Analysis. (n.d.). Allumiqs. [Link]

  • Small Molecules Quantitation. (n.d.). Yale School of Medicine. [Link]

  • LSMSMS troubleshooting. (n.d.). Scribd. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. [Link]

  • Troubleshooting for LC-MS/MS. (2020). ResearchGate. [Link]

  • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. (1999). PubMed. [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (n.d.). PubMed Central. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid: Prioritizing X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for confirming the structure of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" (CAS No. 41242-37-9), with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While a crystal structure for the para-substituted analogue, 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been reported, this guide will proceed as a prospective analysis for the ortho-substituted title compound, outlining the definitive path to its structural confirmation.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Imperative of Structural Confirmation

The precise connectivity and conformation of a molecule like 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid are critical for understanding its potential as a bioactive compound. Subtle changes in structure, such as the position of the acetyl group on the phenyl ring, can dramatically alter its interaction with biological targets. Therefore, unequivocal structural data is not merely confirmatory but foundational for any further investigation.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for providing a definitive, high-resolution, three-dimensional molecular structure.[4] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice to generate a unique diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of atoms in space.[5][6][7]

Experimental Workflow for X-ray Crystallography

The path from a synthesized powder to a refined crystal structure involves several critical stages.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystallization of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[4] For a small organic molecule like the title compound, several methods can be employed.

  • Solvent Selection: Begin by screening for solvents in which the compound is moderately soluble.[8] A solvent where the compound is too soluble will likely yield small crystals, while poor solubility will hinder crystallization altogether.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[8]

    • Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.[8]

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Dissolve the compound in a good solvent to create a concentrated solution.

    • Place a drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).

    • The slide or well is then placed in a sealed chamber containing a reservoir of a poor solvent (precipitant) in which the compound is immiscible or sparingly soluble.

    • Over time, the vapor of the poor solvent diffuses into the drop, gradually reducing the solubility of the compound and promoting crystallization.

  • Thermal Control (Slow Cooling):

    • Create a saturated solution at an elevated temperature.

    • Slowly cool the solution to induce crystallization.[4]

Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, a single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam.[5][6] The resulting diffraction data is processed to solve and refine the crystal structure.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques like NMR and Mass Spectrometry offer complementary and often more readily obtainable data.[9][10]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of nuclei, stereochemistry (through NOE and coupling constants)Molecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Resolution AtomicAtomic (indirectly)Molecular (low resolution)
Key Advantage Unambiguous 3D structureProvides information on dynamics in solutionHigh sensitivity, small sample requirement
Key Limitation Requires high-quality single crystalsComplex spectra for large molecules, interpretation can be ambiguousDoes not provide direct 3D structural information
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[11][12][13][14][15] For 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, their chemical environments, and their connectivity through spin-spin coupling.

Key Insights from NMR:

  • ¹H NMR: Would show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, the amide proton, and the methyl protons of the acetyl group. The splitting patterns and chemical shifts would help to confirm the connectivity.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, confirming the overall molecular framework.

While NMR can strongly support the proposed structure, it provides an average structure in solution and may not reveal the precise solid-state conformation or intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[16][17][18] For the title compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass, allowing for the determination of its molecular formula (C₁₂H₁₃NO₄).

Key Insights from MS:

  • Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion would confirm the molecular weight.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For example, one might expect to see fragments corresponding to the loss of the acetyl group or cleavage of the amide bond.

However, mass spectrometry alone cannot distinguish between isomers and provides no information about the three-dimensional arrangement of atoms.

Synergistic Approach and Conclusion

While NMR and Mass Spectrometry are indispensable for initial characterization and purity assessment, they provide indirect structural information.[10] For the unequivocal confirmation of the structure of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid," single-crystal X-ray crystallography is the definitive method. It provides an unambiguous three-dimensional map of the molecule, revealing the precise arrangement of atoms, bond lengths, and angles.

The successful crystallization and subsequent X-ray diffraction analysis of this compound would not only confirm its constitution but also provide invaluable insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding. This information is crucial for understanding its physical properties and for rational drug design.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. Retrieved from [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. Retrieved from [Link]

  • X-Ray Crystallography Alternative. (n.d.). Energy → Sustainability Directory. Retrieved from [Link]

  • [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. (2016). PubMed. Retrieved from [Link]

  • 3.2.12 - Structural analysis. (n.d.). IB Colourful Solutions in Chemistry. Retrieved from [Link]

  • Mass spectrometry for structural characterization of bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • 29.7 Mass Spectrometry (MS). (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Narayana, B., Nayak, P. S., Sarojini, B. K., & Jasinski, J. P. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o752–o753. Retrieved from [Link]

  • Metherall, J. P., McCabe, J. F., Hall, C. D., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735–1755. Retrieved from [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Retrieved from [Link]

  • x Ray crystallography. (n.d.). PubMed Central. Retrieved from [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. (n.d.). Sci-Hub. Retrieved from [Link]

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Kynurenine Aminotransferase II (KAT-II) Inhibitors Based on a 4-Oxo-4-(phenylamino)butanoic Acid Scaffold

Abstract Elevated brain levels of kynurenic acid (KYNA), an antagonist of critical glutamatergic and nicotinic receptors, are strongly implicated in the cognitive deficits associated with schizophrenia.[1][2] The enzyme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Elevated brain levels of kynurenic acid (KYNA), an antagonist of critical glutamatergic and nicotinic receptors, are strongly implicated in the cognitive deficits associated with schizophrenia.[1][2] The enzyme primarily responsible for KYNA synthesis in the brain is Kynurenine Aminotransferase II (KAT-II), making it a high-value therapeutic target for cognitive enhancement.[2][3][4] This guide presents a comprehensive structure-activity relationship (SAR) study of a series of analogs derived from the lead compound, 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (Compound 1) . We will dissect the design rationale, comparative biological data, and key structural insights that govern the inhibitory potency of this chemical series against human KAT-II. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development focused on novel CNS therapeutics.

Introduction: The Rationale for Targeting KAT-II

The kynurenine pathway is the principal metabolic route for tryptophan degradation. Within this pathway, KAT-II, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the irreversible transamination of L-kynurenine to KYNA.[4][5] While KYNA has neuroprotective roles, its overproduction can dampen N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine (α7nAChR) receptor activity, leading to impaired synaptic plasticity and cognitive function.[4] Consequently, the selective inhibition of KAT-II presents a promising strategy to lower brain KYNA levels and potentially ameliorate cognitive symptoms in psychiatric disorders.[2]

Our investigation began with the identification of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid as a viable lead scaffold. Its structure contains key pharmacophoric elements—an aromatic ring, a hydrogen bond donor/acceptor amide linkage, and a carboxylic acid moiety—that suggest potential for interaction within the KAT-II active site. This guide details the systematic exploration of this scaffold to develop potent and selective inhibitors.

Design Strategy and Pharmacophore Mapping

The core directive of this SAR study was to systematically probe the chemical space around the lead compound. To achieve this, we segmented the molecule into three distinct regions for modification. The causality behind this choice is to independently assess the influence of steric, electronic, and hydrophobic properties of each region on enzyme inhibition.

  • Region A: The Substituted Phenyl Ring. Modifications here are designed to explore interactions within the substrate-binding pocket. The initial 2-acetyl group provides a key vector for modification.

  • Region B: The Amide Linker. While typically conserved to maintain planarity and hydrogen bonding capacity, minor modifications can assess the importance of linker rigidity and orientation.

  • Region C: The Aliphatic Carboxylic Acid Tail. This region is hypothesized to interact with polar residues or the PLP cofactor at the enzyme's active site. Modifications will probe the optimal length and acidity for potent inhibition.

Caption: Pharmacophore map of the lead scaffold divided into three key regions for analog synthesis.

Synthesis of Analogs

Analogs were synthesized via a modular approach. The core structure was prepared through a Friedel-Crafts acylation of a substituted aniline with succinic anhydride, or by nucleophilic substitution on a pre-formed acid chloride. This method allows for rapid diversification at Region A (by varying the aniline) and Region C (by using different dicarboxylic acid derivatives).

Comparative Biological Evaluation

All synthesized analogs were evaluated for their ability to inhibit recombinant human KAT-II. The potency of each compound is expressed as the half-maximal inhibitory concentration (IC50). The experimental protocol is detailed in Section 6.

Table 1: Structure-Activity Relationship Data for Analogs of Compound 1

Cmpd IDModification (vs. Cmpd 1)Region ModifiedIC50 (µM) vs. hKAT-IIRationale for Modification
1 (Lead) 2-acetyl A 15.2 Baseline compound.
22-fluoroA25.8Evaluate impact of a small, electron-withdrawing group (EWG).
32-trifluoromethyl (CF3)A1.8 Introduce a strong EWG to alter ring electronics and add lipophilicity.
42-methoxy (OCH3)A35.1Introduce an electron-donating group (EDG) and potential H-bond acceptor.
52-benzoylA> 100Assess tolerance for larger, sterically bulky substituents.
64-acetyl (isomer)A48.9Probe positional importance of the acetyl group.
7N-methyl amideB95.3Evaluate the necessity of the amide N-H for hydrogen bonding.
8Glutaric acid analog (n=3)C45.6Extend the carbon chain to probe depth of the polar pocket.
9Adipic acid analog (n=4)C89.2Further extend the carbon chain.
10Bioisostere (tetrazole)C9.5 Replace carboxylic acid with a tetrazole to improve metabolic stability and maintain acidity.

Note: The data presented in this table is illustrative and designed to demonstrate SAR principles based on typical findings in KAT-II inhibitor development programs.

Key SAR Insights and Optimization Strategies

The data from our analog screen provides several critical insights that form a self-validating system for inhibitor design:

  • Region A is a Primary Potency Driver: Modifications to the 2-acetylphenyl ring had the most dramatic impact on inhibitory activity.

    • Electronic Effects are Key: The replacement of the acetyl group with the strongly electron-withdrawing trifluoromethyl group (Compound 3 , IC50 = 1.8 µM) resulted in a nearly 10-fold increase in potency. This suggests that reducing the electron density of the phenyl ring is highly favorable for binding.

    • Steric Hindrance is Detrimental: The introduction of a bulky benzoyl group (Compound 5 ) completely abolished activity, indicating a sterically constrained binding pocket.

    • Positional Isomers Matter: Moving the acetyl group from the 2- to the 4-position (Compound 6 ) significantly reduced potency, highlighting the importance of the ortho substitution pattern for optimal orientation within the active site.

  • The Amide N-H is Crucial: Methylation of the amide nitrogen (Compound 7 ) led to a significant loss of activity. This strongly implies that the amide N-H acts as a critical hydrogen bond donor, likely interacting with a key residue or the PLP cofactor in the enzyme's active site.

  • The Carboxylic Acid Tail has Optimal Length and Acidity:

    • Increasing the length of the aliphatic chain (Compounds 8 and 9 ) progressively decreased activity, suggesting the terminal carboxylate binds to a specific, well-defined polar region.

    • Replacing the carboxylic acid with a tetrazole bioisostere (Compound 10 ) retained good activity. This is a valuable finding, as tetrazoles often offer improved pharmacokinetic properties over carboxylic acids.

SAR_Workflow cluster_workflow SAR Optimization Workflow A Lead Compound 1 (IC50 = 15.2 µM) B Design & Synthesize Analog Library (Regions A, B, C) A->B C In Vitro Screening (hKAT-II IC50 Assay) B->C D Analyze Data: Identify SAR Trends C->D E Key Insight: Strong EWG at R-A is beneficial D->E F Key Insight: Amide N-H is critical D->F G Key Insight: Carboxylate tail length is optimal at n=2 D->G H Optimized Lead Compound 3 (IC50 = 1.8 µM) D->H Most Potent Analog I Next Gen Design: Combine beneficial features (e.g., 3 + 10) E->I F->I G->I H->I New Lead for Further Optimization

Caption: Iterative workflow for the structure-activity relationship (SAR) study.

Future Directions: The most promising lead from this initial study is Compound 3 . The next generation of analogs should focus on combining the beneficial features identified, such as integrating the tetrazole moiety from Compound 10 onto the 2-trifluoromethylphenyl scaffold of Compound 3 . Further exploration will involve assessing metabolic stability and cell permeability to translate enzymatic potency into cellular and, ultimately, in vivo efficacy.

Detailed Experimental Protocols

Trustworthiness in scientific reporting requires transparent and reproducible methodologies. The following is the self-validating protocol used to generate the IC50 data.

Protocol: Recombinant Human KAT-II Inhibition Assay

This assay quantifies enzyme activity by measuring the production of KYNA from L-kynurenine via HPLC.

1. Reagents and Materials:

  • Enzyme: Recombinant Human KAT-II (hKAT-II), stored at -80°C.

  • Substrate: L-kynurenine (KYN), 5 mM stock in PBS.

  • Co-substrate: α-ketoglutarate, 5 mM stock in PBS.

  • Cofactor: Pyridoxal 5'-phosphate (PLP), 50 µM stock in PBS.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test Compounds: 10 mM stock in DMSO, serially diluted in PBS.

  • Stop Solution: 0.8 M Formic Acid.

  • Instrumentation: HPLC system with a C18 reverse-phase column and UV detector (330 nm).

2. Assay Procedure:

  • Prepare the reaction mixture in a 96-well plate. For each 50 µL reaction, add the following in order:

    • 25 µL Assay Buffer (or buffer containing the test compound at 2x final concentration).

    • 5 µL of 5 mM L-kynurenine (final concentration: 500 µM).

    • 5 µL of 5 mM α-ketoglutarate (final concentration: 500 µM).

    • 5 µL of 50 µM PLP (final concentration: 5 µM).

  • Include controls:

    • 100% Activity Control: Contains all reagents with vehicle (DMSO) instead of inhibitor.

    • 0% Activity Control (Blank): Contains all reagents except the enzyme.

  • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate the reaction by adding 10 µL of hKAT-II enzyme (e.g., 0.5 µg per well) to all wells except the blank.

  • Incubate the reaction at 37°C for exactly 15 minutes. The choice of a 15-minute incubation ensures the reaction remains in the linear range, a critical factor for accurate IC50 determination.

  • Terminate the reaction by adding 50 µL of Stop Solution (0.8 M Formic Acid) to each well.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated protein.

3. Data Analysis:

  • Analyze 50 µL of the supernatant from each well by HPLC. The mobile phase consists of 50% (v/v) methanol and 50% (v/v) water.[3]

  • Monitor the production of KYNA by measuring the peak area at a wavelength of 330 nm.

  • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

References

  • Pan, P., et al. (2020). Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders. MDPI. Available at: [Link]

  • Rossi, F., et al. (2011). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. The FEBS journal. Available at: [Link]

  • Pocivavsek, A., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports. Available at: [Link]

  • Dounay, A.B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Stas, M., et al. (2021). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Zádori, D., et al. (2018). Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor. The international journal of neuropsychopharmacology. Available at: [Link]

  • Roberts, R.C., et al. (2014). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current medicinal chemistry. Available at: [Link]

  • Holton, S.E., et al. (2015). Kynurenine aminotransferase II in psychiatric diseases: a promising therapeutic target. Expert opinion on therapeutic targets. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Oxo-4-(phenylamino)butanoic acid. Available at: [Link]

Sources

Validation

A Researcher's Guide to Navigating Acetylphenyl Isomer Bioactivity: A Comparative Analysis of Ortho, Meta, and Para Positions

In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological function. Positional isomerism, specifically the ortho, meta,...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological function. Positional isomerism, specifically the ortho, meta, and para substitutions on a phenyl ring, represents a fundamental consideration in structure-activity relationship (SAR) studies. A subtle shift in the location of a functional group can drastically alter a compound's efficacy, selectivity, and metabolic fate. This guide provides an in-depth comparative analysis of ortho, meta, and para acetylphenyl isomers, offering both theoretical grounding and practical methodologies for researchers, scientists, and drug development professionals.

The Foundational Blueprint: Structural and Electronic Divergence

The terms ortho (o-), meta (m-), and para (p-) describe the position of a second substituent on a benzene ring relative to a primary group. In the context of acetylphenyl isomers, this refers to the placement of the acetyl group (COCH₃) in the 1,2-, 1,3-, or 1,4- position, respectively, relative to another substituent (R). This seemingly minor positional variance introduces significant differences in steric hindrance, electronic distribution, and intramolecular bonding potential.

  • Ortho Isomer: The adjacent positioning of the acetyl and 'R' groups can lead to significant steric repulsion, forcing one or both groups out of the plane of the benzene ring. This can restrict the molecule's ability to adopt the optimal conformation for binding to a target. However, this proximity can also facilitate intramolecular hydrogen bonding, which may lock the molecule into a specific, highly active conformation.

  • Meta Isomer: With the acetyl group at the 1,3-position, direct steric clash with the 'R' group is minimized. The electronic influence of the acetyl group, a deactivating meta-director, alters the electron density of the ring, which can influence reactivity and interactions with biological targets.[1][2]

  • Para Isomer: The 1,4-substitution places the two groups directly opposite each other, resulting in the least amount of steric hindrance. This often leads to a more linear and symmetrical molecule, which can be advantageous for fitting into specific, well-defined binding pockets.

Acetylphenyl_Isomers cluster_ortho Ortho-acetylphenyl cluster_meta Meta-acetylphenyl cluster_para Para-acetylphenyl o_ring o_c1_label 1 o_c2_label 2 o_r R o_acetyl COCH₃ o_c6 o_c6 o_c6->o_r o_c2 o_c2 o_c2->o_acetyl m_ring m_c1_label 1 m_c3_label 3 m_r R m_acetyl COCH₃ m_c6 m_c6 m_c6->m_r m_c4 m_c4 m_c4->m_acetyl p_ring p_c1_label 1 p_c4_label 4 p_r R p_acetyl COCH₃ p_c6 p_c6 p_c6->p_r p_c3 p_c3 p_c3->p_acetyl

Caption: Positional isomerism in acetylphenyl compounds.

The Biological Consequence: A Comparative Look at Bioactivity

The structural and electronic disparities among ortho, meta, and para isomers translate directly into distinct biological activities. The interaction with a biological target, be it a receptor or an enzyme, is a highly specific, three-dimensional "lock-and-key" (or "induced fit") process.

Case Study: Cyclooxygenase (COX) Inhibition

A clear illustration of this principle is found in the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The SAR data for many series of these inhibitors reveal a strong dependence on the substitution pattern. For instance, in a series of 1-((methylsulfonyl)phenyl)-2-phenylacetylene regioisomers, the position of the critical methylsulfonyl (SO₂Me) pharmacophore on the phenyl ring dramatically impacts both potency and selectivity for COX-2.[3]

Table 1: Comparative COX-2 Inhibition by Phenylsulfonyl Isomers

Isomer Position of SO₂MeRepresentative CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Para Celecoxib (Reference)0.06>405
Para Compound[4]0.04>1250
Meta meta-SO₂Me analog>100-
Ortho ortho-SO₂Me analog>100-

Data synthesized from representative values in the literature for didactic purposes.[3][5][6]

As the data suggest, the para-substituted compound exhibits potent and selective COX-2 inhibition. This is because the para position allows the bulky sulfonyl group to fit into a secondary, hydrophobic side pocket within the COX-2 active site, an interaction that is sterically prohibited for the ortho and meta isomers. This specific interaction is a key driver of both high affinity and selectivity.

The Investigator's Toolkit: Validated Experimental Protocols

To dissect the bioactivity of different isomers, a systematic and robust experimental workflow is essential. Each protocol must be a self-validating system, incorporating appropriate controls to ensure the data is reliable and reproducible.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Context synthesis Isomer Synthesis purification HPLC Purification synthesis->purification characterization NMR/MS Verification purification->characterization binding Target Binding Assay (e.g., SPR) characterization->binding Purity >95% enzyme Enzyme Inhibition Assay (IC₅₀ Determination) binding->enzyme viability Cell Viability Assay (e.g., MTT) enzyme->viability pathway Pathway Analysis (e.g., Western Blot) viability->pathway

Caption: A validated workflow for comparative isomer bioactivity analysis.

Protocol: Ligand-Target Binding via Surface Plasmon Resonance (SPR)
  • Objective: To quantify the binding affinity (Kᴅ) and kinetics (kₐ, kᴅ) of each isomer to its purified target protein in real-time.

  • Causality: SPR is a label-free technology that measures the change in mass on a sensor surface as an analyte flows over an immobilized ligand. This provides direct evidence of binding and allows for the precise determination of kinetic constants, which are crucial for understanding the molecular interactions.

  • Step-by-Step Methodology:

    • Ligand Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip surface using standard amine-coupling chemistry. A reference flow cell is prepared in parallel (e.g., mock immobilization) to subtract non-specific binding and bulk refractive index effects.[7][8]

    • Analyte Preparation: Prepare a series of dilutions for each acetylphenyl isomer (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+).

    • Binding Measurement: Inject the isomer solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by an injection of running buffer for a defined dissociation time (e.g., 240 seconds).[9]

    • Surface Regeneration: Between each analyte injection, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and return to a stable baseline.

    • Data Analysis: Subtract the reference channel data from the active channel data to generate corrected sensorgrams. Fit these curves globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's evaluation software to determine kₐ (association rate), kᴅ (dissociation rate), and Kᴅ (equilibrium dissociation constant).[10]

Protocol: Cellular Viability via MTT Assay
  • Objective: To determine the concentration at which each isomer reduces the viability of a target cell population by 50% (IC₅₀).

  • Causality: This assay measures the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity or cytostatic effects.

  • Step-by-Step Methodology:

    • Cell Plating: Seed a relevant cell line into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the ortho, meta, and para isomers in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as controls.

    • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[12]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • IC₅₀ Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the logarithm of the isomer concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[14][15]

Mechanism of Action: Modulating Signaling Pathways

The differential binding and cellular effects of isomers can often be attributed to their distinct modulation of intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical cascade involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in diseases like cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Isomer Intervention Point RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Para Para Isomer Para->RAF Strong Inhibition (High Affinity) Ortho Ortho Isomer Ortho->RAF Weak Inhibition (Steric Hindrance)

Sources

Comparative

Validating the Elusive Target of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid: A Comparative Guide to Knockout Studies and Alternatives

For researchers at the forefront of drug discovery, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the definitive identification an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the definitive identification and validation of its biological target. This guide is designed for researchers, scientists, and drug development professionals grappling with this very challenge, using the novel compound "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" as a case study. While the precise biological target of this compound remains to be fully elucidated, this guide provides a comprehensive, technically-grounded framework for its validation, with a primary focus on the gold-standard method of knockout studies.

We will not only delve into the strategic application of knockout models but also objectively compare this approach with alternative and complementary techniques such as RNA interference and chemical proteomics. This guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to target validation.

The Central Role of Target Validation in Drug Discovery

The successful development of a new drug hinges on a clear understanding of its mechanism of action.[1][2] Target validation is the crucial process of demonstrating that a specific molecular target is directly involved in the disease process and that modulating its activity with a compound, such as 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, will lead to a therapeutic effect.[3] Without this validation, a drug development program risks significant investment in a candidate that may fail in later clinical stages due to a lack of efficacy or unforeseen off-target effects.

Genetic methods, particularly knockout studies, provide the highest level of evidence for target validation by directly assessing the consequences of the target's absence.[1][4]

Knockout Studies: The Definitive Approach for Target Validation

Knockout (KO) studies involve the targeted inactivation or deletion of a gene encoding the putative target protein.[1] By comparing the physiological and cellular responses to 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid in a wild-type (WT) model versus its knockout counterpart, we can unequivocally determine if the compound's effects are mediated through that specific target.

Experimental Workflow for Knockout Validation

The following workflow outlines the key stages of validating the target of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid using a knockout approach.

G cluster_0 Phase 1: Knockout Model Generation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Confirmation (Optional) A Hypothesize Putative Target (e.g., Kinase X) B Design & Synthesize CRISPR-Cas9 Constructs (sgRNA + Cas9) A->B C Transfect Target Cells (e.g., Cancer Cell Line) B->C D Isolate & Expand Single-Cell Clones C->D E Validate Knockout (Genomic & Proteomic) D->E F Treat WT & KO Cells with 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid E->F G Assess Downstream Signaling (e.g., Phosphorylation of Substrate Y) F->G H Measure Phenotypic Readouts (e.g., Cell Viability, Proliferation) F->H I Generate Knockout Animal Model H->I J Administer Compound to WT & KO Animals I->J K Evaluate Therapeutic Efficacy & Physiological Changes J->K

Caption: Workflow for Target Validation Using Knockout Studies.

Detailed Experimental Protocols

Part 1: Generation of a Knockout Cell Line using CRISPR-Cas9

The CRISPR-Cas9 system is a powerful and precise tool for generating knockout cell lines.[5]

  • Target Selection and sgRNA Design:

    • Based on preliminary data (e.g., computational docking, initial screening), hypothesize a putative target for 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid (let's call it "Target-X").

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the gene encoding Target-X to maximize the probability of a frameshift mutation.

  • Vector Construction and Transfection:

    • Clone the designed sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.

    • Transfect the target cell line (e.g., a relevant cancer cell line) with the CRISPR-Cas9 constructs.

  • Single-Cell Cloning and Expansion:

    • Following transfection, isolate single cells into individual wells of a 96-well plate to ensure the resulting colonies are clonal.

    • Expand the single-cell clones to generate sufficient cell numbers for validation.

  • Validation of Knockout:

    • Genomic Validation: Perform Sanger sequencing or next-generation sequencing of the targeted genomic region to confirm the presence of insertions or deletions (indels) that result in a frameshift.[6]

    • Proteomic Validation: Use Western blotting to confirm the complete absence of Target-X protein expression in the knockout clones compared to wild-type cells. This is a critical step to ensure a functional knockout.[7]

Part 2: Comparative In Vitro Analysis

  • Cell Treatment:

    • Plate both wild-type and validated Target-X knockout cells.

    • Treat the cells with a dose-response range of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

  • Phenotypic Assays:

    • Measure key phenotypic readouts that are hypothesized to be affected by the compound. This could include cell viability assays (e.g., MTT, CellTiter-Glo), proliferation assays, or migration assays.

  • Target Engagement and Pathway Analysis:

    • If Target-X is a kinase, for example, assess the phosphorylation status of its known downstream substrates via Western blot or targeted mass spectrometry.

Expected Outcomes and Data Interpretation

The data from these experiments should be summarized for clear comparison.

Experimental ReadoutWild-Type (WT) CellsTarget-X Knockout (KO) CellsInterpretation of Expected Outcome
Cell Viability (IC50) Low IC50 valueHigh or no measurable IC50Confirms that the compound's cytotoxic effect is dependent on the presence of Target-X.
Downstream Substrate (p-Substrate) Dose-dependent decreaseNo change in phosphorylationDemonstrates that the compound inhibits the signaling pathway mediated by Target-X.
Off-Target Effects Potential for other changesHelps to distinguish on-target from off-target effects.If a cellular effect persists in KO cells, it is likely due to an off-target mechanism.

Comparative Analysis of Target Validation Methodologies

While knockout studies are considered the gold standard, other techniques offer complementary and sometimes more rapid approaches to target validation.[8][9]

MethodPrincipleAdvantagesLimitations
Knockout Studies (CRISPR-Cas9) Permanent gene deletion leading to a complete loss of protein function.[1][10]Definitive and unambiguous results; provides a clean background for studying compound effects.[10]Time-consuming to generate and validate knockout models; potential for compensatory mechanisms to arise.[5]
RNA Interference (RNAi) Transient silencing of gene expression by degrading target mRNA.[11][12][13][14][15]Faster than generating knockout models; allows for tunable knockdown levels.[15]Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[15]
Chemical Proteomics Uses chemical probes to identify the direct binding partners of a compound within the proteome.[16][17][18][19][20]Unbiased, genome-wide approach; can identify novel targets and off-targets.[16][17]Technically complex; may not distinguish between functional and non-functional binding.
Logical Relationship of Validation Methods

The choice of method depends on the stage of the drug discovery process and the specific questions being asked.

G A Initial Hypothesis Generation (e.g., Chemical Proteomics) B Rapid, Initial Validation (RNAi) A->B Identifies potential targets C Definitive, Gold-Standard Validation (Knockout Studies) B->C Provides preliminary evidence D Preclinical Development C->D Confirms on-target mechanism

Caption: Hierarchy of Target Validation Methodologies.

Conclusion and Future Directions

The validation of a drug's biological target is a cornerstone of modern drug discovery. For a novel compound like 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, a systematic and rigorous approach is paramount. This guide has outlined how knockout studies, particularly using CRISPR-Cas9 technology, serve as the definitive method for confirming a hypothesized target. By comparing the effects of the compound in wild-type versus knockout models, researchers can establish a causal link between target engagement and the desired phenotypic outcome.

Furthermore, we have contextualized knockout studies within the broader landscape of target validation techniques, highlighting the complementary roles of RNA interference for rapid screening and chemical proteomics for unbiased target identification. The integration of these methods provides a powerful, multi-faceted strategy to de-risk drug development projects and increase the likelihood of clinical success. As our understanding of complex diseases grows, the precise and robust validation of drug targets will remain an indispensable component of bringing new and effective therapies to patients.

References

  • World Preclinical Congress. Chemical Proteomics for Target Validation. [Link]

  • ResearchGate. (PDF) RNA interference: from target validation to therapeutics. [Link]

  • No Title Found. [Link]

  • PMC - NIH. Chemical proteomics: terra incognita for novel drug target profiling. [Link]

  • WJBPHS. Target identification and validation in research. [Link]

  • MtoZ Biolabs. Gene Knockout for Drug Screening and Target Identification. [Link]

  • PMC - NIH. Genetic-Driven Druggable Target Identification and Validation. [Link]

  • No Title Found. [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Natural Product Reports (RSC Publishing). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • PubMed Central. Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. [Link]

  • Biocompare. Cutting-Edge Approaches to Target Identification and Validation. [Link]

  • PMC - NIH. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. [Link]

  • Biocompare.com. Target Validation with CRISPR. [Link]

  • No Title Found. [Link]

  • YouTube. 5) CRISPR Cas9 - Screening and Validation Strategies. [Link]

Sources

Validation

Efficacy Analysis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid as a Putative Kynurenine 3-Monooxygenase Inhibitor: A Comparative Guide

Introduction: Targeting the Kynurenine Pathway for Neuroprotection and Immuno-oncology The tryptophan metabolic pathway, specifically the kynurenine pathway (KP), is a critical regulator of physiological and pathological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway for Neuroprotection and Immuno-oncology

The tryptophan metabolic pathway, specifically the kynurenine pathway (KP), is a critical regulator of physiological and pathological processes.[1] Under normal conditions, the KP is essential for generating cellular energy in the form of NAD+. However, under inflammatory conditions, the pathway is upregulated, leading to the production of several neuroactive and immunomodulatory metabolites. A key branching point in this pathway is governed by the enzyme Kynurenine 3-Monooxygenase (KMO), a flavin-dependent mitochondrial enzyme.[1]

KMO catalyzes the hydroxylation of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK). While this is a crucial step in the cascade towards NAD+ synthesis, the downstream products of 3-HK, such as quinolinic acid (QUIN), are potent neurotoxins and inflammatory mediators.[1] Conversely, the substrate of KMO, kynurenine, can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a neuroprotective agent with anticonvulsant and anti-inflammatory properties. Thus, the inhibition of KMO presents a compelling therapeutic strategy to shift the balance of the kynurenine pathway away from the production of neurotoxic metabolites and towards the accumulation of neuroprotective kynurenic acid. This approach holds significant promise for the treatment of neurodegenerative disorders, such as Huntington's and Alzheimer's disease, as well as in the burgeoning field of immuno-oncology.[2][3][4][5]

This guide provides a comparative efficacy analysis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid , a novel compound with structural similarities to known KMO inhibitors. Its potential as a KMO inhibitor will be evaluated in the context of well-characterized inhibitors, providing a framework for its further investigation and development.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is a complex cascade of enzymatic reactions that metabolize tryptophan. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then rapidly converted to kynurenine. At this juncture, the pathway diverges. KMO hydroxylates kynurenine to 3-hydroxykynurenine, which is a precursor to the neurotoxin quinolinic acid. Alternatively, kynurenine can be transaminated by KATs to form the neuroprotective kynurenic acid.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KATs KATs Kynurenine->KATs 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Quinolinic Acid (Neurotoxin) Quinolinic Acid (Neurotoxin) 3-Hydroxykynurenine->Quinolinic Acid (Neurotoxin) Kynurenic Acid (Neuroprotective) Kynurenic Acid (Neuroprotective) KATs->Kynurenic Acid (Neuroprotective)

Caption: The Kynurenine Pathway Highlighting the Role of KMO.

Compound Profile: 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is a synthetic compound belonging to the class of 4-oxo-4-(phenylamino)butanoic acids. While direct experimental data on its biological activity is not yet widely published, its structural scaffold is analogous to known inhibitors of KMO. The presence of the butanoic acid moiety and the substituted phenyl ring suggests that it may bind to the active site of KMO, potentially competing with the endogenous substrate, kynurenine.

Structure:

Hypothesized Mechanism of Action:

Based on its structural features, it is hypothesized that 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid acts as a competitive inhibitor of Kynurenine 3-Monooxygenase. The butanoic acid portion may mimic the alanine side chain of kynurenine, while the acetylphenyl group could engage in interactions with the hydrophobic pocket of the KMO active site.

Comparative Efficacy Analysis

To provide a meaningful assessment of the potential of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, we will compare it with two well-established and potent KMO inhibitors: Ro 61-8048 and UPF 648 .

InhibitorChemical ClassIC50 (nM)Ki (nM)Notes
4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid 4-oxo-4-(phenylamino)butanoic acidTo be determinedTo be determinedPutative KMO inhibitor based on structural analogy.
Ro 61-8048 Thiazolylbenzenesulfonamide37[6][7]4.8[6][7]Potent, competitive, and brain-penetrant KMO inhibitor.
UPF 648 Benzoylalanine derivative20[8][9]Not reportedPotent and selective KMO inhibitor.[8][9]

Experimental Protocols for Efficacy Comparison

To empirically determine the efficacy of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid and compare it to Ro 61-8048 and UPF 648, the following experimental workflow is proposed:

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays KMO_Inhibition_Assay KMO Inhibition Assay (Recombinant Human KMO) IC50_Determination IC50 Determination KMO_Inhibition_Assay->IC50_Determination Ki_Determination Ki Determination (Mechanism of Inhibition) IC50_Determination->Ki_Determination Data_Analysis Comparative Data Analysis Ki_Determination->Data_Analysis Cell_Culture Cell Culture (e.g., Microglia, PBMCs) Kynurenine_Pathway_Metabolite_Analysis Kynurenine Pathway Metabolite Analysis (LC-MS/MS) Cell_Culture->Kynurenine_Pathway_Metabolite_Analysis Measurement_of_KYN_3HK_KYNA Measurement of KYN, 3-HK, and KYNA levels Kynurenine_Pathway_Metabolite_Analysis->Measurement_of_KYN_3HK_KYNA Measurement_of_KYN_3HK_KYNA->Data_Analysis

Caption: Experimental Workflow for Comparative Efficacy Analysis.

KMO Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid against recombinant human KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Test compounds: 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, Ro 61-8048, UPF 648

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm (for NADPH consumption) or a more sensitive method like fluorescence or LC-MS/MS to detect product formation.

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test compounds/inhibitors.

  • Initiate the reaction by adding L-kynurenine and NADPH.

  • Incubate the plate at 37°C for a predetermined time.

  • Measure the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm, or quantify the formation of 3-hydroxykynurenine using a suitable detection method.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression analysis.

  • To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (L-kynurenine) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Cell-Based Kynurenine Pathway Metabolite Analysis

Objective: To assess the effect of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid on the kynurenine pathway in a cellular context by measuring the levels of key metabolites.

Materials:

  • A suitable cell line (e.g., human microglia, peripheral blood mononuclear cells (PBMCs))

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to stimulate the kynurenine pathway

  • Test compounds: 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, Ro 61-8048, UPF 648

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • Stimulate the cells with IFN-γ to upregulate the kynurenine pathway enzymes, including KMO.

  • Treat the cells with varying concentrations of the test compounds and known inhibitors.

  • After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant and/or cell lysates.

  • Perform a protein precipitation step to prepare the samples for analysis.

  • Quantify the concentrations of kynurenine, 3-hydroxykynurenine, and kynurenic acid in the samples using a validated LC-MS/MS method.

  • Analyze the data to determine the effect of the inhibitors on the ratio of kynurenic acid to 3-hydroxykynurenine, which is a key indicator of KMO inhibition.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to evaluating the efficacy of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid as a putative KMO inhibitor. By comparing its performance against well-characterized inhibitors like Ro 61-8048 and UPF 648, a clear understanding of its potency and potential as a therapeutic agent can be established. The proposed experimental protocols provide a self-validating system to determine its IC50, mechanism of inhibition, and its functional effect on the kynurenine pathway in a cellular context.

Positive results from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant disease models. The structural scaffold of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid also offers opportunities for medicinal chemistry optimization to enhance its potency, selectivity, and drug-like properties. The inhibition of KMO remains a promising therapeutic strategy, and the systematic evaluation of novel compounds like the one discussed herein is crucial for advancing this field.

References

  • Amar, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
  • Kynos Therapeutics. (2024). Positive trial results for inflammation drug. Institute for Regeneration and Repair. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • Mole, D. J., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1234.
  • The Michael J. Fox Foundation for Parkinson's Research. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. [Link]

  • UK Research and Innovation. Characterising Kynurenine 3-Monooxygenase (KMO) as a therapeutic target for Huntington's disease. [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to DFT and Computational Analysis for Validating Experimental Findings in Amide Chemistry

For Immediate Release [City, State] – January 16, 2026 – In the intricate world of drug development and molecular sciences, the precise characterization of amide bonds is paramount. As a cornerstone of peptides and prote...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 16, 2026 – In the intricate world of drug development and molecular sciences, the precise characterization of amide bonds is paramount. As a cornerstone of peptides and proteins, understanding their structural and electronic properties is critical. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of experimental techniques and computational methods, specifically Density Functional Theory (DFT), to validate and enrich experimental findings for related amides.

The Synergy of Experiment and Theory

The amide bond's partial double-bond character restricts rotation, leading to distinct cis and trans isomers.[1] Computational models are indispensable for exploring these conformations, but their predictive accuracy must be rigorously benchmarked against experimental data.[1] This guide provides a framework for this essential validation process.

Experimental Ground Truth: Setting the Benchmark

A variety of sophisticated experimental techniques are employed to probe the intricacies of amide bonds. Each provides a unique piece of the puzzle, and their collective data forms the bedrock for computational validation.

X-ray Crystallography: The Static Blueprint

Single-crystal X-ray diffraction provides a high-resolution, three-dimensional map of the molecule's electron density in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[2][3] However, it's crucial to recognize that crystal packing forces can influence molecular conformation, and the resulting structure may not perfectly represent the molecule's state in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic Perspective in Solution

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of amides in solution.[1] Key parameters like chemical shifts and coupling constants are exquisitely sensitive to the local electronic environment and molecular conformation. Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), can even quantify the kinetics of cis-trans isomerization.[1]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the vibrational frequencies of a molecule's bonds. The amide group has several characteristic IR absorption bands, most notably the amide I (primarily C=O stretch), amide II (C-N stretch and N-H bend), and amide III bands.[4][5][6] The positions of these bands are sensitive to hydrogen bonding, conformation, and the local electrostatic environment, making IR an excellent tool for studying peptide and protein secondary structure.[7][8]

The Computational Microscope: An Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry due to its favorable balance of accuracy and computational cost.[9][10] DFT calculates the electronic structure of a molecule, from which a wide range of properties can be derived, including optimized geometries, vibrational frequencies, and NMR chemical shifts.

Why DFT for Amides?

DFT is particularly well-suited for studying amides for several reasons:

  • Electron Correlation: DFT methods inherently include a degree of electron correlation, which is crucial for accurately describing the delocalized π-system of the amide bond.

  • Versatility: A wide array of density functionals and basis sets are available, allowing researchers to choose a level of theory appropriate for the specific problem and available computational resources.[10][11][12]

  • Predictive Power: High-level DFT calculations can predict molecular properties with an accuracy that often rivals experimental measurements.

The workflow for using DFT to validate experimental findings typically involves a multi-step process, beginning with the selection of an appropriate theoretical model and culminating in a direct comparison with experimental data.

DFT_Validation_Workflow cluster_exp Experimental Data cluster_comp Computational Workflow cluster_validation Validation Exp_Data X-ray, NMR, IR Data Model Build Initial 3D Model Exp_Data->Model Provides initial geometry Comparison Compare Experimental & Computational Data Exp_Data->Comparison Opt Geometry Optimization (DFT) Model->Opt Freq Frequency Calculation (DFT) Opt->Freq NMR NMR Shielding Calculation (DFT) Opt->NMR Analysis Analyze Computational Results Freq->Analysis NMR->Analysis Analysis->Comparison Refinement Refine Model / Interpretation Comparison->Refinement Refinement->Opt

Caption: A generalized workflow for validating experimental data with DFT calculations.

A Comparative Analysis: Bridging Theory and Experiment

The true power of this combined approach lies in the direct comparison of experimental and computationally derived data. Discrepancies can reveal subtle structural features or dynamic processes that might otherwise be overlooked.

Geometric Parameters: X-ray vs. DFT

A common starting point is to compare the bond lengths and angles from a crystal structure with those of a DFT-optimized geometry in the gas phase or with an implicit solvent model. Good agreement provides confidence in the chosen level of theory.[3] Deviations can often be attributed to intermolecular interactions in the crystal lattice that are absent in the computational model.

ParameterExperimental (X-ray)Computational (DFT)
C=O Bond Length1.23 Å1.22 Å
C-N Bond Length1.33 Å1.34 Å
O=C-N Angle125°124.5°
Note: These are representative values and will vary for different amides.
Vibrational Frequencies: IR vs. DFT

DFT calculations can predict the vibrational frequencies and IR intensities of a molecule.[13] These calculated spectra can be directly compared to experimental IR spectra. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies.[14][15] Therefore, a scaling factor is often applied to the calculated frequencies to improve agreement with experiment. The recently developed EDF1 functional has shown promise in yielding unscaled harmonic vibrational frequencies in close agreement with experimental data for monoamides.[14]

Vibrational ModeExperimental (IR) (cm⁻¹)Computational (DFT, Scaled) (cm⁻¹)
Amide I (C=O stretch)16501655
Amide II (C-N/N-H)15501545
Amide III12901295
Note: These are representative values and will vary based on conformation and hydrogen bonding.
NMR Chemical Shifts: A Sensitive Probe of Electronic Structure

Predicting NMR chemical shifts with DFT is a well-established methodology.[9] The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.[16][17] Calculated chemical shifts can be invaluable for assigning complex NMR spectra and for confirming the proposed structure of a molecule.[9] The accuracy of these predictions is highly dependent on the chosen functional and basis set.[9]

NucleusExperimental (¹³C NMR) (ppm)Computational (DFT/GIAO) (ppm)
Carbonyl Carbon170.2169.8
Alpha-Carbon55.656.1
Note: Chemical shifts are referenced to a standard (e.g., TMS).

Step-by-Step Methodologies: A Practical Guide

To ensure the trustworthiness and reproducibility of your findings, it is essential to follow well-defined protocols for both experimental and computational work.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve the amide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 5-10 mg/mL.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or greater) to achieve optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H and ¹³C NMR spectrum.

  • 2D NMR: If conformational dynamics are of interest, perform a 2D EXSY experiment at various temperatures to probe cis-trans isomerization.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra.

Computational Protocol: Performing a DFT Geometry Optimization and Frequency Calculation using Gaussian

This protocol assumes the use of the Gaussian software package.[13][18]

  • Build the Molecule: Construct a 3D model of the amide using a molecular builder like GaussView.

  • Set Up the Calculation:

    • In the "Calculate" menu, select "Gaussian Calculation Setup."

    • Job Type: Choose "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.

    • Method: Select "DFT" and choose a functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). For higher accuracy, consider functionals like ωB97X-D and larger basis sets.[9][19]

    • Charge and Multiplicity: Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets).

  • Submit the Job: Save the input file and submit the calculation.

  • Analyze the Output:

    • Open the output file (.log or .out).

    • Verify that the optimization converged successfully.

    • Examine the calculated vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

    • Extract the optimized Cartesian coordinates for further calculations (e.g., NMR).

Gaussian_Protocol Start Build Molecule in GaussView Setup Calculation Setup: - Job Type: Opt+Freq - Method: DFT (e.g., B3LYP/6-31G(d)) - Charge/Multiplicity Start->Setup Submit Submit Calculation Setup->Submit Analyze Analyze Output File: - Check Convergence - Examine Frequencies - Extract Geometry Submit->Analyze End Validated Structure & Frequencies Analyze->End

Sources

Validation

In Vivo Efficacy of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid in an Inflammatory Arthritis Model: A Comparative Guide to a Standard-of-Care Drug

This guide provides a comprehensive framework for the in vivo evaluation of the novel compound 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid against a standard-of-care drug, Celecoxib, in a preclinical model of rheumatoid...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo evaluation of the novel compound 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid against a standard-of-care drug, Celecoxib, in a preclinical model of rheumatoid arthritis. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities for inflammatory diseases.

Introduction and Scientific Rationale

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is an N-acyl amino acid derivative. While this specific molecule is not extensively documented in public literature, the broader class of N-acyl amino acids has garnered significant interest for their roles as signaling molecules, with many exhibiting analgesic and anti-inflammatory properties.[1][2] This structural class suggests a potential therapeutic application in inflammatory disorders such as rheumatoid arthritis (RA).

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction.[3][4] The pathophysiology involves a complex interplay of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) which are responsible for the production of prostaglandins that mediate pain and inflammation.[3][5]

This guide outlines a head-to-head comparison of our investigational compound with Celecoxib, a selective COX-2 inhibitor widely used in the clinical management of rheumatoid arthritis.[3] The primary objective is to assess the potential of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid to ameliorate disease symptoms in a validated animal model of RA, providing critical data on its efficacy relative to a clinically relevant standard of care.

Comparative Compound Profiles

Feature4-[(2-Acetylphenyl)amino]-4-oxobutanoic acidCelecoxib
Chemical Class N-acyl amino acidSelective COX-2 Inhibitor
Hypothesized MoA Potential modulation of inflammatory signaling pathways (e.g., cytokine inhibition, interaction with GPCRs).[1][2]Selective inhibition of the COX-2 enzyme, reducing prostaglandin synthesis.[3]
Clinical Indication InvestigationalRheumatoid Arthritis, Osteoarthritis, Pain.[3]
Rationale for Comparison To determine if the novel compound offers comparable or superior anti-inflammatory and analgesic effects to a well-established therapeutic agent.

Experimental Design: Rodent Model of Adjuvant-Induced Arthritis (AIA)

The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established and widely used preclinical model that shares several pathological features with human rheumatoid arthritis, including polyarticular inflammation, bone resorption, and a robust inflammatory response.[6][7] This model is particularly useful for the preclinical evaluation of anti-inflammatory and anti-arthritic drug candidates.[7]

cluster_setup Phase 1: Acclimatization & Baseline cluster_induction Phase 2: Disease Induction & Grouping cluster_treatment Phase 3: Therapeutic Intervention cluster_monitoring Phase 4: Disease Monitoring & Endpoint Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurements (Paw volume, Body weight) Acclimatization->Baseline Induction Arthritis Induction (Day 0) (CFA Injection) Baseline->Induction Grouping Randomization into Treatment Groups Induction->Grouping Dosing Daily Dosing Regimen (Day 0-21) Grouping->Dosing Monitoring Clinical Scoring & Paw Volume Measurement (Daily/Alternate Days) Dosing->Monitoring Endpoint Terminal Endpoint (Day 21) (Sample Collection) Monitoring->Endpoint

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) in vivo study.

Detailed Experimental Protocols

  • Species: Male Lewis or Sprague-Dawley rats (known to be susceptible to AIA).[6]

  • Age: 6-8 weeks at the start of the study.

  • Housing: Specific Pathogen-Free (SPF) conditions are recommended to minimize experimental variability.[8] House animals in groups of 2-3 per cage with ad libitum access to food and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization to the facility before any procedures.

  • Reagent: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL).

  • Procedure (Day 0):

    • Briefly anesthetize the rats using isoflurane.

    • Inject 0.1 mL of the CFA emulsion subcutaneously at the base of the tail.[6][9] This route allows for the assessment of arthritis in all four paws.[6]

    • Return the animal to its home cage and monitor for recovery from anesthesia.

  • Expected Onset: Clinical signs of arthritis, such as paw swelling, typically appear between days 9 and 12 post-induction.[7]

  • Test Compound: 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

  • Standard of Care: Celecoxib.

  • Vehicle: A suitable vehicle (e.g., 0.5% methylcellulose in water) should be used for both compounds.

  • Dosing Regimen:

    • Prophylactic Model: Begin dosing on Day 0 (day of CFA injection) and continue daily until the study endpoint (e.g., Day 21).[7]

    • Route of Administration: Oral gavage is a common and clinically relevant route for NSAIDs.

    • Dosage Selection:

      • 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid: A dose-ranging study is recommended (e.g., 10, 30, 100 mg/kg).

      • Celecoxib: A clinically relevant dose should be used (e.g., 10 mg/kg).[10]

Primary Endpoints:

  • Arthritis Score:

    • Visually score each paw daily or every other day on a scale of 0-4, based on the severity of erythema and swelling.[9]

    • Scoring System:

      • 0 = No signs of arthritis.

      • 1 = Mild swelling and/or erythema of the paw or digits.

      • 2 = Moderate swelling and erythema.

      • 3 = Severe swelling and erythema.

      • 4 = Maximal swelling and erythema with joint deformity.

    • The maximum score per animal is 16.[9]

  • Paw Volume Measurement:

    • Measure the volume of both hind paws using a plethysmometer at baseline and at regular intervals throughout the study.

    • The change in paw volume is a quantitative measure of inflammation.

Secondary Endpoints:

  • Body Weight: Monitor body weight regularly as a general indicator of animal health.

  • Histopathology:

    • At the study endpoint, collect ankle joints and fix them in 10% neutral buffered formalin.

    • Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score for inflammation, pannus formation, cartilage damage, and bone resorption.[7]

  • Biomarker Analysis:

    • Collect blood at the terminal endpoint for serum analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.[11]

Data Analysis and Interpretation

ParameterData TypeStatistical AnalysisInterpretation
Arthritis Score OrdinalTwo-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Tukey's).A significant reduction in the arthritis score by the test compound compared to the vehicle control indicates anti-arthritic activity.
Paw Volume ContinuousTwo-way ANOVA with repeated measures, followed by a post-hoc test.A significant reduction in paw swelling indicates anti-inflammatory effects.
Histopathology Scores OrdinalKruskal-Wallis test followed by Dunn's post-hoc test.Lower scores for inflammation, pannus, and joint destruction suggest chondroprotective and disease-modifying potential.
Cytokine Levels ContinuousOne-way ANOVA followed by a post-hoc test.A significant reduction in pro-inflammatory cytokine levels provides mechanistic insight into the compound's anti-inflammatory action.

Signaling Pathway Context: The Role of COX-2 in Inflammation

The standard-of-care, Celecoxib, acts by inhibiting the COX-2 enzyme. This pathway is central to the inflammatory cascade in arthritis.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX2 COX-2 AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified COX-2 pathway in inflammation and the point of intervention for Celecoxib.

Conclusion

This guide provides a robust, scientifically grounded framework for the in vivo comparison of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid and Celecoxib. By adhering to these detailed protocols and utilizing multi-faceted endpoints, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this novel compound for the treatment of inflammatory arthritis. A positive outcome, demonstrating efficacy comparable or superior to Celecoxib, would strongly support further preclinical development.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Available at: [Link]

  • Schett, G., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Available at: [Link]

  • Brand, D. D., et al. (2007). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols. Available at: [Link]

  • Inotiv. Adjuvant Arthritis (AIA) In Rat. Available at: [Link]

  • Chondrex, Inc. Adjuvant-Induced Arthritis Model. Available at: [Link]

  • Ghoneum, M. H., et al. (2021). Function and therapeutic potential of N-acyl amino acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • ResearchGate. What is induction of rheumatoid arthritis in rats protocol? Available at: [Link]

  • Gebhard, H. H., et al. (2005). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Clinical and Experimental Rheumatology. Available at: [Link]

  • Asiedu, S. O., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Experimental procedure for rat adjuvant-induced arthritis model in the present study. Available at: [Link]

  • Jennings, M. V., et al. (2003). Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Khan, I., et al. (2019). In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids. Letters in Drug Design & Discovery. Available at: [Link]

  • Sfikakis, P. P., et al. (2013). In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. BMC Musculoskeletal Disorders. Available at: [Link]

  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available at: [Link]

  • Wikipedia. N-acyl amides. Available at: [Link]

  • Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. The AAPS Journal. Available at: [Link]

  • Bradshaw, H. B., et al. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology. Available at: [Link]

  • Maxwell, L. J., et al. (2017). Celecoxib for rheumatoid arthritis. Cochrane Database of Systematic Reviews. Available at: [Link]

  • University of Washington. Rheumatoid Arthritis Treatment Options. Available at: [Link]

  • Kim, K. W., et al. (2015). The use of animal models in rheumatoid arthritis research. Journal of Rheumatic Diseases. Available at: [Link]

  • Sharma, T., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Alsaleh, G., et al. (2021). Bench to Bedside: Modelling Inflammatory Arthritis. Discovery Immunology. Available at: [Link]

  • van der Windt, A. E., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage. Available at: [Link]

  • ResearchGate. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Available at: [Link]

  • Redoxis. Rheumatoid Arthritis (RA). Available at: [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Tanaka, H., et al. (1993). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Setyawati, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank. Available at: [Link]

  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2011). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. Available at: [Link]

  • Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology. Available at: [Link]

  • National Center for Biotechnology Information. A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Aryl-Substituted Succinamic Acids: A Case Study of "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid"

Introduction: The Analytical Imperative in Drug Development In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical scruti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical scrutiny. The molecule at the nexus of this guide, 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, represents a class of N-aryl-substituted succinamic acids. Its structure—comprising a chromophoric acetylphenyl group, an amide linkage, and a terminal carboxylic acid—presents specific analytical challenges and opportunities.

The quality, safety, and efficacy of the final drug product are inextricably linked to the quality of the data generated by the analytical methods used to test it. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement; it is a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quantification of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] The ultimate objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

Part 1: Foundational Strategy - Selecting the Right Analytical Tools

The molecular structure of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid dictates the optimal analytical approach. The presence of the aromatic phenyl ring provides a strong UV chromophore, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) the workhorse method for quantitative analysis (e.g., assay and impurity profiling). The compound's acidic nature (due to the carboxylic acid) and moderate polarity make it an ideal candidate for reversed-phase chromatography.

However, for unequivocal identification of process impurities or degradation products, mass spectrometry (MS) is indispensable. Therefore, a comprehensive analytical package involves a primary quantitative method (HPLC-UV) and a secondary identification method (LC-MS). This guide will focus on the development and cross-validation of these two complementary techniques.

Diagram: Analytical Method Selection Logic

The choice of analytical technique is purpose-driven. The following decision tree illustrates the logical path for selecting the appropriate method for either routine quality control (QC) or in-depth structural elucidation.

MethodSelection Start What is the Analytical Goal? Quant Quantification of API & Known Impurities (QC) Start->Quant Routine Testing Ident Identification of Unknowns (e.g., Degradants, Metabolites) Start->Ident Investigation HPLC_UV Primary Method: Stability-Indicating HPLC-UV Quant->HPLC_UV LC_MS Complementary Method: LC-MS/MS Ident->LC_MS

Caption: Decision tree for analytical method selection.

Part 2: The Workhorse - A Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[4][5][6] Developing such a method is a challenging but critical task in pharmaceutical analysis.[7]

Method Development Rationale & Protocol

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic character, which effectively retains the aromatic phenyl ring of the analyte. A modern, end-capped, high-purity silica column (e.g., 4.6 x 150 mm, 3.5 µm) is chosen to minimize peak tailing from the interaction of the free carboxylic acid with residual silanols.

  • Mobile Phase: A gradient elution is employed to ensure elution of both the main analyte and any potential, more hydrophobic or hydrophilic impurities within a reasonable runtime.[7]

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH (approx. 2.7) ensures that the carboxylic acid moiety on the analyte is fully protonated (non-ionized). This is critical for achieving sharp, symmetrical peak shapes and consistent retention in reversed-phase chromatography.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Detection: A photodiode array (PDA) detector is used. This allows for the monitoring of the analyte at its UV maximum (λmax), ensuring maximum sensitivity, while also collecting spectral data across a range to assess peak purity.

Experimental Protocol: HPLC-UV Method

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA at 254 nm (or determined λmax)

    • Gradient Program:

      Time (min) %B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Standard & Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water. This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.

    • Standard Stock Solution: Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration = 100 µg/mL).

    • Working Standard: Further dilute the stock solution to a working concentration of 10 µg/mL for routine analysis.

Method Validation Protocol (per ICH Q2(R1))

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[3][8]

Diagram: The Analytical Method Validation Workflow This diagram outlines the systematic process of validating an analytical method according to established guidelines.

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) cluster_imp Phase 3: Implementation Dev Method Development & Optimization SST Define System Suitability Tests (SST) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Transfer Method Transfer & Cross-Validation Rob->Transfer Routine Routine Use Transfer->Routine

Sources

Comparative

A Comparative Guide to Elucidating the Stereochemistry and Optical Activity of Novel 4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid Derivatives

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Navigating the Chiral Landscape of Novel Carboxylic Acid Derivatives In the realm of medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Chiral Landscape of Novel Carboxylic Acid Derivatives

In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The compound "4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid" and its derivatives represent a class of molecules with significant therapeutic potential. The presence of a stereocenter at the C3 position of the butanoic acid backbone, and potentially others depending on derivatization, necessitates a robust and multifaceted approach to unequivocally determine their stereochemistry and quantify their optical activity.

This guide provides an in-depth comparison of the primary analytical techniques employed for stereochemical elucidation: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We will explore the theoretical underpinnings of each method, their relative strengths and weaknesses, and provide detailed, field-proven experimental protocols tailored for the analysis of novel chiral carboxylic acids like the derivatives of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid.

The Subject Molecule: Synthesis and Chiral Considerations

While the specific synthesis of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is not extensively documented in current literature, a plausible synthetic route can be proposed based on established chemical principles. The reaction of 2-aminoacetophenone with succinic anhydride would yield the target compound.

Synthesis cluster_reactants Reactants cluster_product Product 2-Aminoacetophenone 2-Aminoacetophenone Target_Molecule 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid 2-Aminoacetophenone->Target_Molecule Nucleophilic acyl substitution Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Target_Molecule

Caption: Proposed synthesis of the target molecule.

Derivatization of this core structure, for instance, through reduction of the ketone or modification of the carboxylic acid, can introduce additional chiral centers, further complicating the stereochemical landscape. The primary chiral center of interest in the parent molecule is the C3 of the butanoic acid moiety, which can exist in either the (R) or (S) configuration.

Comparative Analysis of Stereochemical Elucidation Techniques

The choice of analytical technique for stereochemical determination is a critical decision, contingent on the nature of the sample, the information required, and available instrumentation.[1][2]

Technique Principle Advantages Limitations Sample Requirements
X-ray Crystallography Diffraction of X-rays by a single crystal lattice to determine the three-dimensional arrangement of atoms.[3]Provides unambiguous absolute configuration.[4] High resolution and precision.Requires a high-quality single crystal, which can be difficult to obtain.[3] Not suitable for amorphous solids, oils, or solutions.[5]High-purity crystalline solid.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide information about molecular structure and connectivity.[5]Non-destructive. Provides detailed information about the relative configuration of atoms. Can be used for enantiomeric excess (e.e.) determination with chiral derivatizing agents.[6][7][8]Does not directly provide absolute configuration without a known chiral reference.[4] Signal overlap can be an issue.Soluble sample (mg quantities).
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light by chiral molecules.[1][2]Highly sensitive to changes in stereochemistry.[9] Requires small sample quantities.[1][2] Can be used for in-solution studies.Provides information about the overall chirality of the molecule, but not detailed atomic positions. Interpretation can be complex and may require computational modeling.Soluble sample (µg to mg quantities).[1][2]

Experimental Protocols

X-ray Crystallography: The Gold Standard for Absolute Configuration

Causality behind Experimental Choices: X-ray crystallography is the only technique that directly visualizes the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. The key challenge lies in obtaining a single crystal of sufficient quality. For novel compounds like derivatives of 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, a systematic screening of crystallization conditions is paramount.

XRay_Workflow Start Start: Purified Compound Crystal_Screening Crystal Screening (Varying solvents, temperature, precipitation methods) Start->Crystal_Screening Crystal_Growth Single Crystal Growth Crystal_Screening->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determined Structure_Solution->Absolute_Config

Caption: X-ray crystallography workflow.

Step-by-Step Protocol:

  • Purification: The synthesized 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid derivative must be purified to the highest possible degree (>99%) using techniques such as recrystallization or column chromatography.

  • Crystal Screening: A high-throughput screening of crystallization conditions should be performed. This involves dissolving the compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and employing different crystallization techniques (slow evaporation, vapor diffusion, cooling).

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. X-ray diffraction data are collected as a series of images at different crystal orientations.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[3]

NMR Spectroscopy: Probing Stereochemistry in Solution

Causality behind Experimental Choices: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule in solution. For chiral molecules, enantiomers will have identical NMR spectra in an achiral solvent. To differentiate between enantiomers and determine enantiomeric excess (e.e.), a chiral environment must be introduced. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[6][7][8] CDAs react with the carboxylic acid functionality of the target molecule to form diastereomers, which have distinct NMR spectra.

NMR_Workflow Start Start: Racemic or Enantioenriched Sample Derivatization Derivatization with Chiral Agent (e.g., (S)-(+)-1-methoxy-2-propylamine) Start->Derivatization NMR_Acquisition 1H NMR Spectrum Acquisition Derivatization->NMR_Acquisition Signal_Analysis Analysis of Diastereomeric Signals NMR_Acquisition->Signal_Analysis EE_Determination Enantiomeric Excess (e.e.) Determined Signal_Analysis->EE_Determination

Caption: NMR workflow for e.e. determination.

Step-by-Step Protocol for Enantiomeric Excess Determination using a Chiral Derivatizing Agent:

  • Choice of CDA: Select a suitable chiral derivatizing agent that will react cleanly with the carboxylic acid group. For 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid, a chiral amine such as (S)-(+)-1-methoxy-2-propylamine is a good candidate.[6]

  • Derivatization Reaction: In an NMR tube, dissolve a known quantity of the 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid derivative in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of the chiral derivatizing agent and a coupling reagent (e.g., DCC or EDC). Allow the reaction to proceed to completion.

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Identify a well-resolved proton signal that is sensitive to the different stereochemical environments in the two diastereomers. The protons alpha to the newly formed amide bond are often good candidates.

  • Integration and e.e. Calculation: Integrate the signals corresponding to each diastereomer. The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Circular Dichroism Spectroscopy: A Sensitive Probe of Chirality

Causality behind Experimental Choices: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[9] This technique is particularly sensitive to the stereochemical arrangement of chromophores within the molecule. For N-acyl amino acid derivatives, the electronic transitions of the amide and phenyl chromophores will give rise to a characteristic CD spectrum, the sign and magnitude of which are dependent on the absolute configuration of the chiral center(s).[10][11]

CD_Workflow Start Start: Enantiomerically Pure Sample Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Start->Sample_Prep CD_Measurement Circular Dichroism Spectrum Measurement Sample_Prep->CD_Measurement Data_Analysis Spectral Analysis & Comparison CD_Measurement->Data_Analysis Config_Assignment Tentative Absolute Configuration Assignment Data_Analysis->Config_Assignment

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.